molecular formula C33H51N5O4S B3118193 (S,R,S)-Ahpc-C10-NH2

(S,R,S)-Ahpc-C10-NH2

Número de catálogo: B3118193
Peso molecular: 613.9 g/mol
Clave InChI: PZWKSXPBEBWQQH-HRHHFINDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

(S,R,S)-Ahpc-C10-NH2 is a useful research compound. Its molecular formula is C33H51N5O4S and its molecular weight is 613.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(2S,4R)-1-[(2S)-2-(11-aminoundecanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H51N5O4S/c1-23-29(43-22-36-23)25-16-14-24(15-17-25)20-35-31(41)27-19-26(39)21-38(27)32(42)30(33(2,3)4)37-28(40)13-11-9-7-5-6-8-10-12-18-34/h14-17,22,26-27,30,39H,5-13,18-21,34H2,1-4H3,(H,35,41)(H,37,40)/t26-,27+,30-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZWKSXPBEBWQQH-HRHHFINDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCCN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H51N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

613.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of (S,R,S)-Ahpc-C10-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S,R,S)-Ahpc-C10-NH2 is a pivotal chemical tool in the rapidly advancing field of targeted protein degradation. It is a synthesized E3 ligase ligand-linker conjugate, specifically designed as a modular component for the construction of Proteolysis Targeting Chimeras (PROTACs).[1][2] This molecule itself does not possess a direct pharmacological effect; instead, its mechanism of action is to function as a critical building block that enables the hijacking of the ubiquitin-proteasome system to induce the degradation of specific target proteins.[2] This guide elucidates the role of this compound within the broader context of PROTAC technology, detailing the underlying biological pathways, experimental considerations, and data interpretation.

Introduction to this compound and PROTAC Technology

This compound is comprised of two key functional moieties:

  • A Von Hippel-Lindau (VHL) E3 Ligase Ligand: The (S,R,S)-Ahpc portion of the molecule is a potent and well-characterized ligand for the VHL E3 ubiquitin ligase.[3][4] VHL is a widely expressed E3 ligase, making it a versatile choice for recruitment in PROTAC design.

  • A C10 Alkane Linker with a Terminal Amine: A 10-carbon linker provides the necessary spacing for the formation of a productive ternary complex between the target protein and the E3 ligase. The terminal amine group (-NH2) serves as a versatile chemical handle for the covalent attachment of a ligand designed to bind a specific protein of interest (POI).

PROTACs are heterobifunctional molecules that consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. By simultaneously binding to both the POI and an E3 ligase, PROTACs bring the two into close proximity, facilitating the transfer of ubiquitin from the E3 ligase to the target protein. This polyubiquitination marks the POI for degradation by the 26S proteasome.

The Core Mechanism: Hijacking the Ubiquitin-Proteasome System

The fundamental mechanism of action of a PROTAC incorporating this compound revolves around the co-opting of the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS). The process can be broken down into several key steps:

  • Ternary Complex Formation: The PROTAC molecule, by virtue of its two distinct ligands, facilitates the formation of a ternary complex consisting of the target protein, the PROTAC itself, and the VHL E3 ligase.

  • Ubiquitination of the Target Protein: Within the ternary complex, the VHL E3 ligase acts as a scaffold, bringing the ubiquitin-charged E2 conjugating enzyme into close proximity with the target protein. This proximity enables the efficient transfer of ubiquitin molecules to lysine residues on the surface of the target protein.

  • Polyubiquitination: The process is repeated, leading to the formation of a polyubiquitin chain on the target protein. This chain serves as a recognition signal for the 26S proteasome.

  • Proteasomal Degradation: The polyubiquitinated target protein is recognized and degraded by the 26S proteasome into small peptides. The PROTAC molecule is then released and can engage in another cycle of degradation, acting catalytically.

PROTAC_Mechanism General PROTAC Mechanism of Action POI Protein of Interest (POI) Ternary POI-PROTAC-VHL Ternary Complex POI->Ternary PROTAC (S,R,S)-Ahpc-C10-Linker-TargetLigand (PROTAC) PROTAC->Ternary VHL VHL E3 Ligase VHL->Ternary E2 E2-Ubiquitin E2->Ternary Recruitment Ternary->PROTAC Release & Recycle Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitin Transfer Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: General PROTAC mechanism of action.

Role of this compound in PROTAC Design

The this compound molecule provides a streamlined starting point for the synthesis of novel PROTACs. Its design allows researchers to focus on the development and attachment of a specific "warhead" or ligand for their protein of interest.

Caption: Structure of a PROTAC with this compound.

Quantitative Data for PROTAC Characterization

The efficacy of a PROTAC synthesized using this compound is determined by a series of quantitative parameters. The actual values are highly dependent on the specific target protein and the attached warhead. Below is a table outlining the key metrics for PROTAC evaluation.

ParameterDescriptionTypical Assay
DC50 The concentration of the PROTAC that induces 50% degradation of the target protein.Western Blot, In-Cell Western, ELISA, Mass Spectrometry
Dmax The maximum percentage of target protein degradation achievable with the PROTAC.Western Blot, In-Cell Western, ELISA, Mass Spectrometry
Binding Affinity (Kd) The equilibrium dissociation constant, indicating the strength of binding of the PROTAC to the target protein and the E3 ligase individually.Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Fluorescence Polarization (FP)
Ternary Complex Cooperativity (α) A measure of the extent to which the binding of one protein partner (e.g., POI) to the PROTAC influences the binding of the other partner (e.g., E3 ligase).ITC, SPR, FP
Degradation Rate (kdeg) The rate at which the target protein is degraded in the presence of the PROTAC.Time-course Western Blotting, NanoBRET

Experimental Protocols

The development and characterization of a PROTAC using this compound follows a general workflow.

PROTAC Synthesis

A common method for synthesizing a PROTAC using this compound involves the formation of an amide bond between the terminal amine of the linker and a carboxylic acid on the target protein ligand.

  • Activation of Carboxylic Acid: The carboxylic acid on the target protein ligand is activated using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt/EDC (Hydroxybenzotriazole/1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Coupling Reaction: The activated ligand is then reacted with this compound in a suitable aprotic solvent (e.g., DMF, DMSO) in the presence of a non-nucleophilic base (e.g., DIPEA).

  • Purification: The resulting PROTAC is purified using techniques such as reverse-phase HPLC.

  • Characterization: The final product is characterized by LC-MS and NMR to confirm its identity and purity.

Biological Evaluation Workflow

Experimental_Workflow General Experimental Workflow for PROTAC Evaluation cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_incell In-Cell Evaluation Synthesis PROTAC Synthesis using This compound Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Binding Binary & Ternary Binding Assays (SPR, ITC, FP) Characterization->Binding Degradation Target Degradation Assay (Western Blot, MS) Characterization->Degradation Ternary_Formation Ternary Complex Formation (Co-IP, NanoBRET) Binding->Ternary_Formation Dose_Response Dose-Response (DC50, Dmax) Degradation->Dose_Response Time_Course Time-Course of Degradation Degradation->Time_Course Selectivity Selectivity Profiling (Proteomics) Degradation->Selectivity

Caption: General experimental workflow for PROTAC evaluation.

In Vitro Assays
  • Binding Assays: Determine the binding affinity of the synthesized PROTAC to both the isolated target protein and the VHL E3 ligase complex using biophysical techniques like SPR or ITC.

  • Ternary Complex Formation: Confirm the formation of the ternary complex in vitro using methods such as co-immunoprecipitation (Co-IP) or size exclusion chromatography.

In-Cell Assays
  • Target Degradation: Treat cultured cells with the PROTAC at various concentrations and for different durations. Measure the levels of the target protein using Western blotting or quantitative mass spectrometry to determine DC50 and Dmax values.

  • Mechanism of Action Confirmation: To confirm that degradation is proteasome-dependent, co-treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) or a neddylation inhibitor (e.g., MLN4924). Degradation of the target protein should be rescued in the presence of these inhibitors.

  • Selectivity Profiling: Employ global proteomics (e.g., TMT-based mass spectrometry) to assess the selectivity of the PROTAC and identify any off-target degradation events.

Conclusion

This compound is a valuable research tool that simplifies the development of novel PROTACs for targeted protein degradation. Its mechanism of action is inextricably linked to the broader function of the PROTAC molecule it helps to create: to act as a bridge between a target protein and the VHL E3 ligase, thereby inducing the target's ubiquitination and subsequent destruction by the proteasome. A thorough understanding of this mechanism, coupled with a systematic experimental approach, is crucial for the successful design and validation of effective protein degraders.

References

An In-Depth Technical Guide to (S,R,S)-Ahpc-C10-NH2: A Key Building Block for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

(S,R,S)-Ahpc-C10-NH2 is a synthetic E3 ligase ligand-linker conjugate crucial in the field of targeted protein degradation (TPD). This molecule incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a 10-carbon alkane linker, terminating in an amine group. Its primary application is in the construction of Proteolysis-Targeting Chimeras (PROTACs), bifunctional molecules designed to selectively eliminate disease-causing proteins. This guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals.

Core Concepts and Chemical Properties

This compound, also known as VH032-C10-NH2, is a key component in the synthesis of VHL-recruiting PROTACs.[1][2] The (S,R,S)-Ahpc portion of the molecule serves as the VHL ligand, responsible for hijacking the VHL E3 ligase.[1] The C10 alkane chain acts as a linker, providing the necessary spacing to bridge the VHL ligase and a target protein when conjugated to a target-specific ligand. The terminal amine (-NH2) group offers a versatile chemical handle for conjugation to a variety of protein-targeting warheads.

PropertyValueReference
Molecular Formula C33H51N5O4S[3]
Molecular Weight 613.85 g/mol [3]
CAS Number 2341796-74-3
Appearance Solid

Mechanism of Action in PROTAC Technology

PROTACs are heterobifunctional molecules that consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. By bringing the target protein and the E3 ligase into close proximity, PROTACs induce the ubiquitination of the target protein, marking it for degradation by the cell's proteasome. This compound serves as the E3 ligase-recruiting component in this process.

The general mechanism of action for a PROTAC utilizing a VHL ligand like (S,R,S)-Ahpc is as follows:

  • Ternary Complex Formation : The PROTAC simultaneously binds to the target protein (via its target-specific ligand) and the VHL E3 ligase (via the (S,R,S)-Ahpc moiety), forming a ternary complex.

  • Ubiquitination : Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the target protein.

  • Proteasomal Degradation : The polyubiquitinated target protein is recognized and degraded by the 26S proteasome.

  • PROTAC Recycling : The PROTAC is then released and can induce the degradation of another target protein molecule, acting catalytically.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation PROTAC PROTAC ((S,R,S)-Ahpc-Linker-Target Ligand) Ternary_Complex Target-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ternary_Complex->PROTAC Recycling Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Applications of this compound in PROTAC Development

This compound is a versatile building block for creating PROTACs against a wide range of protein targets. Two prominent examples are the degradation of MEK1/2 kinases and BET bromodomain proteins.

MEK1/2 Degradation

This compound is a component of the MEK1/2 degrader MS432. MS432 is a highly selective PROTAC that recruits VHL to degrade MEK1 and MEK2, key kinases in the MAPK/ERK signaling pathway.

Quantitative Data for MEK1/2 Degrader MS432:

Cell LineTargetDC50 (nM)Reference
HT29MEK131
HT29MEK217
COLO 205MEK118 ± 7
COLO 205MEK211 ± 2
UACC257MEK156 ± 25
UACC257MEK227 ± 19

Downstream Signaling Effects of MEK1/2 Degradation:

Degradation of MEK1/2 inhibits the phosphorylation of its downstream target, ERK1/2, thereby blocking the MAPK signaling cascade. This can lead to the suppression of cell growth and proliferation. Interestingly, MEK1/2 degradation has also been shown to cause the subsequent degradation of the upstream kinase CRAF, a phenomenon not observed with MEK1/2 kinase inhibitors.

MEK_Degradation_Pathway cluster_1 MAPK Signaling and MEK Degradation RAS RAS CRAF CRAF RAS->CRAF Activation MEK1_2 MEK1/2 CRAF->MEK1_2 Phosphorylation Degradation Degradation CRAF->Degradation Concomitant Degradation ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylation MEK1_2->Degradation Transcription_Factors Transcription Factors (e.g., c-Myc, Ets-1) ERK1_2->Transcription_Factors Activation Cell_Growth Cell Growth & Proliferation Transcription_Factors->Cell_Growth PROTAC MEK1/2 PROTAC (e.g., MS432) PROTAC->MEK1_2 Induces

Caption: Downstream effects of MEK1/2 degradation by a PROTAC.

BET Protein Degradation

This compound is also utilized in the development of PROTACs targeting the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4). BET proteins are epigenetic readers that play a crucial role in regulating the transcription of key oncogenes like c-MYC.

Downstream Signaling Effects of BET Protein Degradation:

Degradation of BET proteins, particularly BRD4, leads to the downregulation of c-MYC transcription. This, in turn, can induce cell cycle arrest and apoptosis in cancer cells. Furthermore, BET protein degradation has been shown to affect the expression of the anti-apoptotic protein MCL1.

BET_Degradation_Pathway cluster_2 BET Protein Degradation and Downstream Effects BET_PROTAC BET PROTAC BET_Proteins BET Proteins (BRD2, BRD3, BRD4) BET_PROTAC->BET_Proteins Induces Degradation Degradation BET_Proteins->Degradation MYC_Gene c-MYC Gene BET_Proteins->MYC_Gene Transcriptional Regulation MCL1_Gene MCL1 Gene BET_Proteins->MCL1_Gene Transcriptional Regulation MYC_Protein c-MYC Protein MYC_Gene->MYC_Protein Transcription & Translation Cell_Cycle_Arrest Cell Cycle Arrest MYC_Protein->Cell_Cycle_Arrest MCL1_Protein MCL1 Protein MCL1_Gene->MCL1_Protein Transcription & Translation Apoptosis Apoptosis MCL1_Protein->Apoptosis

Caption: Downstream signaling effects of BET protein degradation.

Experimental Protocols

Synthesis of a PROTAC using this compound

Objective: To conjugate this compound to a target protein ligand containing a carboxylic acid functional group.

Materials:

  • This compound

  • Target protein ligand with a carboxylic acid moiety

  • Amide coupling reagents (e.g., HATU, HOBt)

  • A non-nucleophilic base (e.g., DIPEA)

  • Anhydrous aprotic solvent (e.g., DMF, DCM)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard laboratory glassware and purification equipment (e.g., HPLC)

Procedure:

  • Dissolve the target protein ligand (1 equivalent) in the anhydrous solvent under an inert atmosphere.

  • Add the coupling reagents, HATU (1.1 equivalents) and HOBt (1.1 equivalents), to the solution and stir for 5-10 minutes.

  • Add DIPEA (3-4 equivalents) to the reaction mixture.

  • In a separate vial, dissolve this compound (1.1 equivalents) in the anhydrous solvent.

  • Slowly add the solution of this compound to the activated carboxylic acid solution.

  • Allow the reaction to proceed at room temperature for 2-24 hours, monitoring the progress by LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated sodium bicarbonate), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired PROTAC.

  • Characterize the final product by NMR and high-resolution mass spectrometry.

PROTAC_Synthesis_Workflow cluster_3 PROTAC Synthesis Workflow Start Start: Target Ligand-COOH + This compound Activation Activate Carboxylic Acid (HATU, HOBt, DIPEA) Start->Activation Coupling Amide Bond Formation Activation->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Purification (HPLC or Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization End Final PROTAC Characterization->End

Caption: General workflow for PROTAC synthesis via amide coupling.

Western Blotting for Protein Degradation Assessment

Objective: To quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC of interest

  • Vehicle control (e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC or vehicle control for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add lysis buffer to the cells and incubate on ice.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them with Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Strip the membrane (if necessary) and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the corresponding loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).

Biophysical Assays for Ternary Complex Characterization

Objective: To quantitatively assess the formation and stability of the Target-PROTAC-E3 ligase ternary complex.

4.3.1. Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding kinetics and affinity of molecular interactions in real-time.

General Protocol:

  • Immobilize the E3 ligase (e.g., VHL) onto the sensor chip.

  • To measure the binary interaction, flow a series of concentrations of the PROTAC over the chip and measure the binding response.

  • To measure the ternary interaction, pre-incubate the PROTAC with a saturating concentration of the target protein and flow this mixture over the chip.

  • Fit the sensorgram data to appropriate binding models to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for both binary and ternary complexes.

  • Calculate the cooperativity factor (α), which is the ratio of the binary KD to the ternary KD. A value of α > 1 indicates positive cooperativity.

4.3.2. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.

General Protocol:

  • Place the E3 ligase in the sample cell and the PROTAC in the titration syringe to measure the binary interaction.

  • Perform a series of injections of the PROTAC into the E3 ligase solution and measure the heat changes.

  • To measure the ternary interaction, place the E3 ligase and the target protein in the sample cell and the PROTAC in the syringe.

  • Fit the resulting thermogram to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Conclusion

This compound is a valuable and versatile chemical tool for the development of PROTACs. Its ability to effectively recruit the VHL E3 ligase, combined with a flexible linker and a convenient conjugation handle, makes it a staple in the design of novel therapeutics for targeted protein degradation. A thorough understanding of its properties, mechanism of action, and the experimental protocols for its use is essential for researchers aiming to harness the power of this technology to address a wide range of diseases.

References

An In-depth Technical Guide on the VHL Ligand (S,R,S)-Ahpc-C10-NH2: Core Binding Affinity, Experimental Protocols, and Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-Ahpc-C10-NH2. As a derivative of the well-characterized (S,R,S)-AHPC (VH032-NH2) scaffold, this molecule is a critical component in the development of Proteolysis Targeting Chimeras (PROTACs). This guide will delve into the binding affinity of the core (S,R,S)-AHPC scaffold, detail the experimental methodologies for assessing ligand binding, and illustrate the associated signaling pathways.

Core Concepts of VHL Ligand Function

The this compound is a synthesized E3 ligase ligand-linker conjugate. It comprises the (S,R,S)-AHPC core, which is responsible for binding to the VHL E3 ubiquitin ligase, and a C10 alkyl amine linker. This linker provides a reactive handle for conjugation to a ligand that binds a target protein of interest, thus forming a PROTAC. PROTACs are bifunctional molecules that recruit an E3 ligase to a target protein, leading to the ubiquitination and subsequent proteasomal degradation of that protein. The affinity of the VHL ligand component is a critical determinant of the resulting PROTAC's efficacy.

Quantitative Binding Affinity Data

The following table summarizes the binding affinities of key (S,R,S)-AHPC-based VHL ligands.

LigandBinding Affinity (Kd/IC50)MethodReference
VH032 Kd: 185 nMFluorescence Polarization (FP)[1]
VH101 Kd: 44 nMFluorescence Polarization (FP)[1]
VH298 IC50: 44.0 nMTime-Resolved Fluorescence Resonance Energy-Transfer (TR-FRET)[2]
VH032-NH2 ((S,R,S)-AHPC) IC50: 13.3 µMTime-Resolved Fluorescence Resonance Energy-Transfer (TR-FRET)[2]
VHL-IN-1 Kd: 37 nMNot Specified[3]

Kd: Dissociation Constant; IC50: Half-maximal Inhibitory Concentration.

Experimental Protocols for Determining VHL Ligand Binding Affinity

Several biophysical techniques are commonly employed to quantify the interaction between VHL ligands and the VHL protein complex (typically a ternary complex of VHL, Elongin B, and Elongin C, referred to as VCB).

1. Fluorescence Polarization (FP) Assay

This competitive binding assay is a widely used method for determining the binding affinity of VHL inhibitors.

  • Principle: The assay measures the change in the polarization of fluorescent light emitted from a small, fluorescently labeled VHL ligand (probe). When the probe is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger VCB complex, its rotation is slowed, leading to an increase in polarization. A test compound that competes with the fluorescent probe for binding to VHL will displace the probe, causing a decrease in polarization.

  • Methodology:

    • Reagents:

      • Recombinant human VCB complex.

      • A fluorescently labeled VHL ligand (e.g., FAM-DEALA-Hyp-YIPD or BDY FL VH032).

      • Assay Buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20).

      • Test compound (this compound) serially diluted in DMSO.

      • Positive control (a known VHL inhibitor, e.g., VH298).

      • Black, low-volume 384-well microplates.

    • Procedure:

      • Add the VCB complex solution to the wells of the microplate.

      • Add the test compound at various concentrations.

      • Add the fluorescently labeled VHL probe to all wells.

      • Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.

      • Measure the fluorescence polarization using a microplate reader equipped for FP measurements.

    • Data Analysis: The IC50 value is determined by plotting the change in fluorescence polarization against the concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

2. Isothermal Titration Calorimetry (ITC)

ITC is a label-free technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of multiple thermodynamic parameters.

  • Principle: A solution of the ligand is titrated into a solution of the protein in a sample cell. The heat change upon binding is measured relative to a reference cell. The resulting data provides the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

  • Methodology:

    • Sample Preparation:

      • The VCB complex and the VHL ligand must be in identical, degassed buffers to minimize heats of dilution.

      • Accurate concentration determination of both protein and ligand is crucial.

    • Procedure:

      • The VCB complex is placed in the sample cell of the calorimeter.

      • The VHL ligand is loaded into the injection syringe.

      • A series of small injections of the ligand into the protein solution are performed.

      • The heat change after each injection is measured.

    • Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to determine the Kd, n, and ΔH.

3. Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions.

  • Principle: One of the binding partners (e.g., the VCB complex) is immobilized on a sensor chip. The other partner (the VHL ligand) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

  • Methodology:

    • Immobilization: The VCB complex is immobilized on a sensor chip.

    • Binding: The VHL ligand is injected at various concentrations over the sensor surface.

    • Detection: The association and dissociation of the ligand are monitored in real-time.

  • Data Analysis: The binding kinetics (association and dissociation rate constants) and the equilibrium dissociation constant (Kd) are determined by analyzing the sensorgrams.

Signaling Pathways and Experimental Workflows

PROTAC-Mediated Protein Degradation

The primary application of this compound is in the synthesis of PROTACs. The following diagram illustrates the mechanism of action of a PROTAC incorporating a VHL ligand.

PROTAC_Mechanism cluster_0 PROTAC Action cluster_1 PROTAC Molecule cluster_2 Ubiquitination & Degradation Target Protein Target Protein Ternary Complex Target-PROTAC-VHL Ternary Complex Target Protein->Ternary Complex VHL Ligand VHL Ligand Linker Linker Linker->VHL Ligand Target Ligand Target Ligand Target Ligand->Linker PROTAC PROTAC PROTAC->Target Protein Binds VHL E3 Ligase VHL E3 Ligase PROTAC->VHL E3 Ligase Binds VHL E3 Ligase->Ternary Complex Ubiquitin Ubiquitin Ternary Complex->Ubiquitin Recruits E2 Poly-ubiquitination Poly-ubiquitinated Target Protein Ubiquitin->Poly-ubiquitination Transfer Proteasome Proteasome Poly-ubiquitination->Proteasome Recognition Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides Degradation FP_Workflow Start Start Prepare Reagents Prepare VCB Complex, Fluorescent Probe, and Test Compound Dilutions Start->Prepare Reagents Dispense Reagents Dispense Reagents into 384-well Plate Prepare Reagents->Dispense Reagents Incubate Incubate at Room Temperature to Reach Equilibrium Dispense Reagents->Incubate Read Plate Measure Fluorescence Polarization Incubate->Read Plate Data Analysis Plot Polarization vs. Concentration and Fit to Dose-Response Curve Read Plate->Data Analysis Determine IC50 Determine IC50 Data Analysis->Determine IC50 End End Determine IC50->End

References

(S,R,S)-Ahpc-C10-NH2 Linker: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the (S,R,S)-Ahpc-C10-NH2 linker, a critical component in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the linker's composition, length, and its application in targeted protein degradation, supported by experimental data and protocols.

Core Composition and Properties

The this compound linker is an E3 ligase ligand-linker conjugate. It incorporates the (S,R,S)-Ahpc moiety, which is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a 10-carbon alkyl chain with a terminal amine group (-NH2). This terminal amine serves as a reactive handle for conjugation to a ligand targeting a protein of interest.

A closely related and frequently utilized variant is (S,R,S)-Ahpc-Me-C10-NH2, where a methyl group is present on the amide nitrogen of the C10 chain. This variant has been notably used in the synthesis of the MEK1/2 degrader, MS432.[1][2][3]

The key quantitative data for these linkers are summarized in the table below.

PropertyThis compound(S,R,S)-Ahpc-Me-C10-NH2This compound dihydrochloride
Molecular Formula C33H51N5O4SC34H53N5O4SC33H53Cl2N5O4S
Molecular Weight 613.85 g/mol 627.9 g/mol 686.78 g/mol
CAS Number 2341796-74-32376139-52-32341796-75-4
Linker Component 10-carbon alkyl chain with a terminal primary amine10-carbon alkyl chain with a terminal primary amine and a methyl group on the amide nitrogen10-carbon alkyl chain with a terminal primary amine (dihydrochloride salt)
E3 Ligase Ligand (S,R,S)-Ahpc (VHL Ligand)(S,R,S)-Ahpc (VHL Ligand)(S,R,S)-Ahpc (VHL Ligand)
Primary Application BET-Targeted PROTACsSynthesis of MEK1/2 PROTAC degrader MS432BET-Targeted PROTACs

Linker Length

The length of the linker in a PROTAC is a critical parameter that influences the formation and stability of the ternary complex (Target Protein - PROTAC - E3 Ligase), and consequently, the efficiency of protein degradation. The "C10" designation in the this compound linker refers to a 10-carbon alkyl chain.

The fully extended length of a 10-carbon alkyl chain can be estimated based on standard bond lengths and geometries. A typical carbon-carbon single bond length is approximately 1.54 Å.[1] Assuming a tetrahedral geometry with bond angles of roughly 109.5°, the length of a fully extended 10-carbon chain is approximately 12.5 Å . The addition of the terminal amine group, with a C-N bond length of about 1.47 Å, results in a total linker length of approximately 13.97 Å . It is important to note that in solution, alkyl chains are flexible and can adopt various conformations, so this represents the maximum theoretical length.

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The (S,R,S)-Ahpc moiety of the linker binds to the VHL E3 ubiquitin ligase, while the other end of the PROTAC is conjugated to a ligand that binds to a specific target protein. This brings the target protein into close proximity with the E3 ligase, facilitating the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism PROTAC PROTAC ((S,R,S)-Ahpc-C10-Ligand) POI Protein of Interest (POI) PROTAC->POI binds VHL VHL E3 Ligase PROTAC->VHL Proteasome 26S Proteasome POI->Proteasome VHL->POI polyubiquitinates E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 transfers Ub E2->VHL associates with Ub Ubiquitin Ub->E1 ATP-dependent activation Peptides Degraded Peptides Proteasome->Peptides PROTAC_Synthesis_Workflow cluster_reagents Starting Materials cluster_synthesis Synthesis Steps cluster_products Intermediates & Final Product cluster_purification Purification & Analysis AHPC (S,R,S)-AHPC Coupling1 Step 1: Amide Coupling (HATU, DIPEA, DMF) AHPC->Coupling1 Linker_acid Boc-10-aminodecanoic acid Linker_acid->Coupling1 POI_ligand PD0325901-acid Coupling2 Step 3: Final Amide Coupling (HATU, DIPEA, DMF) POI_ligand->Coupling2 Protected_conjugate Boc-protected This compound Coupling1->Protected_conjugate Deprotection Step 2: Boc Deprotection (TFA, DCM) Amine_linker This compound (TFA salt) Deprotection->Amine_linker Final_PROTAC Final PROTAC (MS432) Coupling2->Final_PROTAC Purification1 Flash Chromatography Protected_conjugate->Purification1 Amine_linker->Coupling2 Purification2 Preparative HPLC Final_PROTAC->Purification2 Purification1->Deprotection Analysis LC-MS, NMR, HRMS Purification2->Analysis

References

An In-depth Technical Guide on the Discovery and Synthesis of (S,R,S)-Ahpc-C10-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S,R,S)-Ahpc-C10-NH2, also known as VH032-C10-NH2, is a crucial synthetic building block in the field of targeted protein degradation. It is an E3 ligase ligand-linker conjugate, comprising the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-Ahpc, connected to a 10-carbon alkyl chain with a terminal amine. This functionalized molecule is integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs), specifically those designed for BET (Bromodomain and Extra-Terminal domain) protein degradation. This technical guide provides a comprehensive overview of the discovery and a detailed, multi-step synthesis of this compound, including experimental protocols and characterization data. Additionally, it outlines the mechanism of action of PROTACs utilizing this building block and presents logical workflows for their synthesis and application.

Introduction: The Role of this compound in Targeted Protein Degradation

Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." PROTACs are heterobifunctional molecules at the forefront of this field. They function by simultaneously binding to a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein by the proteasome.

A PROTAC molecule consists of three key components: a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects the two. The choice of E3 ligase ligand and the nature of the linker are critical for the efficacy and selectivity of the PROTAC. The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully exploited E3 ligases in PROTAC design.

(S,R,S)-Ahpc is a potent and well-characterized ligand for VHL. The molecule this compound provides a pre-functionalized VHL ligand, where the 10-carbon linker offers a versatile spacer to be coupled with a ligand for a target protein. The terminal amine group allows for straightforward conjugation, typically through amide bond formation. This building block is particularly noted for its application in the development of BET-targeted PROTACs.

Synthesis of this compound

The synthesis of this compound is a multi-step process that can be conceptually divided into two main parts: the synthesis of the (S,R,S)-Ahpc core (also referred to as VH032 amine) and the subsequent conjugation of the C10-NH2 linker. A scalable and chromatography-free synthesis of the VH032 amine has been reported, making this key intermediate more accessible for research and development.

Synthesis of the (S,R,S)-Ahpc (VH032 Amine) Core

The synthesis of the (S,R,S)-Ahpc core is a multi-step sequence starting from commercially available materials. The following is a detailed experimental protocol adapted from a scalable synthesis approach.

Experimental Protocol: Synthesis of (S,R,S)-Ahpc (VH032 Amine)

This protocol involves several steps, including the formation of key intermediates. The overall strategy focuses on building the molecule through a series of coupling and deprotection reactions.

  • Step 1: Synthesis of Intermediate Building Blocks: The synthesis begins with the preparation of the necessary chiral amino acid and proline derivatives, as well as the thiazole-containing aromatic piece.

  • Step 2: Coupling and Elaboration: These intermediates are then coupled in a convergent manner to construct the core structure of the VH032 amine.

  • Step 3: Final Deprotection: The final step involves the removal of protecting groups to yield the free amine of the (S,R,S)-Ahpc core.

A significant advancement in the synthesis of this core is the development of a process that avoids column chromatography, which is often a bottleneck in scaling up chemical syntheses. This optimized process relies on strategic crystallizations and extractions for purification.

Synthesis and Attachment of the C10-NH2 Linker

The C10-NH2 linker is typically introduced using a bifunctional building block, such as Boc-10-aminodecanoic acid. This allows for the coupling of the carboxylic acid end to the (S,R,S)-Ahpc amine, followed by the deprotection of the Boc group to reveal the terminal amine of the linker.

Experimental Protocol: Coupling of Boc-10-aminodecanoic acid and Deprotection

  • Amide Coupling: To a solution of (S,R,S)-Ahpc (VH032 amine) in an appropriate aprotic solvent such as dimethylformamide (DMF), is added Boc-10-aminodecanoic acid, a coupling agent (e.g., HATU, HBTU), and a non-nucleophilic base (e.g., DIPEA). The reaction mixture is stirred at room temperature until completion, which is monitored by LC-MS.

  • Work-up and Purification: Upon completion, the reaction is worked up by dilution with an organic solvent and washing with aqueous solutions to remove excess reagents and byproducts. The crude product, Boc-protected this compound, is then purified, typically by flash column chromatography.

  • Boc Deprotection: The purified Boc-protected intermediate is dissolved in a suitable solvent (e.g., dichloromethane or dioxane) and treated with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane. The reaction is stirred at room temperature until the deprotection is complete (monitored by LC-MS).

  • Final Product Isolation: The solvent and excess acid are removed under reduced pressure. The resulting crude product, this compound, is often obtained as a salt (e.g., TFA or HCl salt) and can be purified by precipitation or preparative HPLC if necessary.

Quantitative Data

The following tables summarize the key quantitative data for the intermediates and the final product, this compound. Please note that specific yields and purity may vary depending on the exact reaction conditions and scale.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Typical Purity (%)
(S,R,S)-Ahpc (VH032 Amine)C₂₂H₃₀N₄O₃S430.57>65 (overall)>97
Boc-10-aminodecanoic acidC₁₅H₂₉NO₄287.40Commercially Available>95
Boc-(S,R,S)-Ahpc-C10-NH₂C₃₇H₅₇N₅O₅S699.9470-85>95
(S,R,S)-Ahpc-C10-NH₂C₃₂H₅₁N₅O₄S599.84>90>95

Table 1: Summary of Key Compounds and Their Properties

Compound¹H NMRMass Spectrometry (m/z)
(S,R,S)-Ahpc (VH032 Amine)Consistent with structure[M+H]⁺ = 431.2
Boc-(S,R,S)-Ahpc-C10-NH₂Peaks corresponding to the Ahpc core, the C10 alkyl chain, and the Boc protecting group.[M+H]⁺ = 700.4
(S,R,S)-Ahpc-C10-NH₂Absence of Boc peaks and characteristic shifts of the alkyl chain protons adjacent to the new amine.[M+H]⁺ = 600.4

Table 2: Spectroscopic Data for Key Compounds

Mechanism of Action and Experimental Workflows

This compound is a building block for PROTACs. The mechanism of action of a PROTAC synthesized from this building block involves the formation of a ternary complex between the target protein, the PROTAC, and the VHL E3 ligase complex.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (e.g., BET) Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex PROTAC (S,R,S)-Ahpc-C10-Linker-TargetLigand PROTAC PROTAC->Ternary_Complex VHL_Complex VHL E3 Ligase Complex VHL_Complex->Ternary_Complex Ub_POI Poly-ubiquitinated Target Protein Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Proteasome->PROTAC Recycled Proteasome->VHL_Complex Recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC Mechanism of Action.

The general workflow for the synthesis of a PROTAC using this compound involves the initial synthesis of a target protein ligand with a suitable functional group for coupling, followed by the conjugation to the linker of the this compound building block.

Synthesis_Workflow A Synthesize/Obtain Target Protein Ligand (with -COOH) C Amide Coupling (Ligand-COOH + H2N-C10-Ahpc) A->C B Synthesize This compound B->C D Purification (e.g., HPLC) C->D E Characterization (LC-MS, NMR) D->E F Final PROTAC Molecule E->F

Caption: General PROTAC Synthesis Workflow.

Conclusion

This compound is a valuable and versatile building block for the development of VHL-recruiting PROTACs. Its modular synthesis, with a now scalable route to the core VHL ligand, facilitates its broader application in academic and industrial research. The 10-carbon linker provides a good starting point for linker optimization studies, which are crucial for achieving potent and selective protein degradation. This guide provides the essential technical details for the synthesis and application of this important molecule, empowering researchers to accelerate their drug discovery efforts in the exciting field of targeted protein degradation.

The Pivotal Role of (S,R,S)-Ahpc-C10-NH2 in PROTAC Technology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimera (PROTAC) technology has emerged as a revolutionary therapeutic modality, offering the potential to target and eliminate disease-causing proteins that were previously considered "undruggable."[1][2] At the heart of this technology lies the heterobifunctional PROTAC molecule, which consists of two key ligands connected by a linker. One ligand binds to a protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This induced proximity triggers the ubiquitination and subsequent degradation of the POI by the proteasome.[2] The choice of the E3 ligase ligand and the linker are critical determinants of a PROTAC's efficacy and selectivity. This technical guide delves into the specific role and application of (S,R,S)-Ahpc-C10-NH2 , a widely utilized building block in the construction of potent and selective PROTACs.

This compound , also known as VH032-C10-NH2 , is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, pre-functionalized with a 10-carbon alkyl (C10) linker terminating in an amine group (-NH2). This ready-to-use conjugate provides a streamlined approach for medicinal chemists to couple a POI ligand and generate novel PROTAC molecules. Its specific stereochemistry, (S,R,S), is crucial for optimal binding to the VHL protein.

Core Function in the PROTAC Mechanism

The primary role of this compound is to serve as the VHL-recruiting moiety within a PROTAC. Upon entering the cell, the PROTAC engages both the POI and the VHL E3 ligase, forming a ternary complex. The formation of this complex is a critical step in the PROTAC-mediated degradation pathway.[2] The C10 alkyl linker provides the necessary spacing and flexibility to allow for the simultaneous binding of both proteins, facilitating the transfer of ubiquitin from the E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

Below is a Graphviz diagram illustrating the general mechanism of action for a PROTAC utilizing a VHL ligand like this compound.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC This compound based PROTAC Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Activates Ub Ubiquitin E2->Ub Carries Ub->Ternary_Complex Recruited Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments

Caption: General mechanism of PROTAC-mediated protein degradation.

Application in MEK1/2 Degradation: The Case of MS432

A prominent example of a PROTAC utilizing a VHL ligand with a C10 alkyl linker, structurally analogous to one derived from this compound, is MS432 . MS432 is a first-in-class, potent, and selective degrader of the mitogen-activated protein kinase kinases 1 and 2 (MEK1 and MEK2).[3]

Quantitative Data for MS432

The following table summarizes the degradation potency (DC50) and anti-proliferative activity (GI50) of MS432 in various cancer cell lines.

Cell LineTargetDC50 (nM)Dmax (%)GI50 (nM)
HT-29 (colorectal cancer)MEK131 ± 9>90130 ± 38
MEK217 ± 2>90
SK-MEL-28 (melanoma)MEK131 ± 1>9083 ± 15
MEK29.3 ± 5>90
COLO 205 (colorectal cancer)MEK118 ± 7>90Not Reported
MEK211 ± 2>90
UACC257 (melanoma)MEK156 ± 25>90Not Reported
MEK227 ± 19>90

Experimental Protocols

Synthesis of a PROTAC using this compound

The synthesis of a PROTAC using this compound typically involves a standard amide coupling reaction between the terminal amine of the linker and a carboxylic acid functional group on the POI ligand.

General Protocol:

  • Dissolution: Dissolve the POI ligand (containing a carboxylic acid) in a suitable aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).

  • Activation: Add a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a non-nucleophilic base, like diisopropylethylamine (DIPEA), to the solution to activate the carboxylic acid.

  • Coupling: To the activated POI ligand solution, add a solution of this compound in the same solvent.

  • Reaction: Stir the reaction mixture at room temperature for several hours to overnight until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is typically diluted with an organic solvent and washed with aqueous solutions to remove excess reagents and byproducts. The crude product is then purified using column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the final PROTAC.

The following diagram illustrates the general workflow for synthesizing a PROTAC with this compound.

PROTAC_Synthesis_Workflow POI_Ligand POI Ligand (with -COOH) Activation Activation (HATU, DIPEA in DMF) POI_Ligand->Activation Ahpc_Linker This compound Coupling Amide Coupling Ahpc_Linker->Coupling Activation->Coupling Purification Purification (HPLC) Coupling->Purification Final_PROTAC Final PROTAC Purification->Final_PROTAC

Caption: General workflow for PROTAC synthesis.

Western Blot for PROTAC-Induced Degradation (DC50 and Dmax Determination)

Western blotting is a standard technique to quantify the degradation of a target protein induced by a PROTAC.

Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the bicinchoninic acid (BCA) assay.

  • Sample Preparation: Normalize the protein concentrations of all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Detection and Analysis:

    • Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the POI band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation) values using non-linear regression analysis.

Signaling Pathways

PROTACs that recruit the VHL E3 ligase, such as those synthesized with this compound, hijack the cellular ubiquitin-proteasome system. The downstream signaling effects are primarily a consequence of the degradation of the specific POI. For instance, in the case of the MEK1/2 degrader MS432, its activity leads to the downregulation of the RAS/RAF/MEK/ERK signaling pathway, which is frequently hyperactivated in various cancers.

The following diagram depicts the logical relationship of how a VHL-recruiting PROTAC influences a signaling pathway.

Signaling_Pathway_Impact cluster_PROTAC_action PROTAC Intervention cluster_signaling_pathway Cellular Signaling Pathway PROTAC VHL-recruiting PROTAC (e.g., MS432) Degradation POI Degradation PROTAC->Degradation Induces VHL VHL E3 Ligase VHL->Degradation Mediates POI Target Protein (POI) (e.g., MEK1/2) POI->Degradation Is degraded Downstream_Effector Downstream Effector (e.g., ERK) POI->Downstream_Effector Activates Degradation->POI Inhibits Upstream_Signal Upstream Signal (e.g., RAS/RAF) Upstream_Signal->POI Activates Cellular_Response Cellular Response (e.g., Proliferation) Downstream_Effector->Cellular_Response Drives

Caption: Impact of a VHL-recruiting PROTAC on a signaling pathway.

Conclusion

This compound is a valuable and versatile chemical tool in the development of PROTACs. Its high affinity for the VHL E3 ligase and the presence of a flexible C10 linker with a reactive amine handle streamline the synthesis of novel protein degraders. The successful application of structurally similar VHL-C10 linker constructs in potent PROTACs like MS432 underscores the utility of this building block in advancing the field of targeted protein degradation and developing new therapeutics for a range of diseases. The detailed protocols and data presented in this guide provide a solid foundation for researchers to design, synthesize, and evaluate their own PROTAC molecules incorporating this critical component.

References

(S,R,S)-Ahpc-C10-NH2 CAS number and chemical data

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on (S,R,S)-Ahpc-C10-NH2 and its Derivatives in Proteolysis Targeting Chimeras (PROTACs)

This technical guide provides a comprehensive overview of the chemical data, experimental applications, and underlying mechanisms of this compound and its related compounds. These molecules are critical components in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to selectively eliminate disease-causing proteins. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Chemical Data and Variants

This compound is a bifunctional molecule composed of a Von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, (S,R,S)-Ahpc, connected to a 10-carbon alkyl linker with a terminal amine group. This amine serves as a conjugation point for a ligand that binds to a target protein of interest, thus forming the final PROTAC. Several variants of this molecule exist, differing slightly in their chemical structure, which can influence their properties and applications.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Notes
This compound 2341796-74-3C₃₃H₅₁N₅O₄S613.85Base molecule with a 10-carbon linker.
This compound Dihydrochloride 2341796-75-4C₃₃H₅₃Cl₂N₅O₄S686.78Dihydrochloride salt form, often used to improve solubility.
(S,R,S)-AHPC-Me-C10-NH2 2376139-52-3C₃₄H₅₃N₅O₄S627.9A methylated version used in the MEK1/2 degrader MS432.[1]
(S,R,S)-AHPC-Me-C10-NH2 Hydrochloride 2471970-07-5C₃₄H₅₃N₅O₄S·xHCl627.9 (free base)Hydrochloride salt of the methylated variant.[2]

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs utilizing the this compound linker operate by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The PROTAC molecule acts as a bridge, simultaneously binding to the target protein and the VHL E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism cluster_formation cluster_ubiquitination POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-VHL) POI->Ternary Binds PROTAC PROTAC ((S,R,S)-Ahpc-C10-Ligand) PROTAC->Ternary VHL VHL E3 Ligase VHL->Ternary Binds Ternary->PROTAC Recycled Ub_POI Polyubiquitinated POI Ternary->Ub_POI Polyubiquitination E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Transfers Ub Ub Ubiquitin (Ub) E2->Ternary Recruited Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation PROTAC_Workflow cluster_invitro Target Target & E3 Ligase Selection Design PROTAC Design (Warhead, Linker, E3 Ligand) Target->Design Synthesis Chemical Synthesis Design->Synthesis InVitro In Vitro Evaluation Synthesis->InVitro Validation Lead Compound Validation InVitro->Validation Degradation Degradation Assay (Western Blot) Viability Cell Viability (MTT/MTS) Binding Binding Assay (SPR/ITC) Optimization Optimization Validation->Optimization InVivo In Vivo Studies Validation->InVivo Optimization->Design Iterative Refinement

References

In-Depth Technical Guide: Solubility and Stability of (S,R,S)-Ahpc-C10-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-Ahpc-C10-NH2 is a synthetic chemical entity crucial in the field of targeted protein degradation. It serves as a building block for Proteolysis-Targeting Chimeras (PROTACs). Structurally, it comprises the (S,R,S) stereoisomer of a von Hippel-Lindau (VHL) E3 ligase ligand, commonly referred to as AHPC or VH032, connected to a 10-carbon alkyl linker with a terminal amine group (-C10-NH2). This bifunctional nature allows for its conjugation to a target protein ligand, creating a PROTAC that can recruit the VHL E3 ligase to a protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome.

The physicochemical properties of this compound, particularly its solubility and stability, are critical determinants of its utility in synthesizing effective and developable PROTACs. The lipophilic 10-carbon linker significantly influences these characteristics. This guide provides a comprehensive overview of the available solubility and stability data for this compound and related analogs, detailed experimental protocols for assessing these properties, and visual representations of relevant pathways and workflows.

Solubility Data

Quantitative aqueous solubility data for this compound is not extensively available in peer-reviewed literature, a common challenge for novel chemical building blocks. However, information from commercial suppliers and data on analogous compounds provide valuable insights into its solubility profile. The presence of the long alkyl chain suggests low intrinsic aqueous solubility.

Table 2.1: Qualitative and Formulation-Based Solubility of this compound and Analogs

Compound/AnalogSolvent/SystemSolubility/Formulation NotesSource
This compound dihydrochloride DMSOSoluble. A stock solution of ≥ 2.08 mg/mL can be prepared.[1]
In vivo formulation 110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Yields a clear solution of ≥ 2.08 mg/mL.[1]
In vivo formulation 210% DMSO, 90% (20% SBE-β-CD in Saline). Yields a clear solution of ≥ 2.08 mg/mL.[1]
In vivo formulation 310% DMSO, 90% Corn Oil. Yields a clear solution of ≥ 2.08 mg/mL.[1]
(S,R,S)-Ahpc-C6-NH2 DMSOSoluble up to 100 mg/mL (179.29 mM) with ultrasonic treatment.
In vivo formulation10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Achieves ≥ 2.5 mg/mL.
(S,R,S)-Ahpc hydrochloride (VHL Ligand 1) DMSO93 mg/mL (199.13 mM).[2]
Water100 mg/mL (214.12 mM) with ultrasonic treatment.
Ethanol93 mg/mL.

Note: The solubility of lipophilic compounds can be enhanced through the use of co-solvents, surfactants, and complexation agents like cyclodextrins.

Stability Data

The stability of this compound is critical for its storage, handling, and the in vivo performance of the resulting PROTACs. The core AHPC moiety and the linker can be susceptible to chemical degradation.

Table 3.1: Storage and Stability Recommendations

Compound/AnalogFormStorage TemperatureDurationNotesSource
This compound dihydrochloride Stock Solution-80°C6 monthsSealed storage, away from moisture.
Stock Solution-20°C1 monthSealed storage, away from moisture.
(S,R,S)-Ahpc-Me-C10-NH2 Solid-20°CAt least 6 monthsAvoid freeze/thaw cycles.
(S,R,S)-Ahpc hydrochloride Powder-20°C3 years
In Solvent-80°C1 yearAliquot to avoid repeated freeze-thaw cycles.
In Solvent-20°C1 month

Experimental Protocols

Detailed and standardized protocols are essential for accurately determining the solubility and stability of compounds like this compound.

Protocol for Kinetic Solubility Assessment

This method is a high-throughput approach to estimate aqueous solubility by measuring the concentration at which a compound, introduced from a DMSO stock solution, begins to precipitate.

Objective: To rapidly determine the kinetic solubility in an aqueous buffer.

Materials:

  • This compound

  • DMSO (anhydrous)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates (UV-transparent)

  • Plate reader with nephelometric or UV absorbance capabilities

  • Multichannel pipettes

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

  • Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS, pH 7.4. This maintains a constant final DMSO concentration (e.g., 1%).

  • Incubation: Seal the plate and shake at room temperature for 2 hours to allow for precipitation to equilibrate.

  • Measurement:

    • Nephelometry: Measure the light scattering in each well using a nephelometer. The concentration at which light scattering significantly increases above the baseline is the kinetic solubility limit.

    • UV Absorbance (Shake-Flask variation): After incubation, filter the solutions to remove any precipitate. Measure the UV absorbance of the filtrate in a UV-transparent plate. Determine the concentration using a standard curve prepared in a DMSO/PBS mixture. The highest concentration that remains in solution is the kinetic solubility.

Protocol for Thermodynamic Solubility Assessment

This method determines the equilibrium solubility, which is the true solubility of a compound in a saturated solution.

Objective: To determine the equilibrium solubility in various aqueous buffers.

Materials:

  • Solid this compound

  • Aqueous buffers (e.g., pH 5.0, 7.4, 9.0)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC-UV system

  • 0.22 µm syringe filters

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the desired aqueous buffer. Ensure undissolved solid is visible.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed to pellet the excess solid.

  • Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtrate with an appropriate solvent (e.g., acetonitrile/water) and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

Protocol for Chemical Stability Assessment (Forced Degradation)

Forced degradation studies are performed to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HCl (0.1 M), NaOH (0.1 M), H2O2 (3%)

  • HPLC-grade water, acetonitrile, methanol

  • Environmental chamber with controlled temperature and humidity

  • Photostability chamber

  • HPLC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature.

    • Oxidation: Mix the stock solution with 3% H2O2 and keep at room temperature.

    • Thermal Stress: Store the solid compound and the solution at elevated temperatures (e.g., 60°C) and humidity (e.g., 75% RH).

    • Photostability: Expose the solid compound and the solution to light according to ICH Q1B guidelines.

  • Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV/MS method.

  • Data Evaluation:

    • Quantify the remaining percentage of the parent compound at each time point.

    • Identify and characterize major degradation products using mass spectrometry.

    • Establish the degradation pathway.

Visualizations: Pathways and Workflows

PROTAC Mechanism of Action

This compound is a key component of PROTACs that hijack the ubiquitin-proteasome system. The following diagram illustrates this process.

PROTAC_Mechanism cluster_formation Ternary Complex Formation cluster_ubiquitination Ubiquitination Cascade POI Protein of Interest (POI) TernaryComplex POI-PROTAC-VHL Ternary Complex POI->TernaryComplex PROTAC PROTAC ((S,R,S)-Ahpc-C10-Target Ligand) PROTAC->TernaryComplex VHL VHL E3 Ligase VHL->TernaryComplex Ub_POI Poly-ubiquitinated POI TernaryComplex->Ub_POI Poly-ubiquitination E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 ATP -> AMP E2->VHL Ub Transfer Ub Ubiquitin (Ub) Ub->E1 Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation Recycle PROTAC & Ub Recycled Proteasome->Recycle

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow: Solubility Assessment

The following diagram outlines the decision-making process and workflow for determining the solubility of a lipophilic compound.

Solubility_Workflow Start Start: Solid Compound (this compound) Screening Early Stage Discovery? Start->Screening Kinetic Kinetic Solubility Assay (High-Throughput) Screening->Kinetic Yes Thermo Thermodynamic Solubility Assay (Gold Standard) Screening->Thermo No (Lead Opt/ Pre-formulation) PrepStock Prepare DMSO Stock Solution Kinetic->PrepStock AddExcess Add Excess Solid to Aqueous Buffer Thermo->AddExcess AddBuffer Add to Aqueous Buffer (PBS) PrepStock->AddBuffer IncubateKinetic Incubate (e.g., 2h) AddBuffer->IncubateKinetic Measure Measure Precipitation (Nephelometry/UV) IncubateKinetic->Measure ResultKinetic Kinetic Solubility Value Measure->ResultKinetic IncubateThermo Equilibrate (24-48h) with Shaking AddExcess->IncubateThermo Separate Separate Solid/Liquid (Centrifuge/Filter) IncubateThermo->Separate Quantify Quantify Supernatant (HPLC-UV) Separate->Quantify ResultThermo Thermodynamic Solubility Value Quantify->ResultThermo

Caption: Workflow for solubility determination.

Experimental Workflow: Stability Assessment

This diagram illustrates a typical workflow for assessing the chemical stability of a new chemical entity through forced degradation studies.

Stability_Workflow Start Start: Pure Compound (this compound) MethodDev Develop Stability-Indicating HPLC-MS Method Start->MethodDev Stress Forced Degradation Studies MethodDev->Stress Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Stress->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Stress->Base Oxidation Oxidation (e.g., 3% H2O2) Stress->Oxidation Thermal Thermal Stress (e.g., 60°C / 75% RH) Stress->Thermal Photo Photostability (ICH Q1B) Stress->Photo Analysis Analyze Samples at Time Points by HPLC-MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis DataEval Data Evaluation Analysis->DataEval Report Report: - Degradation Rate - Degradation Products - Stability Profile DataEval->Report

Caption: Workflow for forced degradation stability testing.

References

(S,R,S)-Ahpc-C10-NH2: A Technical Guide for Researchers in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, physicochemical properties, and application of (S,R,S)-Ahpc-C10-NH2, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended to serve as a valuable resource for researchers actively engaged in the field of targeted protein degradation, particularly those focusing on the development of novel therapeutics against BET (Bromodomain and Extra-Terminal domain) proteins.

Introduction to this compound

This compound, also known by its synonym VH032-C10-NH2, is a synthetic E3 ligase ligand-linker conjugate. It incorporates the (S,R,S)-AHPC (azetidino-hydroxyproline-core) moiety, which serves as a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a 10-carbon alkyl amine linker.[1] This bifunctional molecule is a critical component in the construction of PROTACs, which are designed to hijack the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins. Specifically, it is widely used in the development of PROTACs targeting the BET family of proteins, such as BRD4, which are implicated in various cancers.[1]

Commercial Availability and Physicochemical Properties

This compound is commercially available from several suppliers, ensuring its accessibility for research and development purposes. It is typically supplied as a dihydrochloride salt.

Table 1: Commercial Suppliers of this compound

SupplierProduct NameCatalog Number
MedChemExpressThis compound dihydrochlorideHY-129941A
BPS Bioscience(S,R,S)-AHPC-Me-C10-NH282049
BroadPharm(S,R,S)-AHPC-Me-C10-NH2BP-28196
Adooq BioscienceThis compound dihydrochlorideA14757

Table 2: Physicochemical Properties of this compound

PropertyValue
Synonyms VH032-C10-NH2
Molecular Formula C₃₃H₅₁N₅O₄S (as free base)
Molecular Weight 613.85 g/mol (as free base)
Appearance Solid
Storage Conditions Store at -20°C for long-term stability.

Mechanism of Action in BET-Targeted PROTACs

PROTACs are heterobifunctional molecules that consist of a ligand that binds to the target protein (e.g., a BET inhibitor), a linker, and a ligand that recruits an E3 ubiquitin ligase (e.g., this compound for VHL). The primary function of this compound within a PROTAC is to engage the VHL E3 ligase. This engagement brings the target BET protein into close proximity with the E3 ligase, facilitating the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated BET protein is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI BET Protein (e.g., BRD4) PROTAC This compound based PROTAC POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation PROTAC->POI Binds to Target VHL VHL E3 Ligase Complex PROTAC->VHL Recruits E3 Ligase PROTAC->VHL VHL->POI Polyubiquitination Ub Ubiquitin Ub->VHL Ub Transfer Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: Mechanism of BET protein degradation by a VHL-recruiting PROTAC.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in the synthesis of a BET-targeted PROTAC and its subsequent evaluation in cell-based assays.

Synthesis of a BET-Targeted PROTAC

The primary amine group on the C10 linker of this compound allows for its conjugation to a BET inhibitor containing a suitable reactive group (e.g., a carboxylic acid, activated ester, or isothiocyanate). A common synthetic route involves amide bond formation.

Workflow for PROTAC Synthesis:

PROTAC_Synthesis_Workflow start Start bet_inhibitor BET Inhibitor (with carboxylic acid) start->bet_inhibitor activation Activate Carboxylic Acid (e.g., HATU, HOBt) bet_inhibitor->activation coupling Amide Coupling Reaction activation->coupling ahpc_linker This compound ahpc_linker->coupling purification Purification (e.g., HPLC) coupling->purification characterization Characterization (e.g., LC-MS, NMR) purification->characterization final_protac Final PROTAC characterization->final_protac

Caption: General workflow for synthesizing a BET-targeted PROTAC.

Cell-Based Assay for BET Protein Degradation

This protocol outlines the steps to assess the ability of a synthesized PROTAC to induce the degradation of a target BET protein, such as BRD4, in a relevant cancer cell line (e.g., HeLa, MCF7, or a hematological cancer cell line).

Materials:

  • Cancer cell line expressing the target BET protein

  • Complete cell culture medium

  • Synthesized PROTAC stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-BRD4, anti-VHL, and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed the chosen cancer cell line in appropriate culture plates and allow them to adhere and grow to 70-80% confluency.

  • PROTAC Treatment: Treat the cells with varying concentrations of the synthesized PROTAC (e.g., 1 nM to 10 µM) for a specific duration (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the target protein (e.g., BRD4) and a loading control overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.

Experimental Workflow for Protein Degradation Assay:

Degradation_Assay_Workflow start Start cell_seeding Seed Cells start->cell_seeding protac_treatment Treat with PROTAC (Dose- and Time-course) cell_seeding->protac_treatment cell_lysis Cell Lysis protac_treatment->cell_lysis protein_quant Protein Quantification (BCA Assay) cell_lysis->protein_quant western_blot Western Blotting protein_quant->western_blot data_analysis Data Analysis (Quantify Degradation) western_blot->data_analysis end End data_analysis->end

References

Methodological & Application

Application Notes and Protocols for (S,R,S)-Ahpc-C10-NH2 in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of (S,R,S)-Ahpc-C10-NH2

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate specific proteins of interest (POIs).[1][2] A PROTAC consists of three key components: a ligand that binds to the POI, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. This tripartite structure facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.

This compound, also known as VH032-C10-NH2, is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, pre-functionalized with a 10-carbon alkyl linker terminating in a primary amine.[1][3] This building block is a valuable tool for PROTAC synthesis, offering a straightforward conjugation point for POI ligands that possess a carboxylic acid or other electrophilic handle. The use of this compound is particularly prevalent in the development of PROTACs targeting Bromodomain and Extra-Terminal (BET) proteins, a family of epigenetic readers implicated in various cancers.[3]

Application: Synthesis of a BET-Targeted PROTAC

This application note details a general protocol for the synthesis of a BET-targeted PROTAC by coupling this compound with a suitable BET inhibitor, such as JQ1, which has been modified with a carboxylic acid linker.

Mechanism of Action of a BET-Targeted PROTAC

A BET-targeted PROTAC utilizing this compound will induce the degradation of BET proteins (BRD2, BRD3, and BRD4). The degradation of these proteins leads to the downregulation of key oncogenes, such as c-Myc, and interferes with critical signaling pathways, including NF-κB, thereby inhibiting cancer cell proliferation and survival.

Experimental Protocols

Protocol 1: Amide Coupling of this compound with a Carboxylic Acid-Functionalized POI Ligand

This protocol describes the chemical synthesis of a PROTAC via amide bond formation between the primary amine of this compound and a carboxylic acid on the POI ligand.

Materials:

  • This compound

  • Carboxylic acid-functionalized POI ligand (e.g., JQ1-acid)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • HPLC-grade acetonitrile and water

  • Formic acid

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (Nitrogen or Argon)

  • Reverse-phase HPLC system for purification

  • LC-MS and NMR for characterization

Procedure:

  • Reagent Preparation:

    • In a dry, round-bottom flask under an inert atmosphere, dissolve the carboxylic acid-functionalized POI ligand (1.0 equivalent) in anhydrous DMF to a final concentration of 0.1 M.

    • In a separate vial, dissolve this compound (1.1 equivalents) in anhydrous DMF.

    • In another vial, prepare a solution of HATU (1.2 equivalents) in anhydrous DMF.

  • Reaction Setup:

    • To the stirred solution of the POI ligand, add DIPEA (3.0 equivalents).

    • Add the HATU solution to the reaction mixture and stir for 5 minutes at room temperature.

    • Add the solution of this compound to the reaction mixture.

  • Reaction Monitoring:

    • Allow the reaction to proceed at room temperature for 2-4 hours.

    • Monitor the reaction progress by LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by reverse-phase HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% formic acid.

  • Characterization:

    • Confirm the identity and purity of the final PROTAC product by LC-MS and NMR spectroscopy.

Protocol 2: Western Blot Analysis of POI Degradation

This protocol outlines the procedure to assess the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context.

Materials:

  • Cancer cell line expressing the POI (e.g., a BET-dependent cell line like HeLa or MCF-7)

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132) as a negative control

  • Cell culture medium and supplements

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Primary antibodies against the POI and a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed the cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of the synthesized PROTAC (e.g., 1 nM to 10 µM) for a defined period (e.g., 24 hours). Include a DMSO-treated well as a vehicle control.

    • In parallel, co-treat cells with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132) to confirm proteasome-dependent degradation.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against the POI and the loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize the POI levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Determine the DC50 value (the concentration at which 50% of the protein is degraded).

Data Presentation

The following tables summarize representative quantitative data for a BET-targeted PROTAC synthesized using a methodology analogous to the one described, utilizing a closely related methylated VHL ligand, (S,R,S)-AHPC-Me-C10-NH2, in the synthesis of the MEK1/2 degrader MS432. This data is provided as an illustrative example of the expected performance.

Table 1: Synthesis and Characterization of a Representative PROTAC

ParameterValue
Starting Materials
POI LigandJQ1-acid
E3 Ligase LigandThis compound
Reaction Conditions
Coupling ReagentHATU/DIPEA
SolventDMF
TemperatureRoom Temperature
Time4 hours
Product Characterization
Yield45-65%
Purity (HPLC)>98%
Mass Spectrometry (ESI-MS)[M+H]⁺ calculated and found
NMRConsistent with proposed structure

Table 2: Biological Activity of a Representative BET-Targeted PROTAC

AssayCell LineParameterValue
Degradation HeLaDC50 (BRD4)5-20 nM
MCF-7DC50 (BRD4)10-50 nM
Anti-proliferative Activity HeLaIC5020-100 nM
MCF-7IC5050-200 nM
Binding Affinity -Kd for BRD4<100 nM
-Kd for VHL<100 nM

Visualizations

Signaling Pathway of BET Protein Degradation

BET_Degradation_Pathway Mechanism of BET-Targeted PROTAC Action cluster_0 PROTAC-Mediated Degradation cluster_1 Downstream Cellular Effects PROTAC BET PROTAC (this compound based) Ternary_Complex Ternary Complex (PROTAC-BET-VHL) PROTAC->Ternary_Complex Binds BET BET Proteins (BRD2/3/4) BET->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Recruited Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation BET Degradation Proteasome->Degradation cMyc c-Myc Transcription Downregulation Degradation->cMyc NFkB NF-κB Signaling Inhibition Degradation->NFkB CellCycle Cell Cycle Arrest cMyc->CellCycle Apoptosis Apoptosis Induction NFkB->Apoptosis TumorGrowth Inhibition of Tumor Growth CellCycle->TumorGrowth Apoptosis->TumorGrowth PROTAC_Workflow PROTAC Development Workflow cluster_synthesis Synthesis and Purification cluster_evaluation Biological Evaluation start Start: POI Ligand-COOH + This compound coupling Amide Coupling (HATU, DIPEA, DMF) start->coupling purification Purification (Reverse-Phase HPLC) coupling->purification characterization Characterization (LC-MS, NMR) purification->characterization end_synthesis Pure PROTAC characterization->end_synthesis in_vitro In Vitro Assays end_synthesis->in_vitro degradation Degradation Assay (Western Blot, DC50) in_vitro->degradation antiproliferative Anti-proliferative Assay (IC50) in_vitro->antiproliferative binding Binding Assays (SPR, ITC, Kd) in_vitro->binding in_vivo In Vivo Studies (Xenograft Models) degradation->in_vivo antiproliferative->in_vivo binding->in_vivo end_evaluation Lead Candidate in_vivo->end_evaluation

References

Application Notes and Protocols for the Conjugation of (S,R,S)-Ahpc-C10-NH2 to a Ligand

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules are designed to recruit a specific E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. A critical component in the design of effective PROTACs is the linker that connects the E3 ligase ligand to the POI-binding ligand.

This document provides a detailed protocol for the conjugation of (S,R,S)-Ahpc-C10-NH2 , a well-characterized VHL E3 ligase ligand bearing a 10-carbon alkyl chain with a terminal primary amine, to a ligand of interest. The primary amine of this compound serves as a versatile handle for conjugation, most commonly through the formation of a stable amide bond with a carboxylic acid on the target ligand. This process is typically facilitated by carbodiimide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or a similar activating agent.

The protocols outlined below are exemplified by the conjugation of this compound to a generic small molecule inhibitor containing a carboxylic acid functional group. These methodologies can be adapted for various ligands, including peptides and other small molecules, to generate novel PROTACs for research and drug development.

PROTAC Mechanism of Action: VHL-Mediated Protein Degradation

The ultimate goal of conjugating this compound to a target-binding ligand is to create a PROTAC that hijacks the Von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. The resulting PROTAC acts as a molecular bridge, inducing the formation of a ternary complex between the VHL E3 ligase and the protein of interest[1][2]. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. The poly-ubiquitinated protein is then recognized and degraded by the 26S proteasome[3][4]. The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple target protein molecules.

PROTAC_Mechanism POI Target Protein (e.g., BRD4) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) POI->Ternary_Complex PROTAC PROTAC ((S,R,S)-Ahpc-C10-Ligand) PROTAC->Ternary_Complex VHL VHL E3 Ligase Complex VHL->Ternary_Complex Ternary_Complex->PROTAC Ternary_Complex->VHL Release Ub_POI Poly-ubiquitinated Target Protein Ternary_Complex->Ub_POI Ubiquitination E2 E2-Ub E2->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Proteasome->Degraded_Fragments

Figure 1: PROTAC-mediated protein degradation pathway.

Quantitative Data Summary

The following tables summarize typical reaction components and expected outcomes for the conjugation of this compound to a carboxylated ligand. The data are representative and may require optimization for specific ligands.

Table 1: Reagent Stoichiometry for EDC/NHS Coupling

ReagentMolar Equivalents (eq.)Typical ConcentrationPurpose
Carboxylated Ligand1.010-50 mMThe protein of interest (POI) binding moiety.
This compound1.1 - 1.511-75 mMThe VHL E3 ligase ligand with amine linker.
EDC1.5 - 2.015-100 mMActivates the carboxyl group for amide bond formation.
NHS/sulfo-NHS1.5 - 2.015-100 mMStabilizes the activated carboxyl group as an NHS ester.
DIPEA (or other base)2.0 - 3.020-150 mMNeutralizes hydrochloride salts and maintains basic pH for coupling.

Table 2: Expected Experimental Outcomes

ParameterTypical ResultMethod of Analysis
Reaction Yield40 - 85%Isolated yield after purification.
Purity of Conjugate>95%RP-HPLC with UV detection.
Identity ConfirmationExpected M+H⁺High-Resolution Mass Spectrometry (HRMS).
Target Degradation (in vitro)DC₅₀ in nM rangeWestern Blot or TR-FRET assays.

Experimental Protocols

This section provides a detailed step-by-step protocol for the conjugation of this compound to a ligand containing a carboxylic acid using EDC/NHS chemistry.

Materials and Reagents
  • This compound dihydrochloride

  • Carboxylated ligand of interest (e.g., JQ1-carboxylic acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (sulfo-NHS)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification

  • High-Resolution Mass Spectrometer (HRMS)

  • Nuclear Magnetic Resonance (NMR) spectrometer

Experimental Workflow

Conjugation_Workflow Start Start: Reagents & Glassware Activation 1. Activation of Carboxylated Ligand (Ligand-COOH, EDC, NHS in DMF) Start->Activation Coupling 2. Amide Bond Formation (Add this compound & DIPEA) Activation->Coupling Quench 3. Reaction Quenching & Workup (Water/Brine wash, Extraction) Coupling->Quench Purification 4. Purification (Preparative RP-HPLC) Quench->Purification Characterization 5. Characterization (LC-MS, HRMS, NMR) Purification->Characterization End End: Pure PROTAC Conjugate Characterization->End

Figure 2: General workflow for PROTAC synthesis.
Step-by-Step Conjugation Protocol

1. Preparation of Reactants: a. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). b. Dissolve the carboxylated ligand (1.0 eq) in anhydrous DMF (to a final concentration of approximately 0.1 M). c. Add NHS (1.5 eq) and EDC (1.5 eq) to the solution of the carboxylated ligand. d. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid, forming the NHS ester intermediate. The reaction progress can be monitored by LC-MS to confirm the formation of the activated ester.

2. Coupling Reaction: a. In a separate flask, dissolve this compound dihydrochloride (1.2 eq) in anhydrous DMF. b. Add DIPEA (2.5 eq) to the this compound solution to neutralize the hydrochloride salt and create the free amine. c. Add the solution of the free amine of this compound to the activated ligand solution from step 1d. d. Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by LC-MS until the starting material (activated ester) is consumed and the desired product peak is maximized.

3. Reaction Workup and Extraction: a. Once the reaction is complete, dilute the reaction mixture with an organic solvent such as ethyl acetate or DCM. b. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine. This removes excess reagents, DMF, and any unreacted starting materials. c. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

4. Purification: a. Purify the crude product by preparative RP-HPLC. A typical gradient would be from 5% to 95% acetonitrile in water (both containing 0.1% formic acid or trifluoroacetic acid) over 20-30 minutes. b. Collect the fractions containing the pure product, identified by its retention time and UV absorbance. c. Combine the pure fractions and lyophilize to obtain the final conjugate as a solid.

5. Characterization: a. Purity Assessment: Analyze the final product using analytical RP-HPLC. The purity should ideally be >95%. b. Identity Confirmation: Obtain a high-resolution mass spectrum to confirm the molecular weight of the conjugate. The observed mass should match the calculated exact mass. c. Structural Elucidation: If sufficient material is available, perform ¹H and ¹³C NMR to confirm the structure of the final PROTAC.

Expected Results and Biological Validation

The successful synthesis of the PROTAC conjugate should yield a highly pure compound whose identity is confirmed by mass spectrometry. The biological activity of the resulting PROTAC is then assessed by its ability to induce the degradation of the target protein.

For example, a PROTAC formed by conjugating this compound to the BRD4 inhibitor JQ1 would be expected to induce the degradation of BRD4 in a cellular context. This can be visualized by Western Blot analysis, where a dose-dependent decrease in BRD4 protein levels is observed in cells treated with the PROTAC, but not with the JQ1 inhibitor alone. The degradation should also be rescued by co-treatment with a proteasome inhibitor (e.g., MG132) or a competitive VHL ligand, confirming the VHL- and proteasome-dependent mechanism of action.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or no product formation Incomplete activation of the carboxylic acid.Ensure EDC and NHS are fresh and handled under anhydrous conditions. Allow sufficient activation time (15-30 min).
Hydrolysis of the activated ester.Perform the reaction under strictly anhydrous conditions. Add the amine component promptly after activation.
This compound is not fully deprotonated.Ensure sufficient base (e.g., DIPEA) is added to neutralize the hydrochloride salt and the acid formed during the reaction.
Multiple side products Self-condensation of the carboxylated ligand.Use a two-step procedure where the activated ester is formed first, followed by the addition of the amine.
Reaction with other nucleophilic groups on the ligand.If other reactive groups are present, consider using protecting groups.
Low yield after purification Poor solubility of the crude product.Use a suitable solvent system for extraction and purification.
Degradation of the product on the HPLC column.Use a buffered mobile phase (e.g., with formic acid or TFA) and optimize the gradient.
Product is not pure Incomplete separation from starting materials or byproducts.Optimize the HPLC purification method (gradient, column chemistry).
Contamination with urea byproduct from EDC.Perform aqueous workup to remove water-soluble byproducts before chromatography.

References

Application Notes and Protocols for (S,R,S)-Ahpc-C10-NH2 in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-Ahpc-C10-NH2 is a synthesized E3 ligase ligand-linker conjugate. It is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality in cancer research. This molecule incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase attached to a 10-carbon alkyl linker with a terminal amine group, which allows for conjugation to a ligand of a target protein.[1][2] By recruiting the VHL E3 ligase to a specific protein of interest (POI), the resulting PROTAC can induce the ubiquitination and subsequent degradation of the POI by the proteasome. This approach offers a powerful strategy to eliminate cancer-driving proteins, including those that have been traditionally difficult to target with small molecule inhibitors.

The applications of this compound are primarily in the preclinical development of PROTACs targeting oncoproteins. While specific PROTACs utilizing this exact linker are part of proprietary drug development, the principles of its application can be illustrated through closely related and well-documented PROTACs. This document will focus on the applications of VHL-based PROTACs with similar linkers in the degradation of key cancer targets such as Bromodomain and Extra-Terminal (BET) proteins and Mitogen-activated protein kinase kinase 1/2 (MEK1/2).

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs synthesized using this compound function by hijacking the cell's ubiquitin-proteasome system to induce the degradation of a target protein. The process can be summarized in the following steps:

  • Ternary Complex Formation : The bifunctional PROTAC molecule simultaneously binds to the target protein of interest (POI) and the VHL E3 ubiquitin ligase, forming a ternary complex.

  • Ubiquitination : The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the surface of the POI.

  • Proteasomal Recognition and Degradation : The polyubiquitinated POI is recognized by the 26S proteasome, which then unfolds, deubiquitinates, and proteolytically degrades the target protein.

  • PROTAC Recycling : The PROTAC molecule is released after inducing ubiquitination and can catalytically induce the degradation of multiple POI molecules.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_0 Cellular Environment PROTAC PROTAC Ternary_Complex PROTAC:POI:VHL Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (e.g., BET, MEK) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Proteasome->PROTAC Recycling Degraded_POI Degraded Protein (Amino Acids) Proteasome->Degraded_POI Degradation

PROTAC-mediated protein degradation pathway.

Key Applications in Cancer Research

PROTACs constructed with VHL-recruiting moieties like this compound have shown significant promise in targeting several key cancer drivers.

Degradation of BET Proteins

Bromodomain and Extra-Terminal (BET) proteins, particularly BRD4, are epigenetic readers that play a critical role in the transcription of oncogenes like c-Myc. Overexpression of BET proteins is associated with various cancers, including castration-resistant prostate cancer (CRPC).[3] PROTACs that induce the degradation of BET proteins have demonstrated superior efficacy compared to BET inhibitors.

A well-characterized BET degrader, ARV-771, utilizes a VHL ligand and has shown potent degradation of BRD2, BRD3, and BRD4 in CRPC cell lines.[4] This leads to the suppression of androgen receptor (AR) signaling and induction of apoptosis.

Quantitative Data for BET-Degrading PROTACs

PROTACTargetCell LineDC₅₀ (Degradation)IC₅₀ (Viability)Reference
ARV-771 BRD2/3/422Rv1 (CRPC)<1 nM4.6 nM
VCaP (CRPC)<1 nM1.3 nM
LNCaP (Prostate)<1 nM0.8 nM
MZ1 BRD4HeLa (Cervical)~24 nMNot Reported
Degradation of MEK1/2

The RAS-RAF-MEK-ERK signaling pathway is frequently hyperactivated in many cancers due to mutations in RAS or RAF. While MEK inhibitors have been developed, acquired resistance is a common clinical challenge. PROTAC-mediated degradation of MEK1/2 offers an alternative therapeutic strategy.

MS432 is a first-in-class MEK1/2 degrader that employs a VHL ligand and a 10-carbon linker, making it structurally similar to a PROTAC that would be synthesized from this compound. MS432 has been shown to potently and selectively degrade MEK1 and MEK2, leading to the suppression of ERK phosphorylation and inhibition of proliferation in colorectal and melanoma cancer cell lines.

Quantitative Data for MEK1/2-Degrading PROTACs

PROTACTargetCell LineDC₅₀ (Degradation)GI₅₀ (Growth Inhibition)Reference
MS432 MEK1HT29 (Colorectal)31 nM130 nM
MEK2HT29 (Colorectal)17 nM
MEK1SK-MEL-28 (Melanoma)31 nM83 nM
MEK2SK-MEL-28 (Melanoma)9.3 nM
MEK1COLO 205 (Colorectal)18 nM30-200 nM (range)
MEK2COLO 205 (Colorectal)11 nM

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Western Blotting for PROTAC-Induced Protein Degradation

This protocol is used to determine the half-maximal degradation concentration (DC₅₀) and the maximum degradation (Dₘₐₓ) of a target protein.

Western_Blot_Workflow Western Blot Workflow for PROTAC Evaluation cluster_workflow Experimental Steps Cell_Culture 1. Cell Seeding (e.g., 6-well plates) PROTAC_Treatment 2. PROTAC Treatment (Dose-response, time-course) Cell_Culture->PROTAC_Treatment Cell_Lysis 3. Cell Lysis (RIPA buffer + inhibitors) PROTAC_Treatment->Cell_Lysis Protein_Quant 4. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quant Sample_Prep 5. Sample Preparation (Laemmli buffer, boiling) Protein_Quant->Sample_Prep SDS_PAGE 6. SDS-PAGE Sample_Prep->SDS_PAGE Transfer 7. Protein Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking 8. Blocking (5% non-fat milk or BSA) Transfer->Blocking Primary_Ab 9. Primary Antibody Incubation (Target protein & loading control) Blocking->Primary_Ab Secondary_Ab 10. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 11. Chemiluminescent Detection Secondary_Ab->Detection Analysis 12. Densitometry Analysis (Calculate DC₅₀ and Dₘₐₓ) Detection->Analysis

Workflow for Western Blot Analysis.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • PROTAC synthesized with this compound

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • 4x Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding: Plate cells in 6-well plates at a density that will ensure 70-80% confluency at the time of harvest and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control.

  • Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add lysis buffer to each well, scrape the cells, and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the target protein and a loading control overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control. Plot the degradation percentage against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.

Protocol 2: Cell Viability Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of a PROTAC on cancer cell viability. The MTT assay is a common colorimetric method.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • PROTAC synthesized with this compound

  • Vehicle control (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours). Include a vehicle-only control.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Analysis: Subtract the background absorbance (media only). Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the viability percentage against the PROTAC concentration and use non-linear regression to determine the IC₅₀ value.

Conclusion

This compound is a valuable chemical tool for the synthesis of VHL-based PROTACs in cancer research. By enabling the targeted degradation of oncoproteins like BETs and MEK1/2, it facilitates the development of novel therapeutics that can overcome the limitations of traditional inhibitors. The protocols and data presented here, based on closely related and well-studied PROTACs, provide a framework for researchers to design and evaluate new cancer therapies utilizing this promising technology.

References

Application Notes and Protocols for Targeted Protein Degradation using (S,R,S)-Ahpc-C10-NH2-based PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing PROTACs synthesized with the (S,R,S)-Ahpc-C10-NH2 E3 ligase ligand-linker conjugate for targeted protein degradation. This document outlines the underlying principles, key experimental protocols, and data interpretation, using the MEK1/2-degrading PROTAC, MS432, as a primary example. MS432 is synthesized using a methylated derivative, (S,R,S)-Ahpc-Me-C10-NH2, and effectively targets the MEK1 and MEK2 kinases for degradation via the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

Introduction to this compound in Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively eliminate target proteins. A PROTAC consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.

This compound is a valuable building block for PROTAC synthesis. It comprises:

  • A VHL Ligand ((S,R,S)-Ahpc): This moiety binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a component of the CRL2VHL complex.

  • A C10 Alkyl Linker: This linker provides the necessary spacing and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the VHL E3 ligase.

  • An Amine (NH2) Terminus: This functional group allows for straightforward conjugation to a ligand for the target protein of interest.

By incorporating this compound into a PROTAC, researchers can direct the VHL E3 ligase to a specific protein, leading to its ubiquitination and subsequent degradation by the proteasome.

Mechanism of Action: The PROTAC-induced Degradation Pathway

The mechanism of action for a PROTAC synthesized with this compound follows a catalytic cycle, as illustrated in the workflow below.

TPD_Workflow Targeted Protein Degradation Experimental Workflow cluster_cell_culture Cell Culture & Treatment cluster_lysis Cell Lysis & Protein Quantification cluster_analysis Analysis of Protein Degradation cluster_validation Mechanism of Action Validation start Seed cells in appropriate culture vessel treat Treat cells with PROTAC (e.g., MS432) at various concentrations start->treat lyse Lyse cells to release proteins treat->lyse co_ip Co-Immunoprecipitation (Ternary Complex Formation) treat->co_ip ub_assay Ubiquitination Assay treat->ub_assay quantify Quantify total protein concentration (e.g., BCA assay) lyse->quantify sds_page SDS-PAGE quantify->sds_page western_blot Western Blotting sds_page->western_blot probe Probe with antibodies for target protein and loading control western_blot->probe detect Detect and quantify protein bands probe->detect data_analysis Data Analysis (DC50, Dmax) detect->data_analysis

Targeted Protein Degradation Workflow

Case Study: MS432, a MEK1/2 Degrader

MS432 is a first-in-class, selective degrader of Mitogen-activated protein kinase kinase 1 and 2 (MEK1/2). It was developed by conjugating a MEK1/2 inhibitor (PD0325901) to a methylated derivative of this compound, thus recruiting the VHL E3 ligase.[1]

Signaling Pathway: The RAS-RAF-MEK-ERK Cascade

MEK1 and MEK2 are central components of the RAS-RAF-MEK-ERK signaling pathway, which is a critical regulator of cell proliferation, differentiation, and survival. Hyperactivation of this pathway is a common driver of various cancers.[2]

RAS_RAF_MEK_ERK_Pathway RAS-RAF-MEK-ERK Signaling Pathway cluster_upstream Upstream Signaling cluster_kinase_cascade Kinase Cascade cluster_downstream Downstream Effects cluster_degradation Targeted Degradation by MS432 GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK1_2 MEK1/2 RAF->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Proteasome Proteasome MEK1_2->Proteasome Ubiquitination & Degradation Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK1_2->Transcription_Factors Cellular_Response Cell Proliferation, Survival, Differentiation Transcription_Factors->Cellular_Response MS432 MS432 MS432->MEK1_2 Binds to MEK1/2 VHL VHL E3 Ligase MS432->VHL Recruits VHL

RAS-RAF-MEK-ERK Signaling and MS432 Action
Quantitative Data for MS432

The following table summarizes the degradation potency (DC50) and anti-proliferative activity (GI50) of MS432 in various cancer cell lines.[1]

Cell LineCancer TypeMEK1 DC50 (nM)MEK2 DC50 (nM)GI50 (nM)
HT-29Colorectal Carcinoma311730-200
COLO 205Colorectal Carcinoma18 ± 711 ± 230-200
UACC257Melanoma56 ± 2527 ± 1930-200
SK-MEL-28MelanomaNot ReportedNot Reported30-200

Experimental Protocols

The following are detailed protocols for key experiments to characterize a PROTAC synthesized using this compound. These protocols are based on the methodologies used for the characterization of MS432 and other similar PROTACs.

Western Blotting for Protein Degradation

This protocol is used to determine the extent of target protein degradation (DC50 and Dmax).

Materials:

  • Cell culture medium and supplements

  • PROTAC compound (e.g., MS432) and vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies against the target protein (e.g., MEK1, MEK2) and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Seeding: Plate cells at a suitable density in 6-well or 12-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an ECL substrate. Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Cell Viability Assay (e.g., MTT or CellTiter-Glo)

This assay measures the effect of the PROTAC on cell proliferation and viability (GI50).

Materials:

  • 96-well plates

  • Cell culture medium

  • PROTAC compound

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and incubate overnight.

  • Compound Treatment: Add serial dilutions of the PROTAC to the wells and incubate for 72 hours.

  • Assay:

    • For MTT assay: Add MTT reagent and incubate for 2-4 hours. Add solubilization solution and read the absorbance at 570 nm.

    • For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent and measure luminescence.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the GI50 value.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is to confirm the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).

Materials:

  • Cell culture reagents

  • PROTAC compound

  • Proteasome inhibitor (e.g., MG132)

  • Non-denaturing lysis buffer

  • Antibody against the E3 ligase (e.g., anti-VHL) or the target protein

  • Protein A/G magnetic beads

  • Western blotting reagents

Procedure:

  • Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (to prevent degradation of the target) for a short duration (e.g., 2-4 hours).

  • Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.

  • Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase or the target protein overnight at 4°C. Add protein A/G beads to pull down the antibody-protein complexes.

  • Washing and Elution: Wash the beads to remove non-specific binders and elute the protein complexes.

  • Western Blot Analysis: Analyze the eluates by Western blotting for the presence of the target protein, the E3 ligase, and other components of the complex.

Ubiquitination Assay

This assay confirms that the target protein is ubiquitinated upon PROTAC treatment.

Materials:

  • Cell culture reagents

  • PROTAC compound

  • Proteasome inhibitor (e.g., MG132)

  • Lysis buffer

  • Antibody against the target protein

  • Antibody against ubiquitin

  • Protein A/G magnetic beads

  • Western blotting reagents

Procedure:

  • Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor to allow the accumulation of ubiquitinated proteins.

  • Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein.

  • Western Blot Analysis: Perform Western blotting on the immunoprecipitated samples and probe with an anti-ubiquitin antibody to detect the polyubiquitin chains on the target protein.

Conclusion

The this compound building block provides a versatile platform for the synthesis of potent and selective PROTACs that recruit the VHL E3 ligase. The case study of MS432 demonstrates the successful application of this approach for the targeted degradation of MEK1/2 kinases. By following the detailed protocols provided in these application notes, researchers can effectively design, synthesize, and characterize novel PROTACs for a wide range of therapeutic targets.

References

Application Notes and Protocols for (S,R,S)-Ahpc-C10-NH2 in MEK1/2 Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the (S,R,S)-Ahpc-C10-NH2 E3 ligase ligand-linker conjugate within a Proteolysis-Targeting Chimera (PROTAC) for the targeted degradation of MEK1 and MEK2 kinases. The primary focus is on the well-characterized MEK1/2 degrader, MS432 , which incorporates this compound.

Introduction to this compound and MEK1/2 Degradation

This compound is a synthetic chemical entity composed of a von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand derived from the (S,R,S)-AHPC scaffold, connected to a 10-carbon alkyl linker. This bifunctional molecule serves as a crucial component in the construction of PROTACs. When coupled with a suitable "warhead" that binds to a target protein, the resulting PROTAC can induce the degradation of that protein.

In the context of MEK1/2 degradation, this compound is integral to the structure of MS432 , a first-in-class, highly selective MEK1/2 degrader. MS432 utilizes the MEK1/2 inhibitor PD0325901 as its warhead. By simultaneously binding to MEK1/2 and the VHL E3 ligase, MS432 facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of MEK1 and MEK2. This approach offers a powerful alternative to traditional kinase inhibition by eliminating the target protein entirely.

Signaling Pathway and Mechanism of Action

The primary signaling pathway targeted is the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway, a critical regulator of cell proliferation, differentiation, and survival. MEK1 and MEK2 are central kinases in this cascade, acting downstream of RAS/RAF and upstream of ERK.

MEK1_2_Degradation_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK1_2 MEK1/2 RAF->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 MEK1_2->ERK1_2 Degradation Blocks Phosphorylation Ternary_Complex MEK1/2-MS432-VHL Ternary Complex MEK1_2->Ternary_Complex Transcription_Factors Transcription Factors ERK1_2->Transcription_Factors MS432 MS432 (this compound based) VHL VHL E3 Ligase MS432->VHL Recruits VHL->Ternary_Complex Ub_MEK Ubiquitinated MEK1/2 Ternary_Complex->Ub_MEK Ubiquitination Ubiquitin Ub Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_MEK->Proteasome Degradation Degraded Peptides Proteasome->Degradation Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Figure 1: Mechanism of MS432-mediated MEK1/2 degradation.

The diagram illustrates how MS432, containing the this compound linker-ligand, hijacks the ubiquitin-proteasome system to degrade MEK1/2, thereby inhibiting the MAPK/ERK signaling pathway.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of the MS432 PROTAC in various cancer cell lines.

Table 1: MEK1/2 Degradation Potency (DC₅₀)

Cell LineMEK1 DC₅₀ (nM)MEK2 DC₅₀ (nM)
HT293117
SK-MEL-28319.3
COLO 20518 ± 711 ± 2
UACC25756 ± 2527 ± 19

DC₅₀ (Degradation Concentration 50%) is the concentration of the compound that induces 50% degradation of the target protein.

Table 2: Anti-proliferative Activity (GI₅₀)

Cell LineGI₅₀ (nM)
HT29130 ± 38
SK-MEL-2883 ± 15
COLO 20530 - 200 (range)
UACC25730 - 200 (range)

GI₅₀ (Growth Inhibition 50%) is the concentration of the compound that causes a 50% reduction in cell proliferation.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Experimental Workflow Overview

Experimental_Workflow cluster_0 In Vitro Assays Cell_Culture 1. Cell Culture (e.g., HT29, SK-MEL-28) Compound_Treatment 2. Treat with MS432 (Dose-response & Time-course) Cell_Culture->Compound_Treatment Cell_Lysis 3. Cell Lysis Compound_Treatment->Cell_Lysis Viability_Assay 4b. Cell Viability Assay (MTT/MTS) Compound_Treatment->Viability_Assay Western_Blot 4a. Western Blot (MEK1/2, p-ERK, CRAF levels) Cell_Lysis->Western_Blot Co_IP 4c. Co-Immunoprecipitation (Ternary Complex Formation) Cell_Lysis->Co_IP Data_Analysis 5. Data Analysis (DC50, GI50 calculation) Western_Blot->Data_Analysis Viability_Assay->Data_Analysis Co_IP->Data_Analysis

Figure 2: General workflow for evaluating the MEK1/2 degrader MS432.

Western Blot for MEK1/2 Degradation and Pathway Inhibition

This protocol is used to quantify the levels of MEK1/2, phosphorylated ERK (p-ERK), and CRAF following treatment with MS432.

a. Cell Lysis

  • Culture cells (e.g., HT29, PANC-1) to 80-90% confluency in appropriate media.

  • Treat cells with varying concentrations of MS432 (e.g., 0, 10, 30, 100, 300, 1000 nM) for a specified time (e.g., 2, 4, 8, 24 hours).

  • Aspirate media and wash cells once with ice-cold Phosphate-Buffered Saline (PBS).

  • Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, with inhibitors).[1][2]

  • Scrape adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.[2]

  • Incubate on ice for 30 minutes with gentle agitation.[2]

  • Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet cellular debris.[1]

  • Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay.

b. SDS-PAGE and Western Blotting

  • Normalize protein samples to equal concentrations with lysis buffer and 2x Laemmli sample buffer.

  • Boil samples at 95°C for 5 minutes.

  • Load 20-30 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (e.g., anti-MEK1/2, anti-p-ERK, anti-CRAF, anti-GAPDH) overnight at 4°C with gentle shaking.

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as in step 7.

  • Apply a chemiluminescent substrate and visualize the bands using an imaging system.

  • Quantify band intensities using software like ImageJ, normalizing to a loading control (e.g., GAPDH).

Cell Viability (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of MS432 (typically for 72 hours). Include a vehicle-only control (e.g., 0.1% DMSO).

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

  • Incubate the plate at room temperature in the dark for at least 2 hours, or until the formazan crystals are fully dissolved.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ value using non-linear regression analysis.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol aims to demonstrate the formation of the MEK1/2-MS432-VHL ternary complex.

  • Treat cells (e.g., NCI-H23) with MS432 (e.g., 0.1 or 1 µM) for a short duration (e.g., 2-4 hours) to capture the transient complex.

  • Lyse the cells using a non-denaturing lysis buffer (e.g., buffer without harsh detergents like SDS) to preserve protein-protein interactions.

  • Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

  • Incubate the pre-cleared lysate with an antibody against one component of the complex (e.g., anti-CRAF or anti-VHL) overnight at 4°C with gentle rotation.

  • Add fresh Protein A/G magnetic or agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

  • Pellet the beads by centrifugation or using a magnetic rack.

  • Wash the beads 3-5 times with cold lysis buffer to remove non-specifically bound proteins.

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Analyze the eluates by Western blot using antibodies against the other components of the expected ternary complex (e.g., anti-VHL, anti-MEK1/2, anti-CUL2). The presence of all three components in the immunoprecipitate indicates the formation of the ternary complex.

Conclusion

The this compound conjugate is a validated and effective component for constructing VHL-recruiting PROTACs. As demonstrated by the degrader MS432, it enables potent and selective degradation of MEK1/2, leading to the inhibition of the MAPK signaling pathway and suppression of cancer cell proliferation. The provided protocols offer a robust framework for researchers to investigate the efficacy and mechanism of action of MEK1/2 degraders based on this versatile ligand-linker system.

References

Application Notes and Protocols for Developing BET Degraders with (S,R,S)-Ahpc-C10-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the development of Proteolysis Targeting Chimeras (PROTACs) aimed at the degradation of Bromodomain and Extra-Terminal (BET) family proteins, utilizing the von Hippel-Lindau (VHL) E3 ligase ligand-linker conjugate, (S,R,S)-Ahpc-C10-NH2. PROTACs are heterobifunctional molecules that induce the degradation of target proteins by hijacking the ubiquitin-proteasome system. They consist of a ligand that binds to the target protein and another that recruits an E3 ubiquitin ligase, connected by a chemical linker.

This compound is a synthesized E3 ligase ligand-linker conjugate that incorporates the (S,R,S)-Ahpc based VHL ligand and a 10-carbon alkyl linker, designed for the development of BET-targeted PROTACs.[1] While specific quantitative data for a BET degrader utilizing this exact linker is not extensively available in peer-reviewed literature, this document provides representative data and protocols from well-characterized VHL-based BET degraders, such as ARV-771 and MZ1, which employ similar VHL ligands and linker strategies. These should serve as a valuable guide for the design and execution of experiments with novel degraders synthesized using this compound.

Mechanism of Action

BET degraders function by inducing proximity between BET proteins (BRD2, BRD3, and BRD4) and the VHL E3 ubiquitin ligase complex. This induced ternary complex formation facilitates the ubiquitination of the BET protein, marking it for subsequent degradation by the 26S proteasome.[2] The degradation of BET proteins, particularly BRD4, leads to the downregulation of key oncogenes, most notably c-MYC, resulting in cell cycle arrest and apoptosis in cancer cells.[3][4]

Data Presentation: Efficacy of Analogous VHL-based BET Degraders

The following tables summarize the in vitro potency of well-characterized VHL-based BET degraders, ARV-771 and MZ1, in various cancer cell lines. This data can be used as a benchmark for evaluating the performance of newly synthesized BET degraders using this compound.

Table 1: In Vitro Degradation Potency (DC50) of Analogous BET Degraders

CompoundCell LineTarget Protein(s)DC50 (nM)Reference
ARV-77122Rv1 (Prostate Cancer)BRD2/3/4< 5[5]
MZ1HeLa (Cervical Cancer)BRD4~20
MZ1Kelly (Neuroblastoma)BRD2, BRD3, BRD4Selective for BRD4

Table 2: In Vitro Anti-proliferative Activity (IC50) of Analogous BET Degraders

CompoundCell LineIC50 (nM)Reference
ARV-77122Rv1 (Prostate Cancer)< 1
MZ1ABC DLBCL49 (median)

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of a novel BET degrader synthesized with this compound.

Protocol 1: Western Blotting for BET Protein Degradation

Objective: To determine the dose- and time-dependent degradation of BET proteins (BRD2, BRD3, BRD4) and the effect on downstream targets like c-MYC.

Materials:

  • Cancer cell line of interest (e.g., 22Rv1, HeLa, MM.1S)

  • Complete cell culture medium

  • BET degrader stock solution (in DMSO)

  • Protease and phosphatase inhibitor cocktails

  • RIPA lysis buffer

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-BRD2, anti-BRD3, anti-BRD4, anti-c-MYC, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Compound Treatment: The next day, treat the cells with increasing concentrations of the BET degrader (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified time (e.g., 4, 8, 16, 24 hours). Include a DMSO vehicle control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Develop the blot using an ECL substrate and capture the image with a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Protocol 2: Cell Viability Assay

Objective: To assess the anti-proliferative effect of the BET degrader.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well clear-bottom plates

  • BET degrader stock solution (in DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 2,000-10,000 cells/well).

  • Compound Treatment: The following day, treat the cells with a serial dilution of the BET degrader. Include a DMSO vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours).

  • Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway of BET Degrader Action

BET_Degrader_Pathway cluster_cell Cancer Cell BET_Degrader BET Degrader (this compound-Ligand) Ternary_Complex Ternary Complex (BET-Degrader-VHL) BET_Degrader->Ternary_Complex BET BET Protein (BRD4) BET->Ternary_Complex Binds cMYC_Gene c-MYC Gene BET->cMYC_Gene Promotes Transcription VHL VHL E3 Ligase VHL->Ternary_Complex Recruits Ub_BET Ubiquitinated BET Protein Ternary_Complex->Ub_BET Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_BET->Proteasome Degradation Ub_BET->cMYC_Gene Transcription Repressed Proteasome->Degraded_BET cMYC_mRNA c-MYC mRNA cMYC_Gene->cMYC_mRNA cMYC_Protein c-MYC Protein cMYC_mRNA->cMYC_Protein Cell_Cycle_Arrest Cell Cycle Arrest cMYC_Protein->Cell_Cycle_Arrest Inhibition leads to Apoptosis Apoptosis cMYC_Protein->Apoptosis Inhibition leads to PROTAC_Workflow cluster_workflow BET Degrader Evaluation Workflow Start Synthesize BET Degrader with this compound Cell_Culture Culture Cancer Cell Lines Start->Cell_Culture Treatment Treat Cells with Degrader (Dose-Response) Cell_Culture->Treatment Western_Blot Western Blot Analysis (BETs, c-MYC) Treatment->Western_Blot Viability_Assay Cell Viability Assay (IC50 Determination) Treatment->Viability_Assay Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis Viability_Assay->Data_Analysis Conclusion Determine Potency and Efficacy Data_Analysis->Conclusion PROTAC_Components PROTAC PROTAC Molecule BET Ligand Linker (C10 Alkyl) E3 Ligase Ligand ((S,R,S)-Ahpc) BET BET Protein (BRD4) PROTAC:f0->BET Binds to VHL VHL E3 Ligase PROTAC:f2->VHL Binds to

References

Revolutionizing Targeted Protein Degradation: Experimental Design for (S,R,S)-Ahpc-C10-NH2 based PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Comprehensive Application Notes and Protocols for the Design and Evaluation of VHL-recruiting PROTACs.

The field of targeted protein degradation has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. A key component in the design of many potent PROTACs is the recruitment of the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The (S,R,S)-Ahpc-C10-NH2 is a widely utilized building block, comprising the high-affinity (S,R,S)-Ahpc VHL ligand connected to a 10-carbon alkyl linker with a terminal amine, ready for conjugation to a target protein ligand.[1][2] This document provides a detailed guide for the experimental design, characterization, and application of PROTACs synthesized using this versatile linker.

Mechanism of Action: A Tripartite Alliance for Degradation

PROTACs based on this compound function by inducing the formation of a ternary complex between the target Protein of Interest (POI) and the VHL E3 ligase complex.[3] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. Polyubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome, releasing the PROTAC to engage in another cycle of degradation.[3]

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex Binds PROTAC This compound based PROTAC PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Binds PolyUb Poly-ubiquitinated POI Ternary_Complex->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation Experimental_Workflow cluster_0 Biochemical & Biophysical Assays cluster_1 Cell-Based Assays cluster_2 In Vivo Evaluation Binding_Assay Binary & Ternary Complex Binding Assays (SPR/ITC) Ubiquitination_Assay In Vitro Ubiquitination Assay Binding_Assay->Ubiquitination_Assay Confirm Complex Formation Degradation_Assay Target Protein Degradation (Western Blot/Mass Spec) Ubiquitination_Assay->Degradation_Assay Validate Mechanism Viability_Assay Cell Viability/Proliferation Assay Degradation_Assay->Viability_Assay Assess Cellular Effect PK_PD_Study Pharmacokinetics & Pharmacodynamics Degradation_Assay->PK_PD_Study Inform In Vivo Design Signaling_Assay Downstream Signaling Analysis Viability_Assay->Signaling_Assay Efficacy_Study In Vivo Efficacy Study (Xenograft Models) PK_PD_Study->Efficacy_Study MAPK_Signaling RAS RAS RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, Elk-1) ERK->Transcription_Factors Phosphorylates Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation Regulates PROTAC MS432 (PROTAC) PROTAC->MEK Degrades

References

Application Notes and Protocols for Cell-Based Assays of (S,R,S)-Ahpc-C10-NH2 PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a linker, and a ligand that recruits an E3 ubiquitin ligase.[1][2] This proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2] (S,R,S)-Ahpc-C10-NH2 is a ligand-linker conjugate that incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and is utilized in the synthesis of PROTACs for targeted protein degradation.

These application notes provide detailed protocols for a suite of cell-based assays to characterize the activity of PROTACs derived from this compound. The described assays will enable researchers to quantify target protein degradation, assess cellular viability, and investigate the mechanism of action.

Mechanism of Action of this compound-based PROTACs

An this compound-based PROTAC facilitates the formation of a ternary complex between the target Protein of Interest (POI) and the VHL E3 ubiquitin ligase. This induced proximity triggers the transfer of ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation PROTAC This compound PROTAC POI Protein of Interest (POI) PROTAC->POI Binds VHL VHL E3 Ligase PROTAC->VHL Recruits Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex POI->Ternary_Complex VHL->Ternary_Complex Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub_POI->Proteasome Recognition

Caption: Mechanism of action of an this compound-based PROTAC.

Key Performance Parameters

The efficacy of a PROTAC is typically evaluated by two key parameters:

  • DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.

  • Dmax: The maximum percentage of protein degradation achieved.

These parameters are crucial for structure-activity relationship (SAR) studies and for optimizing PROTAC candidates.

Experimental Protocols

The following section details the protocols for essential cell-based assays to characterize this compound PROTACs.

Assessment of Target Protein Degradation

Western blotting is a widely used technique to quantify the levels of a target protein in cells treated with a PROTAC.

Experimental Workflow:

WB_Workflow A Cell Seeding & Culture B PROTAC Treatment A->B C Cell Lysis B->C D Protein Quantification (BCA Assay) C->D E SDS-PAGE D->E F Protein Transfer (PVDF membrane) E->F G Blocking F->G H Primary Antibody Incubation G->H I Secondary Antibody Incubation H->I J Chemiluminescent Detection I->J K Data Analysis (Densitometry) J->K

Caption: Western Blotting experimental workflow.

Protocol:

  • Cell Seeding: Plate cells at an appropriate density in a 6-well plate and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the this compound PROTAC. Include a vehicle-only control (e.g., 0.1% DMSO). Incubate for the desired time (e.g., 4, 8, 16, or 24 hours) at 37°C.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add 100 µL of ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Sample Preparation:

    • Normalize the protein concentration for all samples.

    • Add an equal volume of 2x Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody against the POI (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Apply a chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control.

Data Presentation:

PROTAC Concentration (nM)POI Level (Normalized)% Degradation
0 (Vehicle)1.000
10.8515
100.5248
1000.1585
10000.0892

In-Cell Western is a quantitative immunofluorescence assay performed in a microplate format, offering higher throughput than traditional Western blotting.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the PROTAC as described for Western blotting.

  • Fixation and Permeabilization:

    • Remove the media and fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (if the antibody target is intracellular).

  • Blocking: Block the cells with a suitable blocking buffer (e.g., LI-COR Intercept Blocking Buffer) for 1.5 hours at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody against the POI overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells and incubate with an IRDye-conjugated secondary antibody for 1 hour at room temperature in the dark.

  • Detection: Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).

  • Data Analysis: Quantify the fluorescence intensity and normalize to a cell staining dye (e.g., DRAQ5) to account for cell number.

Data Presentation:

PROTAC Concentration (nM)Normalized Fluorescence Intensity% Degradation
0 (Vehicle)1.000
10.8812
100.5545
1000.1882
10000.1090
Assessment of Cellular Viability

It is crucial to determine if the observed phenotype is due to targeted protein degradation or general cytotoxicity.

This assay measures ATP levels, which is an indicator of metabolically active cells.

Experimental Workflow:

CTG_Workflow A Cell Seeding (96-well plate) B PROTAC Treatment A->B C Incubation (e.g., 72 hours) B->C D Add CellTiter-Glo® Reagent C->D E Incubate & Lyse Cells D->E F Measure Luminescence E->F G Data Analysis F->G

Caption: CellTiter-Glo® assay workflow.

Protocol:

  • Cell Seeding: Seed cells in a 96-well opaque-walled plate.

  • PROTAC Treatment: Treat cells with a serial dilution of the PROTAC.

  • Incubation: Incubate for a desired period (e.g., 72 hours).

  • Reagent Addition: Add CellTiter-Glo® Reagent to each well according to the manufacturer's protocol.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker to induce cell lysis and incubate at room temperature to stabilize the luminescent signal.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control.

Data Presentation:

PROTAC Concentration (nM)Luminescence (RLU)% Viability
0 (Vehicle)150,000100
1148,50099
10135,00090
10082,50055
100030,00020
Assessment of Apoptosis

To determine if cell death occurs via apoptosis, the following assays can be performed.

This assay measures the real-time exposure of phosphatidylserine (PS) on the outer leaflet of the cell membrane, an early marker of apoptosis.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate.

  • Reagent and PROTAC Addition: Add the RealTime-Glo™ Annexin V Apoptosis and Necrosis Reagent and the PROTAC simultaneously to the cells.

  • Real-Time Measurement: Measure luminescence (apoptosis) and fluorescence (necrosis) at various time points over the desired treatment period using a multi-mode plate reader.

  • Data Analysis: Plot the kinetic data to observe the onset and progression of apoptosis.

Data Presentation:

Time (hours)Luminescence (RLU) - ApoptosisFluorescence (RFU) - Necrosis
010050
415055
850060
162500150
244000300

This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with the PROTAC in a 96-well plate as for the viability assay.

  • Reagent Addition: Add the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Incubate at room temperature.

  • Measurement: Measure the luminescence.

  • Data Analysis: Correlate caspase activity with PROTAC concentration.

Data Presentation:

PROTAC Concentration (nM)Luminescence (RLU)Fold Increase in Caspase-3/7 Activity
0 (Vehicle)2001.0
12201.1
104002.0
10012006.0
1000250012.5

Signaling Pathway Analysis

Understanding the downstream consequences of POI degradation is critical. A generalized signaling pathway diagram is presented below. The specific components will depend on the identity of the POI.

Signaling_Pathway PROTAC This compound PROTAC POI Protein of Interest (POI) PROTAC->POI Degrades Downstream_Effector_1 Downstream Effector 1 POI->Downstream_Effector_1 Activates/ Inhibits Downstream_Effector_2 Downstream Effector 2 POI->Downstream_Effector_2 Activates/ Inhibits Cellular_Response Cellular Response (e.g., Apoptosis, Cell Cycle Arrest) Downstream_Effector_1->Cellular_Response Downstream_Effector_2->Cellular_Response

Caption: Generalized signaling pathway affected by POI degradation.

Conclusion

The cell-based assays outlined in these application notes provide a comprehensive framework for the characterization of this compound-based PROTACs. By systematically evaluating target protein degradation, cellular viability, and the induction of apoptosis, researchers can effectively advance their drug discovery and development programs. The provided protocols and data presentation formats are intended to serve as a guide and should be optimized for specific cell lines and proteins of interest.

References

Application Notes & Protocols for the In Vivo Use of (S,R,S)-Ahpc-C10-NH2 in PROTAC Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that induces the degradation of specific target proteins. These bifunctional molecules consist of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. (S,R,S)-Ahpc-C10-NH2 is a key building block for constructing PROTACs. It comprises the (S,R,S)-AHPC-based ligand for the von Hippel-Lindau (VHL) E3 ligase and a 10-carbon alkyl linker with a terminal amine group, which allows for conjugation to a target protein ligand.[1]

These application notes provide a framework for the design, synthesis, and in vivo evaluation of PROTACs utilizing the this compound linker-ligand conjugate. The protocols outlined below are based on general best practices for PROTAC development and specific handling instructions for this compound.

Mechanism of Action

A PROTAC synthesized using this compound will hijack the VHL E3 ligase to induce the ubiquitination and subsequent proteasomal degradation of a target protein. The (S,R,S)-AHPC moiety binds to VHL, while the other end of the PROTAC binds to the protein of interest. This brings the target protein into close proximity with the E3 ligase, leading to its polyubiquitination and degradation by the 26S proteasome.

PROTAC_Mechanism cluster_0 PROTAC-mediated Ternary Complex Formation cluster_1 Ubiquitination and Degradation Target Protein Target Protein PROTAC This compound -based PROTAC Target Protein->PROTAC VHL E3 Ligase VHL E3 Ligase PROTAC->VHL E3 Ligase Ub Ub VHL E3 Ligase->Ub E1, E2 Poly-Ub Target Poly-ubiquitinated Target Protein Ub->Poly-Ub Target Polyubiquitination Proteasome 26S Proteasome Poly-Ub Target->Proteasome Recognition Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides Degradation

Figure 1: Mechanism of action of a PROTAC utilizing a VHL ligand.

Experimental Protocols

1. Formulation of this compound-based PROTACs for In Vivo Studies

Proper formulation is critical for achieving adequate exposure and efficacy in animal models. The following are example protocols for preparing formulations suitable for in vivo administration. It is recommended to prepare working solutions fresh daily.[1]

Table 1: Example Formulations for In Vivo Dosing

Protocol Solvents (Volumetric Ratio) Final Concentration (Example) Notes
1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (clear solution)Prepare a stock solution in DMSO first, then sequentially add other solvents.
2 10% DMSO, 90% Corn oil≥ 2.08 mg/mL (clear solution)Use with caution for studies longer than two weeks.
3 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (clear solution)A common formulation to improve solubility.

Note: The solubility and stability of the final PROTAC molecule may differ from the linker conjugate. Formulation optimization and validation for the specific PROTAC are essential.

2. General Workflow for In Vivo Evaluation of a Novel PROTAC

The following workflow outlines the key steps for assessing the in vivo properties of a newly synthesized PROTAC.

InVivo_Workflow cluster_PK Pharmacokinetics (PK) cluster_PD Pharmacodynamics (PD) cluster_Efficacy Efficacy PK_Study Single Dose PK Study (e.g., mouse, rat) PK_Analysis Analyze Plasma/Tissue Concentration (LC-MS/MS) PK_Study->PK_Analysis PK_Parameters Determine Cmax, Tmax, Half-life, AUC PK_Analysis->PK_Parameters PD_Study Dose-Response Study in Relevant Animal Model PK_Parameters->PD_Study Inform Dose Selection PD_Analysis Measure Target Protein Levels (e.g., Western Blot, IHC) PD_Study->PD_Analysis PD_Parameters Determine Extent and Duration of Degradation PD_Analysis->PD_Parameters Efficacy_Study Tumor Xenograft or Disease Model Study PD_Parameters->Efficacy_Study Inform Dosing Regimen Efficacy_Analysis Monitor Disease Progression (e.g., tumor volume, biomarkers) Efficacy_Study->Efficacy_Analysis Efficacy_Endpoint Evaluate Therapeutic Outcome Efficacy_Analysis->Efficacy_Endpoint Design_Logic Start PROTAC Design Target_Ligand Select High-Affinity Target Protein Ligand Start->Target_Ligand Linker Choose Linker Type & Length (this compound) Start->Linker Synthesis Synthesize PROTAC Target_Ligand->Synthesis Linker->Synthesis InVitro_Test In Vitro Characterization (Degradation, Cell Viability) Synthesis->InVitro_Test ADME_Prop Optimize ADME Properties (Solubility, Permeability, Stability) InVitro_Test->ADME_Prop Iterative Optimization ADME_Prop->InVitro_Test InVivo_Test In Vivo Evaluation (PK, PD, Efficacy) ADME_Prop->InVivo_Test Outcome Candidate Selection InVivo_Test->Outcome

References

Application Notes and Protocols for the Characterization of (S,R,S)-Ahpc-C10-NH2 Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analytical techniques for characterizing (S,R,S)-Ahpc-C10-NH2, an E3 ligase ligand-linker conjugate incorporating the (S,R,S)-Ahpc based VHL ligand.[1][2] This document outlines the protocols for confirming the identity, purity, and biophysical properties of the conjugate, which are critical for its application in the development of targeted protein degraders such as PROTACs (Proteolysis Targeting Chimeras).[3][4][5]

Structural Elucidation and Identity Confirmation

The primary identification of the synthesized this compound conjugate is achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

Objective: To confirm the molecular weight of the synthesized conjugate.

Protocol:

  • Sample Preparation: Dissolve 0.1-1 mg of the conjugate in a suitable solvent (e.g., acetonitrile, methanol, or water with 0.1% formic acid) to a final concentration of 10-100 µg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-Exactive Orbitrap or a Q-TOF instrument.

  • Ionization: Employ electrospray ionization (ESI) in positive ion mode, as the primary amine in the linker is readily protonated.

  • Analysis Parameters:

    • Mass Range: m/z 100-1000

    • Resolution: >60,000

    • Spray Voltage: 3.5 kV

    • Capillary Temperature: 320°C

  • Data Analysis: Compare the experimentally observed monoisotopic mass of the protonated molecule [M+H]⁺ with the theoretically calculated mass. The high resolution allows for the confirmation of the elemental composition.

Data Presentation:

ParameterTheoretical ValueObserved ValueDeviation (ppm)
Molecular Formula C₂₉H₄₅FN₄O₄--
Monoisotopic Mass 548.3428[Enter Observed Value][Calculate Deviation]
[M+H]⁺ 549.3501[Enter Observed Value][Calculate Deviation]
Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed chemical structure of the conjugate and confirm the connectivity of the Ahpc, linker, and amine moieties.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the conjugate in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • Experiments:

    • ¹H NMR: To identify all proton environments.

    • ¹³C NMR: To identify all carbon environments.

    • 2D NMR (COSY, HSQC, HMBC): To establish proton-proton and proton-carbon correlations, confirming the connectivity of the atoms within the molecule.

  • Data Analysis: Assign all proton and carbon signals based on their chemical shifts, coupling constants, and correlations observed in the 2D spectra. The data should be consistent with the expected structure of this compound.

Purity Assessment

Ensuring the purity of the conjugate is crucial for its use in subsequent biological assays. High-Performance Liquid Chromatography (HPLC) is the standard method for this purpose.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To determine the purity of the this compound conjugate and identify any impurities.

Protocol:

  • Instrumentation: An HPLC system equipped with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA).

    • Solvent B: Acetonitrile (ACN) with 0.1% TFA or FA.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 220 nm and 254 nm.

    • Injection Volume: 10 µL.

    • Gradient: A linear gradient from 5% to 95% Solvent B over 20 minutes is a good starting point and can be optimized.

  • Data Analysis: Integrate the peak area of the main compound and any impurities. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Data Presentation:

PeakRetention Time (min)Area (%)Identity
1[Enter Value][Enter Value]This compound
2[Enter Value][Enter Value]Impurity 1
............
Total -100 -

Biophysical Characterization

For conjugates intended for use in PROTACs, it is important to characterize their binding to the target E3 ligase (VHL in this case).

Surface Plasmon Resonance (SPR)

Objective: To determine the binding affinity and kinetics (kₐ, kₔ) of the conjugate to the VHL protein.

Protocol:

  • Instrumentation: An SPR instrument (e.g., Biacore).

  • Immobilization: Covalently immobilize the VHL protein onto a sensor chip (e.g., CM5 chip) via amine coupling.

  • Binding Assay:

    • Prepare a series of dilutions of the this compound conjugate in running buffer (e.g., HBS-EP+).

    • Inject the different concentrations of the conjugate over the immobilized VHL surface and a reference surface.

    • Monitor the association and dissociation phases.

  • Data Analysis: Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ).

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of the binding interaction between the conjugate and VHL protein, including the binding affinity (Kₔ), enthalpy (ΔH), and stoichiometry (n).

Protocol:

  • Instrumentation: An ITC instrument.

  • Sample Preparation:

    • Fill the sample cell with VHL protein (e.g., 10-20 µM).

    • Fill the injection syringe with the this compound conjugate (e.g., 100-200 µM).

    • Both protein and ligand should be in the same buffer.

  • Titration: Perform a series of injections of the conjugate into the protein solution while monitoring the heat change.

  • Data Analysis: Integrate the heat pulses and fit the data to a binding isotherm model to determine Kₔ, ΔH, and n.

Data Presentation for Biophysical Techniques:

TechniqueParameterValue
SPR kₐ (M⁻¹s⁻¹)[Enter Value]
kₔ (s⁻¹)[Enter Value]
Kₔ (nM)[Enter Value]
ITC Kₔ (nM)[Enter Value]
ΔH (kcal/mol)[Enter Value]
n (stoichiometry)[Enter Value]

Experimental Workflows and Diagrams

G Overall Characterization Workflow for this compound cluster_synthesis Synthesis cluster_application Downstream Application Synthesis Synthesis of This compound HRMS HRMS (Identity, MW) Synthesis->HRMS NMR NMR (Structure Elucidation) Synthesis->NMR HPLC RP-HPLC (Purity Assessment) Synthesis->HPLC SPR SPR (Binding Kinetics) HPLC->SPR If pure ITC ITC (Binding Thermodynamics) HPLC->ITC If pure PROTAC PROTAC Assembly and Biological Evaluation SPR->PROTAC ITC->PROTAC

Caption: Overall characterization workflow.

G PROTAC Mechanism of Action PROTAC This compound based PROTAC VHL VHL E3 Ligase PROTAC->VHL binds POI Protein of Interest (POI) PROTAC->POI binds Ternary Ternary Complex (POI-PROTAC-VHL) VHL->Ternary POI->Ternary Ubiquitination Ubiquitination of POI Ternary->Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Solubility of (S,R,S)-Ahpc-C10-NH2 Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with (S,R,S)-Ahpc-C10-NH2 and its derivatives.

Troubleshooting Guide

This section addresses specific issues users might encounter when working with this compound derivatives, which are often characterized by their lipophilic nature and poor aqueous solubility.

Issue Potential Cause Troubleshooting Steps
Compound precipitates upon dilution in aqueous buffer for in vitro assays. The compound is "crashing out" of the initial solvent (e.g., DMSO) when introduced to the aqueous environment where it is poorly soluble.1. Optimize Final Solvent Concentration: Keep the final concentration of the organic solvent (like DMSO) as low as possible in your assay medium, typically below 1%, to minimize toxicity and precipitation.[1] 2. Use a Co-solvent System: A mixture of solvents can sometimes maintain solubility better than a single one.[1] 3. Employ Surfactants or Cyclodextrins: These agents can form micelles or inclusion complexes that help keep the compound dispersed in the aqueous phase.[1] 4. Gentle Warming and Mixing: Briefly warming the aqueous medium (e.g., to 37°C) and vortexing while adding the stock solution can sometimes improve solubility.[1]
High variability in in vivo plasma concentrations after oral administration. This can stem from erratic dissolution in the gastrointestinal (GI) tract due to poor solubility.[2] Other factors include food effects and first-pass metabolism.1. Standardize Feeding Conditions: Ensure animals are consistently fasted or fed a standardized diet to minimize variability from food effects. 2. Formulation Optimization: Develop formulations designed to improve solubility and dissolution rate, such as lipid-based formulations or amorphous solid dispersions.
Difficulty preparing a stock solution. The compound may have poor solubility even in common organic solvents.1. Test a Range of Solvents: Besides DMSO, other water-miscible organic solvents like ethanol, methanol, dimethylformamide (DMF), and dimethylacetamide (DMA) can be tested. 2. Use Ultrasonic Agitation: Sonication can help break down aggregates and enhance dissolution. The (S,R,S)-Ahpc-C3-NH2 hydrochloride, a related compound, is noted to require ultrasonic treatment for dissolution in DMSO.
Inconsistent results between experiments. This could be due to variability in the preparation of the stock solution or its dilution.1. Standardize Protocols: Ensure a consistent and validated protocol for preparing and diluting the compound is used for every experiment. 2. Verify Homogeneity: Always ensure the stock solution is fully dissolved and homogenous before each use.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative won't dissolve in my aqueous buffer for a cell-based assay. What should I do first?

A1: The initial step is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice due to its strong solubilizing capacity for many nonpolar compounds. For this compound dihydrochloride, a stock solution in DMSO can be prepared.

Q2: I've dissolved my compound in DMSO, but it precipitates when I add it to my cell culture medium. How can I fix this?

A2: This is a common issue known as "crashing out." To prevent this, aim for the lowest possible final DMSO concentration in your medium, ideally well below 1%. You can also try gentle warming (to 37°C) and vortexing of the medium while adding the DMSO stock. If precipitation persists, consider using solubility-enhancing excipients like surfactants or cyclodextrins.

Q3: What are some alternative solvents to DMSO if it's not suitable for my experiment?

A3: Other water-miscible organic solvents that can be tested include ethanol, methanol, dimethylformamide (DMF), and dimethylacetamide (DMA). The choice of solvent will depend on the specific derivative and the tolerance of your experimental system.

Q4: How can I improve the oral bioavailability of my this compound derivative for in vivo studies?

A4: For lipophilic compounds, lipid-based formulations are a promising strategy to enhance oral bioavailability. These formulations can improve solubility in the gastrointestinal tract and facilitate absorption. For this compound dihydrochloride, formulations using PEG300, Tween-80, and saline, or SBE-β-CD in saline, or corn oil have been suggested.

Q5: Should I consider salt formation for my this compound derivative?

A5: The parent compound is often supplied as a dihydrochloride salt, which is a common strategy to improve the aqueous solubility of basic amines. If you have a free base form of a derivative, converting it to a salt is a viable chemical modification to enhance solubility.

Q6: Can particle size reduction help with the solubility of my compound?

A6: Yes, reducing the particle size through techniques like micronization increases the surface area of the compound, which can lead to a faster dissolution rate. This is a physical modification that can be particularly useful for improving the dissolution of poorly soluble drugs.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent
  • Weigh the desired amount of the this compound derivative in a sterile microcentrifuge tube.

  • Add the appropriate volume of a water-miscible organic solvent (e.g., DMSO) to achieve the target concentration.

  • Vortex the solution vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes.

  • Visually inspect the solution to ensure no solid particles remain.

  • Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Protocol 2: Formulation for In Vivo Oral Gavage (based on supplier data)

This protocol provides an example of preparing a formulation for oral administration.

  • Prepare a stock solution of the compound in DMSO (e.g., 20.8 mg/mL).

  • In a separate sterile tube, add 400 µL of PEG300.

  • To the PEG300, add 100 µL of the DMSO stock solution and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix until uniform.

  • Add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly.

  • The final concentration in this example would be 2.08 mg/mL.

Data Presentation

Table 1: Solubility of this compound Dihydrochloride in Different Vehicles

Vehicle SystemAchievable ConcentrationNotesReference
DMSO≥ 20.8 mg/mLStock solution
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mLClear solution, suitable for injection.
10% DMSO, 20% SBE-β-CD in Saline≥ 2.08 mg/mLClear solution.
10% DMSO in Corn Oil≥ 2.08 mg/mLClear solution. Use with caution for long-term dosing.

SBE-β-CD: Sulfobutylether-β-cyclodextrin

Visualizations

experimental_workflow Workflow for Addressing Solubility Issues start Start: Compound with Poor Aqueous Solubility stock_prep Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) start->stock_prep in_vitro In Vitro Assay Dilution stock_prep->in_vitro in_vivo In Vivo Formulation stock_prep->in_vivo precipitates Precipitation Occurs? in_vitro->precipitates formulate Develop Formulation - Co-solvents (PEG) - Surfactants (Tween-80) - Lipid-based systems in_vivo->formulate optimize Optimize Assay Conditions - Lower % Organic Solvent - Add Surfactants/Cyclodextrins - Gentle Warming precipitates->optimize Yes success Successful Solubilization precipitates->success No optimize->success test_bioavailability Test Bioavailability formulate->test_bioavailability

Caption: Experimental workflow for troubleshooting solubility.

signaling_pathway Solubility Enhancement Strategies cluster_physical Physical Modifications cluster_chemical Chemical Modifications cluster_formulation Formulation Strategies compound This compound Derivative (Poorly Soluble) micronization Micronization (Particle Size Reduction) compound->micronization solid_dispersion Solid Dispersion compound->solid_dispersion salt_formation Salt Formation (e.g., HCl salt) compound->salt_formation ph_adjustment pH Adjustment compound->ph_adjustment cosolvents Co-solvents (e.g., PEG, Ethanol) compound->cosolvents surfactants Surfactants (e.g., Tween-80) compound->surfactants cyclodextrins Cyclodextrins (e.g., SBE-β-CD) compound->cyclodextrins lipid_systems Lipid-Based Systems (e.g., SEDDS) compound->lipid_systems improved_solubility Improved Solubility & Bioavailability micronization->improved_solubility solid_dispersion->improved_solubility salt_formation->improved_solubility ph_adjustment->improved_solubility cosolvents->improved_solubility surfactants->improved_solubility cyclodextrins->improved_solubility lipid_systems->improved_solubility

References

Technical Support Center: Optimizing Linker Length for (S,R,S)-Ahpc-C10-NH2 PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of PROTACs utilizing the (S,R,S)-Ahpc VHL ligand and an alkyl-based C10 linker with a terminal amine ((S,R,S)-Ahpc-C10-NH2). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the linker in a PROTAC, and why is its length so critical for the activity of this compound based PROTACs?

A1: A PROTAC (Proteolysis Targeting Chimera) is a heterobifunctional molecule designed to bring a target protein and an E3 ubiquitin ligase into close proximity. It consists of a ligand for the target protein, a ligand for an E3 ligase (in this case, (S,R,S)-Ahpc for VHL), and a chemical linker that connects them.[1][2]

The linker's primary function is to enable the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[3][4] The length of this linker is a crucial parameter that dictates the efficacy of the PROTAC.[1]

  • If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase to the PROTAC.

  • If the linker is too long, it may not effectively orient the two proteins for efficient ubiquitination, leading to reduced degradation of the target protein.

Therefore, optimizing the linker length for your specific target when using the this compound scaffold is a critical step to achieve potent and selective protein degradation.

Q2: We are not observing any degradation of our target protein with our synthesized this compound PROTAC variants. What are the potential reasons?

A2: A lack of target protein degradation can stem from several factors. Here is a troubleshooting guide to help you identify the root cause:

  • Suboptimal Linker Length: The initial C10 linker may not be the optimal length for your specific target protein to form a productive ternary complex with VHL. It is highly recommended to synthesize a library of PROTACs with varying linker lengths (e.g., PEG or alkyl chains of different lengths) to identify the optimal distance.

  • Inefficient Ternary Complex Formation: The formation of a stable ternary complex is a prerequisite for protein degradation. The specific geometry and interactions within this complex are highly dependent on the linker.

  • Poor Cell Permeability: The physicochemical properties of the PROTAC, which are influenced by the linker, might hinder its ability to cross the cell membrane effectively.

  • The "Hook Effect": At high concentrations, PROTACs can form binary complexes (either with the target protein or the E3 ligase) instead of the desired ternary complex. This can lead to a decrease in degradation at higher doses.

  • Incorrect E3 Ligase Choice: Confirm that the von Hippel-Lindau (VHL) E3 ligase is expressed in your cell line of interest.

Q3: How does the "hook effect" impact the interpretation of my results, and how can I mitigate it?

A3: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the extent of target protein degradation decreases at higher PROTAC concentrations. This occurs because at high concentrations, the PROTAC is more likely to form separate binary complexes with the target protein and the E3 ligase, which are non-productive for degradation, rather than the essential ternary complex.

Mitigation Strategies:

  • Perform a Wide Dose-Response Experiment: Test your this compound PROTAC over a broad concentration range, including very low (pM to nM) and very high (µM) concentrations. This will help you to identify the characteristic bell-shaped curve of the hook effect.

  • Focus on the Optimal Concentration Range: Once the optimal concentration for degradation (the "sweet spot") is identified, subsequent experiments should be performed within this range.

Troubleshooting Guide

Problem Possible Cause Recommended Action
No or weak target degradation Suboptimal linker length.Synthesize a library of PROTACs with varying linker lengths (e.g., different numbers of PEG units or alkyl chain lengths).
Inefficient ternary complex formation.Conduct biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure ternary complex formation and cooperativity.
Poor cell permeability.Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). Consider modifying the linker to improve physicochemical properties (e.g., adding PEG units to increase solubility).
Low E3 ligase expression.Confirm VHL expression in your cell model using Western Blot or qPCR.
"Hook effect" observed (decreased degradation at high concentrations) Formation of non-productive binary complexes.Perform a detailed dose-response curve over a wide concentration range to identify the optimal degradation concentration.
Inconsistent results between experiments Cell health and passage number variability.Maintain consistent cell culture conditions, including passage number and confluency.
Reagent quality and stability.Ensure the purity and stability of your synthesized PROTACs. Store them appropriately.
Off-target effects or toxicity Linker-dependent interactions or suboptimal selectivity.Evaluate the degradation of homologous proteins to assess selectivity. Consider linker modifications to alter the ternary complex conformation and improve selectivity.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC Library with Varying Linker Lengths

This protocol provides a general workflow for synthesizing a library of PROTACs based on the this compound scaffold with varying linker lengths.

Objective: To generate a series of PROTAC molecules with different linker lengths to identify the optimal length for target protein degradation.

Materials:

  • (S,R,S)-Ahpc-NH2 (VHL ligand)

  • A series of bifunctional linkers with varying lengths (e.g., PEG or alkyl chains) containing an amine-reactive group (e.g., NHS ester) and a group for conjugation to the target protein ligand.

  • Target protein ligand with a suitable conjugation handle.

  • Appropriate solvents (e.g., DMF, DMSO) and reagents for amide coupling (e.g., HATU, DIPEA).

  • Purification supplies (e.g., HPLC).

Methodology:

  • Linker Activation: Activate one end of the bifunctional linker with an amine-reactive group (e.g., N-hydroxysuccinimide ester).

  • Conjugation to VHL Ligand: React the activated linker with (S,R,S)-Ahpc-NH2 to form the VHL-linker intermediate.

  • Purification: Purify the VHL-linker intermediate using HPLC.

  • Activation of Second Linker End: Activate the other end of the linker on the purified VHL-linker intermediate.

  • Conjugation to Target Protein Ligand: React the activated VHL-linker intermediate with the target protein ligand.

  • Final Purification: Purify the final PROTAC product using HPLC and confirm its identity and purity by LC-MS and NMR.

  • Repeat steps 1-6 for each linker length in your library.

Protocol 2: Western Blotting for Target Protein Degradation

Objective: To quantify the degradation of the target protein in cells treated with different concentrations of the synthesized PROTACs.

Materials:

  • Cultured cells expressing the target protein and VHL.

  • Synthesized PROTAC library.

  • Cell lysis buffer.

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels and running buffer.

  • Transfer apparatus and membranes (e.g., PVDF).

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibody against the target protein.

  • Primary antibody against a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Methodology:

  • Cell Seeding: Seed cells in multi-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of each PROTAC from your library for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, add the chemiluminescent substrate, and image the blot.

  • Quantification: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control.

Visualizations

PROTAC_Mechanism_of_Action PROTAC Mechanism of Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation PROTAC PROTAC Target_Protein Target Protein PROTAC->Target_Protein Binds E3_Ligase E3 Ligase (VHL) PROTAC->E3_Ligase Binds Ternary_Complex Target Protein :: PROTAC :: E3 Ligase Target_Protein->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitin Ub Ubiquitin->Ternary_Complex Proteasome Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Ubiquitinated_Target Ubiquitinated Target Protein Ternary_Complex->Ubiquitinated_Target Ubiquitination Ubiquitinated_Target->Proteasome Recruitment

Caption: The mechanism of action for a PROTAC, leading to target protein degradation.

Linker_Optimization_Workflow Linker Optimization Workflow Start Start: Initial PROTAC Design (this compound) Synthesize_Library Synthesize PROTAC Library (Varying Linker Lengths) Start->Synthesize_Library In_Vitro_Screening In Vitro Screening (e.g., Western Blot) Synthesize_Library->In_Vitro_Screening Data_Analysis Data Analysis (DC50, Dmax) In_Vitro_Screening->Data_Analysis Decision Optimal Degradation? Data_Analysis->Decision Biophysical_Assays Biophysical Assays (SPR, ITC) for Ternary Complex Decision->Biophysical_Assays No Cell_Permeability Assess Cell Permeability (e.g., PAMPA) Decision->Cell_Permeability Yes Biophysical_Assays->Synthesize_Library Lead_Optimization Lead Optimization (Further SAR) Cell_Permeability->Lead_Optimization End End: Optimized PROTAC Lead_Optimization->End

Caption: A typical workflow for optimizing the linker length of a PROTAC.

Troubleshooting_Logic Troubleshooting Logic for No Degradation Start No Target Degradation Observed Check_Linker Is Linker Length Optimized? Start->Check_Linker Check_Ternary_Complex Is Ternary Complex Forming? Check_Linker->Check_Ternary_Complex Yes Synthesize_New_Linkers Synthesize Library with Different Linker Lengths Check_Linker->Synthesize_New_Linkers No Check_Permeability Is the PROTAC Cell Permeable? Check_Ternary_Complex->Check_Permeability Yes Perform_Biophysical_Assay Perform SPR or ITC Check_Ternary_Complex->Perform_Biophysical_Assay No Check_E3_Ligase Is VHL Expressed? Check_Permeability->Check_E3_Ligase Yes Perform_Permeability_Assay Perform PAMPA Check_Permeability->Perform_Permeability_Assay No Confirm_VHL_Expression Western Blot for VHL Check_E3_Ligase->Confirm_VHL_Expression No

Caption: A logical flow for troubleshooting experiments with no observed degradation.

References

Technical Support Center: Overcoming Off-Target Effects with (S,R,S)-Ahpc-C10-NH2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (S,R,S)-Ahpc-C10-NH2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound in Proteolysis Targeting Chimeras (PROTACs) and troubleshooting potential challenges, with a focus on mitigating off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a synthesized E3 ligase ligand-linker conjugate. It incorporates the (S,R,S)-AHPC-based ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a C10 linker with a terminal amine group.[1] In the context of a PROTAC, this compound serves as the VHL-recruiting component. A complete PROTAC molecule is heterobifunctional, with one end binding to the target protein of interest (POI) and the this compound end binding to VHL. This proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

Q2: What are the potential causes of off-target effects when using a PROTAC containing this compound?

A2: Off-target effects with PROTACs can stem from several sources:

  • Unintended degradation of non-target proteins: The PROTAC may facilitate the ubiquitination and degradation of proteins other than the intended target.[2]

  • Independent pharmacological effects: The VHL ligand or the "warhead" (the part that binds to the target protein) may have their own biological activities independent of protein degradation.[2]

  • "Off-target" ubiquitination: A ternary complex may form between the PROTAC, VHL, and an unintended protein, leading to its degradation.[2]

  • Perturbation of the ubiquitin-proteasome system (UPS): High concentrations of a PROTAC could potentially saturate or disrupt the normal functioning of the UPS.[2]

Q3: How can I assess the off-target effects of my PROTAC?

A3: A comprehensive evaluation of off-target effects is crucial. Mass spectrometry-based proteomics is a powerful and unbiased method to identify and quantify changes in the entire cellular proteome following treatment with your PROTAC. This can reveal the degradation of unintended proteins and highlight downstream pathway alterations.

Troubleshooting Guides

Guide 1: Poor or No Target Protein Degradation

This is a common issue encountered in PROTAC experiments. The following table outlines potential causes and recommended troubleshooting steps.

Observation Potential Cause Troubleshooting Steps
No degradation of target protein 1. Compound Integrity/Solubility: The PROTAC may be degraded or not fully dissolved.1. Confirm the chemical integrity of your PROTAC. Ensure it is fully dissolved in a suitable solvent like DMSO before diluting in cell culture media.
2. Cell Permeability: The PROTAC may not be entering the cells effectively.2. Evaluate cellular uptake using appropriate assays. Consider linker modifications to improve permeability.
3. Target Engagement: The "warhead" of the PROTAC may not be binding to the target protein within the cell.3. Confirm target engagement using techniques like Cellular Thermal Shift Assay (CETSA) or NanoBRET.
4. VHL E3 Ligase Expression: The cell line may have low or no expression of VHL.4. Verify VHL expression levels in your cell line via Western blot or by consulting cell line databases.
5. Proteasome Function: The proteasome may be inactive in your cells.5. Include a positive control with a known proteasome inhibitor (e.g., MG132) to confirm that the protein degradation machinery is functional.
Weak or partial degradation 1. Suboptimal PROTAC Concentration: The concentration used may be too low or too high (leading to the "hook effect").1. Perform a detailed dose-response curve to identify the optimal concentration and rule out the "hook effect".
2. Inappropriate Treatment Duration: The time point for analysis may not be optimal for maximal degradation.2. Conduct a time-course experiment to determine the time of maximum degradation.
3. Inefficient Ternary Complex Formation: The PROTAC may not be effectively bridging the target protein and VHL.3. Assess ternary complex formation and stability using biophysical methods such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
4. Rapid Protein Synthesis: The rate of new protein synthesis may be outpacing PROTAC-mediated degradation.4. Measure the target protein's synthesis and degradation rates.
Inconsistent results between experiments 1. Inconsistent Cell Culture Conditions: Variations in cell density or passage number can affect results.1. Standardize cell seeding density and use cells within a consistent passage number range.
2. Inconsistent PROTAC Preparation: Incomplete solubilization can lead to variability.2. Ensure complete solubilization of the PROTAC in DMSO before each experiment.
Degradation observed in some cell lines but not others 1. Differential Expression: Expression levels of the target protein or VHL can vary between cell lines.1. Quantify the expression levels of both the target protein and VHL in the different cell lines.
2. Presence of Competing Substrates: Endogenous substrates for VHL may compete with the PROTAC-target complex.2. Be aware that the cellular context can significantly influence PROTAC efficacy.
Guide 2: Observed Cellular Toxicity

If you observe cellular toxicity that is not explained by the degradation of your target protein, it may be due to off-target effects.

Observation Potential Cause Troubleshooting Steps
Cellular toxicity at concentrations that do not effectively degrade the target protein 1. Off-target activity of the PROTAC molecule 1. Test an Inactive Control: Synthesize and test a control PROTAC with a modification that prevents binding to either the target or VHL. If toxicity persists, it suggests an off-target effect independent of degradation.
2. Unintended degradation of essential proteins 2. Perform Dose-Response Analysis: Determine the concentration at which toxicity occurs and compare it to the concentration required for target degradation (DC50). A large window between efficacy and toxicity is desirable.
3. Conduct Proteomics Analysis: A global proteomics experiment can help identify the unintended degradation of proteins that may be causing toxicity.

Quantitative Data Summary

The efficacy of a PROTAC is often characterized by its DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. The choice of E3 ligase recruiter can significantly impact these parameters. The following table provides a comparative example of performance metrics for VHL- and CRBN-based PROTACs targeting the same protein, Bromodomain-containing protein 4 (BRD4).

Target ProteinE3 Ligase RecruiterDC50 (nM)Dmax (%)Cell Permeability (Papp, 10⁻⁶ cm/s)
BRD4VHL15>950.5
BRD4CRBN5>955.2
Data from Fell, B. J., et al. (2020). J. Med. Chem.

Key Experimental Protocols

Western Blot for Protein Degradation

This is a standard method to quantify the extent of target protein degradation.

  • Materials:

    • Cell line expressing the target protein

    • PROTAC of interest

    • Cell lysis buffer

    • Primary antibody against the target protein

    • Primary antibody against a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Seed cells in a multi-well plate and allow them to attach overnight.

    • Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours).

    • Lyse the cells and collect the protein lysates.

    • Determine the protein concentration of each lysate.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

    • Block the membrane and incubate with primary antibodies for the target protein and a loading control.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.

Global Proteomics for Off-Target Profiling

Mass spectrometry-based proteomics provides an unbiased view of changes in the cellular proteome.

  • Procedure Outline:

    • Treat cells with the PROTAC at a concentration that gives effective target degradation and a vehicle control.

    • Lyse the cells and extract proteins.

    • Digest proteins into peptides.

    • Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Use label-free quantification (LFQ) or isobaric labeling (TMT, iTRAQ) to compare protein abundance between the PROTAC-treated and control samples.

    • Identify proteins with significantly altered expression levels in the PROTAC-treated samples.

Visualizations

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex PROTAC PROTAC (this compound-Warhead) Target Target Protein (POI) PROTAC->Target Binds to POI VHL VHL E3 Ligase PROTAC->VHL Recruits VHL Ub Ubiquitin Target_PROTAC_VHL Target-PROTAC-VHL Ub->Target_PROTAC_VHL Ubiquitination Proteasome Proteasome Degraded_Target Degraded Peptides Proteasome->Degraded_Target Degradation Target_PROTAC_VHL->Proteasome Recognition

Caption: Mechanism of action for a PROTAC utilizing this compound.

Troubleshooting_Workflow Start Start: Poor/No Target Degradation Check_Compound Verify Compound Integrity & Solubility Start->Check_Compound Check_Compound->Start [ Fail ] Check_Permeability Assess Cell Permeability Check_Compound->Check_Permeability [ OK ] Check_Permeability->Start [ Fail ] Check_Engagement Confirm Target & VHL Engagement Check_Permeability->Check_Engagement [ OK ] Check_Engagement->Start [ Fail ] Check_Proteasome Verify Proteasome Function Check_Engagement->Check_Proteasome [ OK ] Check_Proteasome->Start [ Fail ] Dose_Response Perform Dose-Response & Time-Course Check_Proteasome->Dose_Response [ OK ] Proteomics Consider Proteomics for Off-Target Analysis Dose_Response->Proteomics [ Toxicity Observed ] Success Successful Degradation Dose_Response->Success

Caption: Troubleshooting workflow for poor target degradation.

References

Technical Support Center: Enhancing Cell Permeability of (S,R,S)-Ahpc-C10-NH2 PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) related to enhancing the cell permeability of PROTACs synthesized with the (S,R,S)-Ahpc-C10-NH2 E3 ligase ligand-linker conjugate.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What is this compound and what are its expected properties in a PROTAC?

A: this compound is a chemical building block used in the synthesis of PROTACs. It consists of two key components:

  • (S,R,S)-Ahpc (also known as VH032-NH2): This is a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3]

  • -C10-NH2: This is a 10-carbon alkyl (decane) linker with a terminal amine group. The amine group provides a reactive handle to conjugate this piece to a ligand that binds your protein of interest (POI).

PROTACs incorporating a C10 alkyl linker are generally hydrophobic. While this lipophilicity can aid in membrane association, the overall large size and molecular weight of the final PROTAC often lead to challenges with cell permeability.[4][5]

Q2: My this compound-based PROTAC is highly potent in biochemical assays but shows weak activity in cell-based assays. Is low cell permeability a likely cause?

A: Yes, a significant drop in potency between biochemical and cellular assays is a classic indicator of poor cell permeability. PROTACs are large molecules that frequently operate "beyond the Rule of Five" (bRo5), meaning their high molecular weight (>800 Da) and large polar surface area (PSA) can severely limit their ability to passively diffuse across the cell membrane to reach their intracellular targets. Even with high binding affinity for the target protein and VHL, the PROTAC cannot induce degradation if it doesn't achieve sufficient intracellular concentration.

Q3: What are the key physicochemical properties of my PROTAC that I should optimize to improve cell permeability?

A: For large molecules like PROTACs, several factors beyond simple LogP are critical:

  • Molecular Weight (MW): While inherently high for PROTACs, minimizing MW where possible is beneficial.

  • Polar Surface Area (PSA): High PSA is a major barrier to permeability. Strategies to reduce or mask the PSA are often effective.

  • Hydrogen Bond Donors (HBDs): A high number of HBDs negatively impacts permeability.

  • Lipophilicity (LogP/LogD): An optimal range is needed. Excessive lipophilicity can cause the PROTAC to become trapped within the cell membrane or lead to poor aqueous solubility.

  • Conformational Flexibility: The ability of a PROTAC to adopt a folded, less polar conformation can facilitate membrane passage. This is often referred to as a "chameleon-like" effect. Linker composition plays a huge role in this.

Q4: How does the C10 alkyl linker in my PROTAC influence its permeability?

A: The 10-carbon alkyl linker is long, flexible, and hydrophobic.

  • Hydrophobicity: It increases the overall lipophilicity of the PROTAC.

  • Flexibility: It may allow the PROTAC to adopt various conformations. However, simple alkyl linkers may not be as effective at shielding polar groups through intramolecular hydrogen bonding (IMHB) compared to other linker types (e.g., PEG linkers).

  • Potential for Low Permeability: Studies have shown that PROTACs with long, purely alkyl linkers can sometimes exhibit very low permeability. This may be due to hydrophobic interactions forcing the molecule into an extended, more polar conformation in nonpolar environments like the cell membrane, which paradoxically hinders its passage.

Troubleshooting Guide

This guide addresses common issues encountered when a PROTAC exhibits poor cellular activity likely due to low permeability.

Issue 1: Poor or Inconsistent Results in Permeability Assays
  • Problem: Low recovery of the PROTAC compound in both donor and receiver compartments during Caco-2 or PAMPA assays.

  • Cause: This is often due to the "sticky" nature of hydrophobic PROTACs, leading to high non-specific binding to plasticware or aggregation in aqueous buffers.

  • Solution:

    • Modify Assay Buffer: Supplement the assay buffer with a low concentration of Bovine Serum Albumin (BSA), such as 0.25-1%. BSA can act as a carrier protein, reducing non-specific binding and improving recovery.

    • Check Solubility: Ensure your PROTAC is fully solubilized in the initial dosing solution. Poor solubility can lead to artificially low permeability readings. Consider using co-solvents or alternative formulation strategies for dosing.

    • Optimize Incubation Time: For some PROTACs, shorter incubation times may reduce compound loss and improve recovery.

Issue 2: Confirmed Low Permeability in PAMPA/Caco-2 Assays
  • Problem: The apparent permeability coefficient (Papp) is very low (e.g., <1.0 x 10⁻⁶ cm/s), confirming the PROTAC does not efficiently cross membranes.

  • Cause: Unfavorable physicochemical properties (high MW, high PSA, suboptimal LogP).

  • Solution: Rational PROTAC Redesign

    • Linker Modification: This is the most common and effective strategy.

      • Shorten the Linker: Shorter linkers often result in more permeable compounds.

      • Introduce Rigidity: Incorporating cyclic elements like piperazine or piperidine into the linker can improve permeability by reducing conformational flexibility and pre-organizing the molecule.

      • Change Linker Type: Replace the alkyl chain with a PEG-based linker. While this may seem counterintuitive as it adds hydrogen bond acceptors, PEG linkers can improve solubility and promote the adoption of folded, "chameleon-like" conformations that shield polar parts of the molecule during membrane transit.

    • Mask Polar Groups (Prodrug Strategy):

      • If the PROTAC has exposed polar functional groups (e.g., carboxylic acids, hydroxyls), consider converting them into cleavable, more lipophilic esters. These esters can be hydrolyzed by intracellular esterases to release the active PROTAC inside the cell.

    • Targeted Delivery:

      • Conjugate the PROTAC to a ligand that binds to a cell surface receptor (e.g., folate receptor). This can facilitate receptor-mediated endocytosis, providing an alternative entry mechanism into the cell.

Data Presentation: Impact of Linker on Permeability

The following table summarizes representative permeability data for VHL-based PROTACs, illustrating how linker composition can dramatically affect cell permeability. Note: This data is illustrative and not specific to this compound but demonstrates key principles.

PROTAC IDE3 Ligase LigandLinker TypeCaco-2 Papp (A→B) (x 10⁻⁶ cm/s)Efflux Ratio (B→A) / (A→B)Interpretation
PROTAC 14 CereblonPEG1.78.4Moderate permeability but is a substrate for efflux pumps.
PROTAC 20b VHLAlkyl/Ether0.350.7Very low passive permeability, no significant efflux.
MZ1 VHLPEG~0.6-Low to modest permeability.
AT1 VHLAlkyl~0.002-Extremely low permeability, highlighting issues with some alkyl linkers.

Visualization of Key Processes

PROTAC Mechanism of Action

PROTAC_Mechanism PROTAC_ext Extracellular PROTAC PROTAC PROTAC PROTAC_ext->PROTAC Permeation Challenge Membrane Cell Membrane

Experimental Workflow for Permeability Assay

Permeability_Workflow start Start: Prepare PROTAC Dosing Solution prep_cells Prepare Cell Monolayer (e.g., Caco-2 on Transwell®) start->prep_cells add_protac Add PROTAC to Apical (Donor) Side prep_cells->add_protac incubate Incubate at 37°C (e.g., 2 hours) add_protac->incubate collect Collect Samples from Apical and Basolateral Sides incubate->collect analyze Quantify PROTAC Concentration (LC-MS/MS) collect->analyze calculate Calculate Papp Value and Recovery analyze->calculate end End: Permeability Classified calculate->end

Troubleshooting Logic for Low Cellular Activity

Troubleshooting_Tree start Low Cellular Activity Despite Biochemical Potency q1 Is cell permeability low? (Run PAMPA/Caco-2 Assay) start->q1 perm_ok Permeability is Adequate q1->perm_ok No perm_low Permeability is Low q1->perm_low Yes check_other Investigate Other Issues: - Efflux (Check B->A Papp) - Metabolism - Off-target effects perm_ok->check_other q2 Is assay recovery low? perm_low->q2 recovery_ok Recovery OK q2->recovery_ok No recovery_low Recovery Low q2->recovery_low Yes redesign Rational Redesign: - Modify Linker (Length, Type) - Prodrug Strategy - Mask Polar Groups recovery_ok->redesign fix_assay Optimize Assay: - Add BSA to buffer - Check solubility - Adjust incubation time recovery_low->fix_assay

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

This cell-free assay measures passive diffusion and is useful for a high-throughput initial assessment of permeability.

  • Principle: The assay measures the diffusion of a compound from a donor compartment, through a synthetic membrane coated with a lipid mixture (e.g., phosphatidylcholine) that mimics a cell membrane, into an acceptor compartment. The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).

  • Materials:

    • 96-well PAMPA plate system (e.g., Millipore MultiScreen or Corning Gentest)

    • Donor Plate (hydrophobic PVDF membrane)

    • Acceptor Plate (PTFE)

    • Lecithin/dodecane lipid solution

    • Phosphate-buffered saline (PBS), pH 7.4

    • PROTAC stock solution in DMSO

    • LC-MS/MS for quantification

  • Methodology:

    • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate. If low recovery is an issue, consider adding 0.5% BSA.

    • Coat Donor Membrane: Carefully pipette 5 µL of the lipid solution onto the membrane of each well in the donor plate. Allow the solvent to evaporate.

    • Prepare Dosing Solution: Dilute the PROTAC stock solution in PBS to the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (<1%).

    • Start Assay: Add 200 µL of the PROTAC dosing solution to each well of the lipid-coated donor plate.

    • Assemble Plate: Carefully place the donor plate into the acceptor plate, ensuring the bottom of the donor membrane is in contact with the buffer in the acceptor plate.

    • Incubate: Cover the plate assembly and incubate for a defined period (e.g., 4-16 hours) at room temperature with gentle shaking.

    • Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for analysis. Also, analyze a sample of the initial dosing solution (reference).

    • Quantification: Determine the concentration of the PROTAC in all samples using a validated LC-MS/MS method.

    • Calculation: Calculate the Papp value using the formula provided by the assay manufacturer, which accounts for concentrations, volumes, membrane area, and incubation time.

Caco-2 Cell Permeability Assay

This cell-based assay is the gold standard for predicting in vitro drug absorption, as it accounts for both passive diffusion and active transport (including efflux).

  • Principle: Caco-2 cells, derived from human colorectal adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions. This monolayer, when grown on a semi-permeable membrane, serves as a model of the intestinal barrier.

  • Materials:

    • Caco-2 cells

    • Transwell® permeable supports (e.g., 24-well format)

    • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids)

    • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)

    • Lucifer yellow solution (for monolayer integrity check)

    • LC-MS/MS for quantification

  • Methodology:

    • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent, polarized monolayer.

    • Monolayer Integrity Check: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by performing a Lucifer yellow leakage test. Only use inserts that meet the established integrity criteria.

    • Prepare for Transport: Wash the cell monolayers gently with pre-warmed transport buffer on both the apical (top) and basolateral (bottom) sides.

    • Apical to Basolateral (A→B) Transport:

      • Add fresh transport buffer to the basolateral (receiver) compartment.

      • Add the PROTAC dosing solution (prepared in transport buffer) to the apical (donor) compartment.

    • Basolateral to Apical (B→A) Transport (for efflux):

      • Add fresh transport buffer to the apical (receiver) compartment.

      • Add the PROTAC dosing solution to the basolateral (donor) compartment.

    • Incubate: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • Sample Collection: At the end of the incubation, collect samples from both the donor and receiver compartments.

    • Quantification and Calculation: Analyze samples via LC-MS/MS. Calculate the Papp (A→B) and Papp (B→A) values. The efflux ratio is calculated as Papp (B→A) / Papp (A→B). An efflux ratio >2 suggests the PROTAC is a substrate of active efflux transporters.

References

Technical Support Center: Troubleshooting (S,R,S)-Ahpc-C10-NH2 PROTAC Degradation Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing (S,R,S)-Ahpc-C10-NH2 based PROTACs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on overcoming poor degradation efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the composition and intended function of an this compound PROTAC?

A: An this compound PROTAC is a heterobifunctional molecule designed for targeted protein degradation. It is composed of three key components:

  • (S,R,S)-Ahpc: This is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, acting as the E3 ligase recruiting element.

  • C10 Alkane Linker: A 10-carbon aliphatic linker connects the VHL ligand to the target protein binder. The length and composition of the linker are critical for the formation of a stable and productive ternary complex.[1]

  • -NH2 (Amine group): This functional group is typically used for conjugation to a "warhead" or ligand that specifically binds to your protein of interest (POI).

This PROTAC is designed to bring your POI into close proximity with the VHL E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[2][3][4]

Q2: My this compound PROTAC is showing low or no degradation of my target protein. What are the most common initial troubleshooting steps?

A: Poor degradation efficiency is a frequent challenge in PROTAC research. Here are the primary areas to investigate:

  • Verify Target Engagement: Confirm that your PROTAC is binding to both the target protein and the VHL E3 ligase within the cell.

  • Assess Ternary Complex Formation: Successful degradation depends on the formation of a stable ternary complex between the PROTAC, the target protein, and the E3 ligase.

  • Optimize PROTAC Concentration: PROTACs can exhibit a "hook effect," where high concentrations lead to the formation of unproductive binary complexes and reduce degradation efficiency.

  • Confirm Proteasome-Mediated Degradation: Ensure that the observed protein loss is due to the ubiquitin-proteasome system.

  • Evaluate Cellular Permeability and Stability: The PROTAC must be able to enter the cell and remain stable to be effective.

The following troubleshooting guides provide detailed experimental protocols to investigate each of these areas.

Troubleshooting Guides

Problem 1: No or Poor Degradation of the Target Protein

This is the most common issue. The following step-by-step guide will help you systematically identify the potential cause.

Before assessing degradation, it is crucial to confirm that your PROTAC can independently bind its two intended partners in the cellular environment.

Recommended Experiment: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in intact cells.[5] Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment:

    • Culture your cells to 70-80% confluency.

    • Treat cells with your this compound PROTAC at various concentrations (e.g., 0.1, 1, 10 µM) for a fixed time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).

  • Heat Challenge:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis:

    • Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Analysis:

    • Collect the supernatant (soluble protein fraction).

    • Analyze the amount of soluble target protein and VHL at each temperature point by Western Blot.

  • Data Interpretation:

    • A shift in the melting curve to a higher temperature in the PROTAC-treated samples compared to the vehicle control indicates target engagement.

Troubleshooting CETSA Results:

IssuePossible CauseRecommendation
No thermal shift observed for the target protein. Poor cell permeability of the PROTAC.Consider performing the assay with cell lysates to bypass the cell membrane.
Low binding affinity of the warhead.Synthesize a control compound with just the warhead and test its binding.
No thermal shift observed for VHL. The (S,R,S)-Ahpc ligand is not binding VHL.Synthesize a control with only the this compound portion to test VHL engagement.
High variability between replicates. Uneven heating or cell density.Ensure precise temperature control with a thermal cycler and consistent cell numbers.

If target engagement is confirmed, the next step is to determine if the PROTAC is successfully bridging the target protein and VHL to form a ternary complex.

Recommended Experiment: Co-Immunoprecipitation (Co-IP)

Co-IP can be used to pull down one component of the complex and then blot for the other two.

Experimental Protocol: Co-Immunoprecipitation (Co-IP)

  • Cell Treatment:

    • Culture cells to 70-80% confluency.

    • Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours to prevent the degradation of the target protein.

    • Treat cells with the this compound PROTAC at the optimal concentration determined from initial degradation assays (or a range if unknown) for 4-6 hours. Include a vehicle control.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells with a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

  • Immunoprecipitation:

    • Pre-clear the lysate with Protein A/G beads.

    • Incubate the lysate with an antibody against your target protein or VHL overnight at 4°C. Use a non-specific IgG as a negative control.

    • Add Protein A/G beads to pull down the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads multiple times with lysis buffer to remove non-specific binders.

    • Elute the bound proteins from the beads using a low pH buffer or by boiling in SDS-PAGE sample buffer.

  • Analysis:

    • Analyze the eluates by Western Blot, probing for the target protein, VHL, and the protein that was immunoprecipitated.

  • Data Interpretation:

    • Detection of both the target protein and VHL in the sample where one of them was immunoprecipitated (and not in the IgG control) confirms the formation of the ternary complex.

Troubleshooting Co-IP Results:

IssuePossible CauseRecommendation
Target protein or VHL not detected in the pull-down. The ternary complex is not forming or is unstable.The C10 linker may be of a suboptimal length for this specific target. Consider synthesizing analogs with different linker lengths (e.g., C8, C12).
Antibody is not efficiently pulling down the bait protein.Verify the efficiency of your IP antibody by Western Blotting the lysate before and after immunoprecipitation.
High background/non-specific binding. Insufficient washing or non-specific antibody binding.Increase the number of washes and/or the stringency of the wash buffer. Ensure you are using a high-quality, validated antibody.
Problem 2: The "Hook Effect" - Degradation Decreases at High Concentrations

The hook effect is a common phenomenon with PROTACs where increasing the concentration beyond an optimal point leads to a decrease in degradation efficiency. This is due to the formation of unproductive binary complexes (Target-PROTAC or VHL-PROTAC) that cannot form the ternary complex.

Recommended Experiment: Dose-Response Western Blot

A wide-range dose-response experiment is the best way to identify a potential hook effect.

Experimental Protocol: Dose-Response Western Blot

  • Cell Treatment:

    • Seed cells in a multi-well plate.

    • Treat cells with a broad range of concentrations of your this compound PROTAC (e.g., from picomolar to high micromolar) for a fixed time (e.g., 18-24 hours).

  • Cell Lysis and Protein Quantification:

    • Lyse the cells and quantify the total protein concentration (e.g., using a BCA assay).

  • Western Blot Analysis:

    • Perform SDS-PAGE and Western Blotting as described in the previous sections.

    • Probe for your target protein and a loading control (e.g., GAPDH, β-actin).

  • Data Analysis:

    • Quantify the band intensities.

    • Normalize the target protein levels to the loading control.

    • Plot the percentage of target protein remaining against the PROTAC concentration.

Data Interpretation:

A bell-shaped curve, where degradation is potent at intermediate concentrations but decreases at higher concentrations, is indicative of the hook effect.

Quantitative Data Summary: Example of a Hook Effect

PROTAC Concentration (nM)% Target Protein Remaining (Normalized)
0 (Vehicle)100%
185%
1040%
10015%
100050%
1000080%

Visualizing Key Processes

PROTAC_Mechanism

Caption: PROTAC-mediated protein degradation pathway.

Troubleshooting_Workflow Start Poor Degradation Observed CETSA Perform CETSA (Target Engagement) Start->CETSA CoIP Perform Co-IP (Ternary Complex Formation) CETSA->CoIP Shift Observed No_Shift No Thermal Shift CETSA->No_Shift Result Dose_Response Wide Dose-Response Western Blot CoIP->Dose_Response Complex Observed No_Complex No Ternary Complex CoIP->No_Complex Result Hook_Effect Hook Effect? Dose_Response->Hook_Effect Result Proteasome_Inhibitor Proteasome Inhibitor Rescue Assay No_Rescue No Rescue Proteasome_Inhibitor->No_Rescue Result Permeability_Issue Permeability/Binding Issue No_Shift->Permeability_Issue Conclusion Linker_Issue Suboptimal Linker No_Complex->Linker_Issue Conclusion Hook_Effect->Proteasome_Inhibitor No Optimize_Conc Optimize Concentration Hook_Effect->Optimize_Conc Yes Non_Proteasomal Non-Proteasomal Degradation No_Rescue->Non_Proteasomal Conclusion

Caption: Troubleshooting workflow for poor PROTAC efficiency.

References

stability issues with (S,R,S)-Ahpc-C10-NH2 in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of (S,R,S)-Ahpc-C10-NH2 in cell culture media. This resource is intended for researchers, scientists, and drug development professionals to help ensure the integrity and reproducibility of their experiments.

Troubleshooting Guide

This guide addresses common issues observed during the use of this compound in cell culture experiments.

Issue: Reduced or no biological activity of this compound in my cell-based assay.

  • Potential Cause 1: Compound Degradation. The compound may be unstable under your specific experimental conditions.

    • Recommended Action: Perform a stability study to determine the half-life of this compound in your cell culture medium. This can be done by incubating the compound in the medium (with and without cells) and quantifying its concentration at different time points using LC-MS.[1][2]

  • Potential Cause 2: Non-specific Binding. Due to its lipophilic C10 linker, the compound may bind to serum proteins or plasticware, reducing its effective concentration.[3][4][5]

    • Recommended Action: Test the compound's activity in serum-free or low-serum medium, if compatible with your cell line. Consider using low-binding plasticware for your experiments.

  • Potential Cause 3: Improper Storage or Handling. Repeated freeze-thaw cycles of stock solutions or improper storage can lead to degradation.

    • Recommended Action: Prepare single-use aliquots of your stock solution to avoid freeze-thaw cycles. Store lyophilized powder and stock solutions at -20°C or -80°C as recommended by the supplier.

Issue: High variability in experimental results.

  • Potential Cause 1: Inconsistent Compound Concentration. If the compound is degrading, the effective concentration will vary depending on the incubation time.

    • Recommended Action: Based on stability data, you may need to replenish the compound during long-term experiments.

  • Potential Cause 2: Inconsistent Media Preparation. Lot-to-lot variability in serum or other media components can affect compound stability.

    • Recommended Action: Use the same lot of serum and media supplements for a set of experiments to minimize variability.

  • Potential Cause 3: Cell Passage Number. Cellular metabolism can change with prolonged culturing, potentially affecting how the cells process the compound.

    • Recommended Action: Use cells within a consistent and low passage number range.

G start Start: Reduced or No Biological Activity check_storage Review Storage and Handling Procedures start->check_storage improper_storage Improper Storage (e.g., freeze-thaw cycles)? check_storage->improper_storage correct_storage Action: Aliquot stock solutions. Store at -20°C or -80°C. improper_storage->correct_storage Yes perform_stability_study Perform Stability Study (LC-MS) improper_storage->perform_stability_study No correct_storage->perform_stability_study is_stable Is the compound stable? perform_stability_study->is_stable consider_binding Consider Non-Specific Binding is_stable->consider_binding Yes optimize_dosing Action: Replenish compound during experiment. Adjust dosing schedule. is_stable->optimize_dosing No test_serum_free Action: Test in serum-free/low-serum media. Use low-binding plates. consider_binding->test_serum_free end End: Issue Resolved test_serum_free->end optimize_dosing->end

Caption: Troubleshooting workflow for reduced biological activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

A1: this compound is a ligand-linker conjugate used in the development of Proteolysis Targeting Chimeras (PROTACs). It incorporates the (S,R,S)-AHPC ligand, which binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a 10-carbon alkyl linker with a terminal amine group (-NH2). The C10 linker makes the molecule relatively lipophilic.

Q2: What are the primary factors in cell culture that can affect the stability of this compound?

A2: Several factors can impact its stability:

  • Enzymatic Degradation: Serum, a common supplement in cell culture media, contains proteases and other enzymes that can potentially degrade the molecule, particularly at the VHL ligand portion or by modifying the terminal amine. Cells themselves can also secrete enzymes that may degrade the compound.

  • pH: The pH of standard cell culture media (typically 7.2-7.4) can influence the rate of hydrolysis of certain chemical bonds within the molecule.

  • Temperature: The standard cell culture incubation temperature of 37°C can accelerate chemical degradation processes.

  • Media Components: Other components in the media, such as amino acids or reducing agents, could potentially interact with the compound.

  • Oxidation: The presence of dissolved oxygen can lead to oxidative degradation, although the susceptibility of this compound to this is not specifically documented.

Q3: How does the lipophilic C10 linker affect the behavior of this compound in cell culture?

A3: The lipophilic nature of the C10 linker can lead to:

  • Increased Protein Binding: Lipophilic compounds tend to bind to proteins, such as albumin, present in fetal bovine serum (FBS). This binding is reversible but can reduce the free concentration of the compound available to interact with cells.

  • Reduced Aqueous Solubility: Highly lipophilic compounds may have limited solubility in aqueous media, potentially leading to precipitation, especially at higher concentrations.

  • Non-specific Adsorption: The compound might adsorb to the surface of standard tissue culture plasticware.

Q4: What are the best practices for storing and handling this compound?

A4: To ensure the stability of the compound:

  • Lyophilized Powder: Store the solid form at -20°C or -80°C, protected from moisture.

  • Stock Solutions: Prepare a concentrated stock solution in a suitable solvent (e.g., DMSO). Aliquot the stock solution into single-use vials to prevent repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Working Solutions: Prepare fresh working solutions in your cell culture medium immediately before use.

G compound This compound in Cell Culture Medium enzymatic_degradation Enzymatic Degradation (Serum/Cellular Proteases) compound->enzymatic_degradation chemical_degradation Chemical Degradation (Hydrolysis, Oxidation) compound->chemical_degradation protein_binding Non-specific Binding (Serum Albumin) compound->protein_binding adsorption Adsorption to Plasticware compound->adsorption degraded_products Inactive Degradation Products enzymatic_degradation->degraded_products chemical_degradation->degraded_products reduced_concentration Reduced Free Concentration protein_binding->reduced_concentration adsorption->reduced_concentration

Caption: Potential pathways for loss of activity in cell culture.

Quantitative Data Summary

As specific stability data for this compound in various cell culture media is not publicly available, researchers are encouraged to perform their own stability studies. The following table can be used to summarize the results.

Medium ComponentConditionTime Point (hours)% Remaining of this compoundHalf-life (t½) in hours
Base Medium (e.g., DMEM)Cell-free0100%
2
8
24
48
Base Medium + 10% FBSCell-free0100%
2
8
24
48
Base Medium + 10% FBSWith Cells0100%
2
8
24
48

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Media via LC-MS

This protocol outlines a method to quantify the stability of this compound in cell culture media over time.

1. Materials

  • This compound

  • Cell culture medium (e.g., DMEM with and without 10% FBS)

  • Sterile, low-binding microcentrifuge tubes or plates

  • Calibrated pipettes

  • 37°C, 5% CO2 incubator

  • Acetonitrile (ACN) with 0.1% trifluoroacetic acid (TFA) or formic acid

  • LC-MS system

2. Procedure

  • Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Pre-warm your cell culture medium to 37°C.

  • Incubation:

    • Spike the compound into the pre-warmed medium to a final concentration (e.g., 1 µM). Include a cell-free medium as a control.

    • Distribute the mixture into sterile, low-binding tubes/plates.

    • Place the samples in a 37°C, 5% CO2 incubator.

  • Time-Course Sampling:

    • Collect aliquots (e.g., 100 µL) at designated time points (e.g., 0, 2, 4, 8, 24, 48 hours). The T=0 sample should be processed immediately after adding the compound.

  • Sample Preparation:

    • To stop enzymatic activity and precipitate proteins, add an equal volume of cold acetonitrile with 0.1% TFA to each sample.

    • Vortex and centrifuge at high speed for 10-15 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube or HPLC vial for analysis.

  • LC-MS Analysis:

    • Inject the prepared samples onto the LC-MS system.

    • Use a suitable C18 column and a gradient of mobile phases (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile) to separate the parent compound from potential degradation products.

    • Monitor the elution of the intact this compound using its specific mass-to-charge ratio (m/z) in the mass spectrometer.

  • Data Analysis:

    • Quantify the peak area of the intact compound at each time point.

    • Calculate the percentage of the compound remaining relative to the T=0 time point.

    • Determine the half-life (t½) by fitting the data to a one-phase decay model.

References

Technical Support Center: (S,R,S)-Ahpc-C10-NH2 Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with (S,R,S)-Ahpc-C10-NH2 and related compounds.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, purification, and experimental use of this compound based compounds.

Issue 1: Unexpectedly High Cytotoxicity in Cellular Assays

Potential Cause Troubleshooting Steps
Off-Target Effects 1. Perform a kinome scan or similar broad-panel screening to identify potential off-target interactions. 2. Synthesize and test analogs with modifications to the linker or the E3 ligase ligand to assess structure-activity relationships regarding toxicity. 3. Compare the cytotoxicity profile with that of the parent E3 ligase ligand and the target protein inhibitor individually.
Compound Instability or Degradation 1. Confirm compound identity and purity via LC-MS and NMR before and after dissolution in assay medium. 2. Assess compound stability in culture medium over the time course of the experiment. 3. If degradation is observed, consider using freshly prepared solutions or incorporating stabilizing modifications into the compound structure.[1]
Solvent-Related Toxicity 1. Run a vehicle control with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound. 2. Test a range of solvent concentrations to determine the maximum non-toxic concentration for your cell line.
Contamination 1. Ensure the final compound is free of residual solvents, catalysts, or byproducts from the synthesis. 2. Re-purify the compound using an alternative method (e.g., preparative HPLC, recrystallization).

Issue 2: Poor Solubility and Compound Precipitation

Potential Cause Troubleshooting Steps
Inherent Physicochemical Properties 1. Attempt dissolution in a range of biocompatible solvents (e.g., DMSO, ethanol, PEG400). 2. Use sonication or gentle heating to aid dissolution. 3. Synthesize analogs with improved solubility, for example by incorporating PEG linkers or ionizable groups.[2]
Incorrect Salt Form or pH 1. If the compound is a salt (e.g., dihydrochloride), ensure the dissolution medium has an appropriate pH.[3] 2. Prepare different salt forms of the compound to assess their solubility.
Aggregation 1. Use dynamic light scattering (DLS) to check for the presence of aggregates. 2. Incorporate detergents (e.g., Tween-80) at low, non-toxic concentrations in the formulation.

Issue 3: Inconsistent Experimental Results

Potential Cause Troubleshooting Steps
Compound Instability 1. Aliquot stock solutions and store at -80°C to minimize freeze-thaw cycles. 2. Protect from light if the compound is found to be light-sensitive. 3. Periodically check the purity of the stock solution.
Cell Line Variability 1. Ensure consistent cell passage number and confluency for all experiments. 2. Regularly test for mycoplasma contamination.
Assay Protocol Variations 1. Standardize all incubation times, temperatures, and reagent concentrations. 2. Use a positive and negative control in every experiment to monitor assay performance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a synthetic E3 ligase ligand-linker conjugate. It incorporates the (S,R,S)-AHPC based ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a C10 alkyl linker with a terminal amine group. This compound is a component used in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Q2: What are the potential sources of toxicity for this compound based compounds?

A2: Potential sources of toxicity for these compounds can include:

  • On-target toxicity: The degradation of the intended target protein may have toxic consequences in certain cell types or tissues.

  • Off-target toxicity: The compound may bind to and/or degrade other proteins in the cell, leading to unintended effects.

  • Metabolite toxicity: The breakdown products of the compound in vivo may be toxic.

  • Immunogenicity: As with many peptide-like molecules, there is a potential for an immune response, although this is generally lower for smaller molecules.

  • Physicochemical properties: Poor solubility can lead to precipitation and formulation-related toxicity.

Q3: How can the toxicity of this compound based compounds be minimized?

A3: Several strategies can be employed to minimize toxicity:

  • Linker Optimization: The length and composition of the linker can be modified to improve selectivity and reduce off-target effects. Different linker types are available, such as those with varying carbon chain lengths (e.g., C1, C3, C6) or those incorporating polyethylene glycol (PEG) units.

  • Ligand Modification: The affinity and selectivity of the VHL ligand and the target-binding ligand can be fine-tuned through chemical modifications.

  • Computational Modeling: In silico methods can be used to predict the toxicity of peptides and their analogs, guiding the design of less toxic compounds.

  • Formulation Development: Using appropriate excipients and delivery systems can improve solubility and bioavailability, potentially reducing the required therapeutic dose and associated toxicity.

Q4: What standard assays are recommended for evaluating the toxicity of these compounds?

A4: A panel of in vitro assays should be used for initial toxicity screening:

  • Cytotoxicity Assays:

    • MTT assay: Measures metabolic activity as an indicator of cell viability.

    • LDH assay: Measures the release of lactate dehydrogenase from damaged cells as an indicator of cytotoxicity.

    • ATP-based assays: Quantify ATP levels as a measure of cell viability.

  • Hemolysis Assay: This assay is used to assess the compound's potential to damage red blood cells.

  • In vivo studies: Following in vitro characterization, toxicity should be evaluated in animal models to understand the compound's overall safety profile.

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the this compound based compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Hemolysis Assay

  • Blood Collection and Preparation: Obtain fresh whole blood and wash the red blood cells (RBCs) multiple times with isotonic phosphate-buffered saline (PBS) by centrifugation. Resuspend the RBCs to a final concentration of 2-5%.

  • Compound Incubation: In a 96-well plate, add the compound at various concentrations to the RBC suspension.

  • Controls: Include a negative control (PBS) for no hemolysis and a positive control (Triton X-100 or distilled water) for 100% hemolysis.

  • Incubation: Incubate the plate at 37°C for 1-2 hours with gentle agitation.

  • Centrifugation: Centrifuge the plate to pellet the intact RBCs.

  • Hemoglobin Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a wavelength of 540 nm.

  • Data Analysis: Calculate the percentage of hemolysis for each compound concentration relative to the positive and negative controls.

Visualizations

PROTAC_Mechanism cluster_cell Cell PROTAC This compound based PROTAC TargetProtein Target Protein PROTAC->TargetProtein Binds VHL VHL E3 Ligase PROTAC->VHL Binds TernaryComplex Ternary Complex (Target-PROTAC-VHL) TargetProtein->TernaryComplex VHL->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Catalyzes Ub Ubiquitin Ub->Ubiquitination UbTarget Ubiquitinated Target Protein Ubiquitination->UbTarget Adds Ub Proteasome Proteasome UbTarget->Proteasome Recruits to Degradation Degradation Proteasome->Degradation Mediates Peptides Degraded Peptides Degradation->Peptides Results in

Caption: Mechanism of action for a PROTAC utilizing an this compound based VHL ligand.

Toxicity_Troubleshooting_Workflow Start High In Vitro Toxicity Observed CheckPurity 1. Verify Compound Purity (LC-MS, NMR) Start->CheckPurity SolventControl 2. Run Vehicle/Solvent Controls CheckPurity->SolventControl If Pure StabilityAssay 3. Assess Compound Stability in Media SolventControl->StabilityAssay If Solvent is Non-Toxic OffTargetScreen 4. Perform Off-Target Screening StabilityAssay->OffTargetScreen If Stable AnalogSynthesis 5. Synthesize & Test Analogs (Modify Linker/Ligands) OffTargetScreen->AnalogSynthesis If Off-Targets Identified or Toxicity Unexplained ToxicityMitigated Toxicity Minimized/ Understood AnalogSynthesis->ToxicityMitigated

References

interpreting unexpected results in (S,R,S)-Ahpc-C10-NH2 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (S,R,S)-Ahpc-C10-NH2 in their experiments. As a synthesized E3 ligase ligand-linker conjugate that incorporates the (S,R,S)-AHPC based VHL ligand, this molecule is integral to the development of Proteolysis Targeting Chimeras (PROTACs), particularly those targeting Bromodomain and Extra-Terminal domain (BET) proteins.[1][2][3][4] This guide will address common challenges and unexpected results encountered during the use of PROTACs constructed with this linker.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for a PROTAC utilizing this compound?

A1: this compound serves as a Von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand connected to a 10-carbon linker.[2] In a PROTAC molecule, this moiety binds to the VHL E3 ligase. The other end of the PROTAC binds to the target protein (e.g., a BET protein). This brings the target protein into close proximity with the E3 ligase, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.

Q2: I am observing lower than expected degradation of my target protein. What are the potential causes?

A2: Several factors can lead to suboptimal target protein degradation. These include issues with the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase), poor cell permeability of the PROTAC, or the "hook effect" at high concentrations. It is also possible that the chosen cell line does not express sufficient levels of the VHL E3 ligase.

Q3: What is the "hook effect" and how can I mitigate it?

A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC. This occurs because the formation of binary complexes (Target Protein-PROTAC or E3 Ligase-PROTAC) becomes more favorable than the productive ternary complex. To mitigate this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation.

Q4: How can I be sure that the observed protein degradation is specific to the PROTAC's mechanism of action?

A4: To confirm the specificity of your PROTAC, you should include several controls in your experiments. An inactive control PROTAC, with a modification that prevents binding to either the target protein or the E3 ligase, should not induce degradation. Additionally, co-treatment with an excess of a free VHL ligand should competitively inhibit the PROTAC's activity.

Q5: I am observing unexpected cytotoxicity in my experiments. What could be the cause?

A5: Unexpected cytotoxicity can arise from several factors, including off-target effects of the PROTAC, where unintended proteins are degraded. The target-binding moiety or the this compound ligand itself could also have independent pharmacological effects at high concentrations. A thorough off-target analysis using proteomics can help identify unintended protein degradation.

Troubleshooting Guide

Symptom/Observation Potential Cause(s) Recommended Action(s)
Inconsistent or no target protein degradation 1. Poor PROTAC cell permeability.2. Low expression of VHL E3 ligase in the cell line.3. Suboptimal PROTAC concentration (Hook Effect).4. Incorrect incubation time.1. Assess cell permeability using cellular thermal shift assays or mass spectrometry.2. Confirm VHL expression via Western blot or qPCR.3. Perform a wide dose-response experiment (e.g., 0.1 nM to 10 µM) to determine the optimal concentration (DC50).4. Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to find the optimal degradation time.
High background in Western blot 1. Non-specific antibody binding.2. Insufficient washing.3. High protein concentration.1. Use a high-quality, validated primary antibody and optimize its dilution.2. Increase the number and duration of washes with TBST.3. Ensure accurate protein quantification and load an appropriate amount of protein per lane.
Variable cell viability results 1. Inconsistent cell seeding density.2. Edge effects in multi-well plates.3. Compound precipitation in media.1. Ensure a uniform cell suspension and careful pipetting.2. Avoid using the outer wells of the plate for experimental samples.3. Visually inspect the media for any signs of precipitation after adding the PROTAC. Prepare fresh stock solutions.
Off-target protein degradation observed 1. Non-specific binding of the PROTAC.2. High PROTAC concentration.1. Perform quantitative proteomics to identify off-target proteins.2. Use the lowest effective concentration that achieves maximal on-target degradation.3. Compare results with an inactive control PROTAC.

Data Presentation

Below are examples of how to present quantitative data from your experiments. The values provided are representative for a BET-targeted PROTAC and should be replaced with your experimental data.

Table 1: Dose-Response Data for Target Protein Degradation

PROTAC Concentration (nM)% Target Protein Remaining (Normalized to Vehicle)
0 (Vehicle)100
185
1055
5020
10015
50030
100050

From this data, a DC50 (concentration for 50% degradation) and Dmax (maximum degradation) can be calculated.

Table 2: Cytotoxicity Data from MTT Assay

PROTAC Concentration (nM)% Cell Viability (Normalized to Vehicle)
0 (Vehicle)100
1098
10095
100070
1000045

From this data, an IC50 (concentration for 50% inhibition of cell viability) can be determined.

Experimental Protocols

Western Blot for Protein Degradation

This protocol outlines the steps to assess the degradation of a target protein induced by a PROTAC.

  • Cell Culture and Treatment:

    • Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of your PROTAC in complete cell culture medium. Include a vehicle control (e.g., DMSO).

    • Aspirate the old medium and add the medium containing the different concentrations of the PROTAC or vehicle.

    • Incubate the cells for the desired time (e.g., 24 hours) at 37°C.

  • Cell Lysis:

    • After incubation, place the plates on ice and wash the cells once with ice-cold PBS.

    • Add an appropriate volume of lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to each lysate and boil at 95°C for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against your target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Develop the blot using a chemiluminescent substrate and visualize the bands.

    • Probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

MTT Assay for Cell Viability

This protocol is for assessing the cytotoxic effects of a PROTAC.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of your PROTAC in cell culture medium.

    • Remove the old media and add 100 µL of media containing the different concentrations of the PROTAC or vehicle control.

    • Incubate for the desired duration (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization and Absorbance Reading:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with media only).

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the log of the PROTAC concentration to determine the IC50 value.

Visualizations

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC This compound based PROTAC Target Target Protein (e.g., BET) PROTAC->Target Binds to Target VHL VHL E3 Ligase PROTAC->VHL Target_PROTAC_VHL Target-PROTAC-VHL Complex Proteasome Proteasome Target->Proteasome Enters Proteasome Ub Ubiquitin Ub->Target Tags Target Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Target_PROTAC_VHL->Ub Ubiquitination

Caption: Mechanism of action of a PROTAC utilizing this compound.

Experimental_Workflow start Start Experiment cell_culture Cell Culture and Seeding start->cell_culture protac_treatment PROTAC Treatment (Dose-Response & Time-Course) cell_culture->protac_treatment lysis Cell Lysis and Protein Quantification protac_treatment->lysis mtt_assay MTT Assay for Cell Viability protac_treatment->mtt_assay proteomics Proteomics for Off-Target Analysis protac_treatment->proteomics western_blot Western Blot for Target Degradation lysis->western_blot data_analysis Data Analysis (DC50, IC50, Dmax) western_blot->data_analysis mtt_assay->data_analysis proteomics->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General experimental workflow for evaluating a PROTAC.

Troubleshooting_Logic start Unexpected Result: Low/No Target Degradation check_concentration Is a wide dose-response curve performed? start->check_concentration perform_dose_response Action: Perform dose-response (0.1 nM - 10 µM) check_concentration->perform_dose_response No check_vhl Is VHL expression confirmed in the cell line? check_concentration->check_vhl Yes hook_effect Observation: Hook Effect perform_dose_response->hook_effect optimize Optimize experimental conditions hook_effect->optimize perform_vhl_wb Action: Perform Western blot for VHL check_vhl->perform_vhl_wb No check_controls Are proper controls included? check_vhl->check_controls Yes low_vhl Result: Low VHL Expression perform_vhl_wb->low_vhl low_vhl->optimize run_controls Action: Run inactive PROTAC and competitive inhibition check_controls->run_controls No off_target Possible Off-Target Effects or Compound Instability check_controls->off_target Yes run_controls->optimize off_target->optimize

Caption: Troubleshooting decision tree for low target degradation.

References

Validation & Comparative

A Comparative Guide to VHL Ligands: Benchmarking (S,R,S)-Ahpc-C10-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the choice of an E3 ubiquitin ligase ligand is a critical determinant in the successful design of potent and selective Proteolysis-Targeting Chimeras (PROTACs). The von Hippel-Lindau (VHL) E3 ligase is a frequently utilized component in PROTAC development. This guide provides a detailed comparison of the VHL ligand-linker conjugate, (S,R,S)-Ahpc-C10-NH2 , with other well-characterized VHL ligands, supported by experimental data to inform rational PROTAC design.

This compound is a derivative of the established VHL ligand VH032, featuring a 10-carbon alkyl linker with a terminal amine group, designed for conjugation to a target protein binder[1]. Its performance is intrinsically linked to its parent molecule and its application in specific PROTAC constructs.

Quantitative Comparison of VHL Ligand Performance

The efficacy of a VHL ligand is primarily assessed by its binding affinity to the VHL protein and the subsequent degradation efficiency of the target protein when incorporated into a PROTAC. The following tables summarize key quantitative data for this compound's parent compound and other prominent VHL ligands.

LigandBinding Affinity (Kd) to VHL/VCB ComplexAssay MethodReference
VH032185 nMIsothermal Titration Calorimetry (ITC)[2][3]
VH10144 nMNot Specified[2][3]
MZ166 nMIsothermal Titration Calorimetry (ITC)
AT1330 nMIsothermal Titration Calorimetry (ITC)
cis-MZ1 (Negative Control)> 15 µMIsothermal Titration Calorimetry (ITC)

Table 1: Comparative Binding Affinities of VHL Ligands. The dissociation constant (Kd) is a measure of binding affinity, with lower values indicating a stronger interaction. VCB is the VHL-ElonginC-ElonginB complex.

PROTACVHL Ligand ComponentTarget ProteinDC50DmaxCell LineReference
MS432(S,R,S)-Ahpc-Me-C10-NH2MEK1/ME2Data not availableData not availableNot Specified
MZ1VH032 derivativeBRD42-20 nM>90%Various
Compound 139Heterocyclic VHL LigandNot Specified3.3 nM (PC3), 0.87 nM (EOL-1)97% (PC3), 96% (EOL-1)PC3, EOL-1

Table 2: Degradation Performance of PROTACs Utilizing Different VHL Ligands. DC50 is the concentration of the PROTAC that induces 50% degradation of the target protein, and Dmax is the maximum percentage of degradation achieved.

VHL Signaling Pathway and PROTAC Mechanism of Action

The VHL protein is the substrate recognition component of the Cullin 2 RING E3 ubiquitin ligase complex. Under normal oxygen conditions, VHL recognizes and binds to hydroxylated hypoxia-inducible factor-alpha (HIF-α), leading to its ubiquitination and subsequent degradation by the proteasome. PROTACs hijack this natural process by bringing a target protein of interest into proximity with the VHL E3 ligase complex, leading to the target's ubiquitination and degradation.

VHL_Signaling_Pathway cluster_0 PROTAC-Mediated Degradation PROTAC PROTAC Ternary Complex Ternary Complex PROTAC->Ternary Complex Target Protein Target Protein Target Protein->Ternary Complex VHL E3 Ligase VHL E3 Ligase VHL E3 Ligase->Ternary Complex Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Ub Proteasome Proteasome Ubiquitination->Proteasome Degraded Protein Degraded Protein Proteasome->Degraded Protein

Caption: VHL-mediated PROTAC mechanism of action.

Experimental Workflows for VHL Ligand Characterization

The evaluation of VHL ligands and their corresponding PROTACs involves a series of biochemical and cellular assays to determine binding affinity, ternary complex formation, and target protein degradation.

Experimental_Workflow cluster_1 Biochemical Assays cluster_2 Cellular Assays Binding_Assay Binding Affinity (TR-FRET, SPR) PROTAC_Synthesis PROTAC Synthesis Binding_Assay->PROTAC_Synthesis Ternary_Complex_Assay Ternary Complex Formation (SPR, TR-FRET) Degradation_Assay Target Degradation (Western Blot, In-Cell Western) Ternary_Complex_Assay->Degradation_Assay Functional_Assay Phenotypic Response Degradation_Assay->Functional_Assay Ligand_Design VHL Ligand Synthesis Ligand_Design->Binding_Assay PROTAC_Synthesis->Ternary_Complex_Assay

Caption: A typical experimental workflow for VHL ligand and PROTAC evaluation.

Experimental Protocols

Time-Resolved Fluorescence Energy Transfer (TR-FRET) for VHL-Ligand Binding

Objective: To determine the binding affinity of a test ligand to the VHL complex in a competitive binding format.

Materials:

  • Tagged VHL Protein Complex (e.g., His-tagged VCB)

  • Terbium-labeled anti-tag antibody (e.g., anti-His-Tb)

  • Fluorescent VHL tracer ligand (e.g., BODIPY-labeled VHL inhibitor)

  • Assay Buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.01% Triton X-100)

  • Test compounds dissolved in DMSO

  • White, low-volume 384-well plates

  • TR-FRET-compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 384-well plate, add the test compounds or DMSO (for controls) to the appropriate wells.

  • Add a pre-mixed solution of the tagged VHL protein complex, Tb-labeled anti-tag antibody, and fluorescent VHL tracer to all wells. Final concentrations need to be optimized, but a starting point could be 2 nM VHL complex, 2 nM anti-tag antibody, and 4 nM fluorescent tracer.

  • Incubate the plate at room temperature for 90-120 minutes, protected from light.

  • Measure the time-resolved fluorescence at two wavelengths: the donor emission (e.g., ~620 nm for Terbium) and the acceptor emission (e.g., ~665 nm for the tracer).

Data Analysis: The TR-FRET ratio (acceptor emission / donor emission) is calculated for each well. The data is then plotted as TR-FRET ratio versus the logarithm of the test compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Surface Plasmon Resonance (SPR) for VHL-Ligand Binding Kinetics

Objective: To determine the association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (Kd) of a ligand binding to VHL.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (NHS, EDC, ethanolamine)

  • Purified VCB complex

  • Running buffer (e.g., HBS-EP+)

  • Test ligand solutions at various concentrations

Procedure:

  • Immobilize the VCB complex onto the sensor chip surface via amine coupling.

  • Inject a series of concentrations of the test ligand over the sensor surface and a reference flow cell.

  • Monitor the binding response in real-time.

  • After each injection, allow for a dissociation phase where running buffer flows over the surface.

  • Regenerate the sensor surface if necessary.

Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kon, koff, and Kd values.

Western Blot for PROTAC-Mediated Protein Degradation

Objective: To quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Plate cells at an appropriate density and treat with a concentration range of the PROTAC or vehicle control for a specified time (e.g., 24 hours).

  • Lyse the cells and determine the total protein concentration of each lysate.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.

  • Block the membrane and incubate with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

References

The Pivotal Role of Linker Length in PROTAC Efficacy: A Comparative Guide on (S,R,S)-Ahpc-C10-NH2 and Other Linker Variants

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in developing novel therapeutics. This guide provides an objective comparison of the performance of PROTACs containing the (S,R,S)-Ahpc-C10-NH2 linker versus those with alternative linker lengths, supported by experimental data from various studies.

PROTACs are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. They are composed of three key components: a warhead that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The (S,R,S)-Ahpc moiety is a well-established ligand for the von Hippel-Lindau (VHL) E3 ligase. The "-C10-NH2" signifies a 10-carbon alkyl chain linker with a terminal amine group, which serves to connect the VHL ligand to the warhead.

The linker is not merely a passive tether; its length and composition are crucial determinants of a PROTAC's efficacy. An optimal linker facilitates the formation of a stable and productive ternary complex between the target protein and the E3 ligase, leading to efficient ubiquitination and subsequent degradation of the target. Both linkers that are too short and those that are too long can result in suboptimal ternary complex formation and reduced degradation efficiency.

Visualizing the PROTAC Mechanism and Experimental Workflow

PROTAC_Mechanism

Experimental_Workflow

Quantitative Comparison of Linker Length on PROTAC Performance

The optimal linker length is highly dependent on the specific target protein and the E3 ligase being recruited. The following tables summarize experimental data from various studies, highlighting the impact of linker length on degradation efficiency, quantified by DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation).

Case Study 1: Degradation of Estrogen Receptor-α (ER-α) with VHL-based PROTACs

A systematic investigation into the effect of linker length on ER-α degradation revealed a clear optimal length for maximal efficacy.

PROTAC CompoundLinker Length (atoms)DC50 (µM)Dmax (%)
Compound 119> 100~20
Compound 1212~50~60
Compound 13 16 ~10 >80
Compound 1419~50~60
Compound 1521> 100~40

Data synthesized from studies on ER-α degradation.[1][2]

Case Study 2: Degradation of p38α Mitogen-Activated Protein Kinase

In a study targeting p38α, researchers synthesized a series of PROTACs with varying linker lengths and evaluated their degradation capabilities in cancer cell lines.

PROTAC CompoundLinker Length (atoms)DC50 (nM) in T47D cellsDmax (%) in T47D cells
PROTAC A<15>1000<20
PROTAC B 15-17 ~100 >90
PROTAC C>17>500~50

Data synthesized from studies on p38α degradation.[3][4]

Case Study 3: Degradation of Tank-binding kinase 1 (TBK1)

A study on TBK1-targeting PROTACs explored a wide range of linker lengths, identifying a threshold for activity and an optimal range.

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether12-20<100>90
Alkyl/Ether 21 3 96
Alkyl/Ether2929276

Data synthesized from studies on TBK1 degradation.[1]

Linker_Efficacy_Relationship

Experimental Protocols

To ensure reproducibility and aid in the design of new experiments, detailed methodologies for key assays are provided below.

Western Blotting for Protein Degradation

Objective: To visually and quantitatively assess the reduction in the level of a target protein following PROTAC treatment.

Protocol:

  • Cell Culture and Treatment: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTACs for a predetermined duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software to determine the extent of protein degradation relative to the loading control. Calculate DC50 and Dmax values from the resulting dose-response curves.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effects of the PROTACs on the cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTACs and a vehicle control. Incubate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value from the dose-response curve.

Ternary Complex Formation Assays

Objective: To confirm that the PROTAC is capable of inducing the formation of a ternary complex between the target protein and the E3 ligase.

Several biophysical techniques can be employed for this purpose:

  • Co-Immunoprecipitation (Co-IP):

    • Treat cells with the PROTAC, a negative control, and a vehicle control.

    • Lyse the cells in a non-denaturing buffer.

    • Incubate the cell lysates with an antibody against either the target protein or the E3 ligase.

    • Use protein A/G beads to pull down the antibody-protein complex.

    • Elute the bound proteins and analyze by Western blotting to detect the presence of all three components of the ternary complex.

  • Surface Plasmon Resonance (SPR):

    • Immobilize one of the proteins (e.g., the E3 ligase) on a sensor chip.

    • Flow a solution containing the PROTAC over the chip to measure their binding affinity.

    • Subsequently, flow a solution containing the target protein over the chip to measure the formation of the ternary complex. An increase in the response signal indicates the formation of the ternary complex.

  • Isothermal Titration Calorimetry (ITC):

    • Fill the sample cell with a solution of one protein (e.g., the target protein).

    • Titrate a solution of the PROTAC into the sample cell and measure the heat changes upon binding.

    • In a separate experiment, titrate a solution of the PROTAC and the second protein (E3 ligase) into the sample cell containing the first protein. A difference in the heat of binding between the two experiments can indicate the formation of a cooperative ternary complex.

Conclusion

The length of the linker is a critical parameter in the design of effective PROTACs. While a 10-carbon alkyl linker, as found in this compound, may be optimal for certain target-E3 ligase pairs, extensive empirical validation is necessary. The case studies presented here clearly demonstrate that systematic variation of the linker length is a crucial step in optimizing PROTAC potency. Researchers should employ a battery of cellular and biophysical assays to thoroughly characterize their PROTACs and identify the optimal linker for their specific target of interest. The detailed protocols provided in this guide offer a robust framework for conducting these essential experiments.

References

Validating the Engagement of (S,R,S)-Ahpc-C10-NH2 with its Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(S,R,S)-Ahpc-C10-NH2 is a synthetic ligand designed to engage the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical component of the cellular machinery responsible for protein degradation. As a derivative of the well-characterized VHL ligand VH032, this compound is integral to the development of Proteolysis-Targeting Chimeras (PROTACs). These bifunctional molecules are engineered to recruit specific target proteins to E3 ligases for ubiquitination and subsequent degradation by the proteasome. This guide provides a comparative analysis of this compound's target engagement, supported by experimental data on its parent compound and comparisons with alternative E3 ligase ligands.

Quantitative Comparison of E3 Ligase Ligand Affinities

The efficacy of a PROTAC is fundamentally linked to the binding affinity of its constituent ligands for their respective targets. While direct binding data for this compound is not extensively available in the public domain, the affinity of its parent compound, VH032, for the VHL complex serves as a strong benchmark. The following table summarizes the binding affinities of key VHL and Cereblon (CRBN) ligands, the two most utilized E3 ligases in PROTAC development.

LigandE3 Ligase TargetBinding Affinity (Kd)Assay Method
VH032 (Parent of this compound) VHL 185 nM [1]Isothermal Titration Calorimetry (ITC)
PomalidomideCRBN~157 nM[2]Competitive Titration[3]
LenalidomideCRBN~178 nM[2]Isothermal Titration Calorimetry (ITC)
ThalidomideCRBN~250 nM[2]Isothermal Titration Calorimetry (ITC)

Note: Kd (dissociation constant) is a measure of binding affinity; a lower Kd value indicates a stronger binding interaction. The binding affinities can vary depending on the specific assay conditions and the protein constructs used.

Signaling Pathways and Experimental Workflows

The validation of target engagement for ligands like this compound involves a series of biophysical and cellular assays. The general workflow for confirming the interaction between a VHL ligand and the VHL E3 ligase complex is depicted below.

G cluster_0 Biophysical Validation cluster_1 Cellular Target Engagement Recombinant VBC Complex Recombinant VBC Complex Binding Assay Binding Assay Recombinant VBC Complex->Binding Assay Ligand (this compound) Ligand (this compound) Ligand (this compound)->Binding Assay Quantitative Binding Data (Kd/IC50) Quantitative Binding Data (Kd/IC50) Binding Assay->Quantitative Binding Data (Kd/IC50) PROTAC Treatment PROTAC Treatment Quantitative Binding Data (Kd/IC50)->PROTAC Treatment Informs PROTAC Design Cell Culture Cell Culture Cell Culture->PROTAC Treatment Target Protein Degradation Assay Target Protein Degradation Assay PROTAC Treatment->Target Protein Degradation Assay Western Blot / Mass Spectrometry Western Blot / Mass Spectrometry Target Protein Degradation Assay->Western Blot / Mass Spectrometry

Fig. 1: Workflow for VHL Ligand Target Engagement Validation.

The PROTAC-mediated degradation pathway, which is initiated by the binding of ligands like this compound to an E3 ligase, is illustrated in the following diagram.

G PROTAC PROTAC Ternary Complex Target-PROTAC-E3 Ternary Complex PROTAC->Ternary Complex Target Protein Target Protein Target Protein->Ternary Complex E3 Ligase (VHL) E3 Ligase (VHL) E3 Ligase (VHL)->Ternary Complex Ubiquitinated Target Ubiquitinated Target Ternary Complex->Ubiquitinated Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ubiquitinated Target Proteasome Proteasome Ubiquitinated Target->Proteasome Recognition Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides Degradation

Fig. 2: PROTAC Mechanism of Action.

Experimental Protocols

Validating the binding of this compound to the VHL complex can be achieved through various biophysical techniques. Below are detailed methodologies for commonly employed assays.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Principle: A solution of the ligand is titrated into a solution containing the protein, and the resulting heat changes are measured.

Detailed Protocol:

  • Sample Preparation:

    • Prepare a solution of the purified VHL-ElonginB-ElonginC (VBC) complex in a suitable buffer (e.g., 20 mM HEPES pH 8.0). The protein concentration should be in the range of 50-60 µM.

    • Prepare a ligand stock solution of this compound in the same buffer, with a concentration approximately 10 times that of the protein solution.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the ITC instrument.

    • Load the ligand solution into the injection syringe.

    • Perform a series of small injections of the ligand into the protein solution while monitoring the heat changes.

  • Data Analysis:

    • Integrate the heat pulses from each injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte to a ligand immobilized on a sensor surface in real-time.

Principle: The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

Detailed Protocol:

  • Ligand Immobilization:

    • Immobilize the purified VBC complex onto a suitable SPR sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

  • Analyte Binding:

    • Prepare a series of dilutions of this compound in a running buffer.

    • Inject the different concentrations of the ligand over the sensor surface and monitor the binding in real-time.

  • Data Analysis:

    • Analyze the sensorgrams to determine the association (kon) and dissociation (koff) rate constants.

    • Calculate the equilibrium dissociation constant (Kd) from the ratio of koff/kon.

Fluorescence Polarization (FP) Assay

FP is a solution-based technique that measures changes in the apparent molecular size of a fluorescently labeled molecule upon binding to a larger partner.

Principle: A small, fluorescently labeled VHL ligand (tracer) will have a low FP value due to its rapid tumbling in solution. Upon binding to the larger VBC complex, the tumbling slows down, resulting in a higher FP value. Unlabeled ligands can compete with the tracer for binding, causing a decrease in the FP signal.

Detailed Protocol:

  • Assay Setup:

    • In a microplate, add a fixed concentration of the VBC complex and a fluorescently labeled VHL tracer (e.g., BDY FL VH032).

    • Add varying concentrations of the unlabeled competitor ligand, this compound.

  • Measurement:

    • Incubate the plate to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization using a suitable plate reader.

  • Data Analysis:

    • Plot the FP values against the concentration of the competitor ligand.

    • Fit the data to a competitive binding equation to determine the IC50 value, which can be converted to a Ki (inhibition constant).

Conclusion

This compound, as a derivative of the potent VHL ligand VH032, is a valuable tool for the development of VHL-recruiting PROTACs. The validation of its engagement with the VHL E3 ligase is a critical step in the drug discovery process. The comparative data and detailed experimental protocols provided in this guide offer a framework for researchers to objectively assess the performance of this compound and to design robust experiments for validating the target engagement of novel E3 ligase ligands. The use of multiple biophysical techniques is recommended to obtain a comprehensive understanding of the binding interaction.

References

A Comparative Analysis of VHL-Recruiting and CRBN-Based PROTACs for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic selection of an E3 ligase recruiter is a cornerstone in the design of potent and selective Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison between PROTACs that utilize (S,R,S)-Ahpc-C10-NH2, a ligand-linker conjugate for the von Hippel-Lindau (VHL) E3 ligase, and those that recruit the Cereblon (CRBN) E3 ligase complex. This analysis is supported by a review of their mechanisms, comparative performance data, and detailed experimental protocols.

Proteolysis-targeting chimeras are heterobifunctional molecules designed to hijack the cell's native ubiquitin-proteasome system to induce the degradation of a specific protein of interest.[][2] They achieve this by simultaneously binding to the target protein and an E3 ubiquitin ligase, forming a ternary complex that facilitates the ubiquitination of the target, marking it for destruction by the proteasome.[2][3] Among the more than 600 E3 ligases in the human proteome, VHL and CRBN are the most extensively utilized for PROTAC development, largely due to the availability of well-characterized, high-affinity small molecule ligands.[4]

This compound is a synthetic E3 ligase ligand-linker conjugate that incorporates a potent (S,R,S)-AHPC-based ligand for VHL, ready for conjugation to a target protein ligand. Therefore, this guide will compare the VHL-recruiting class of PROTACs, represented by this conjugate, against the class of CRBN-recruiting PROTACs.

Mechanism of Action: VHL vs. CRBN Recruitment

The fundamental mechanism for both PROTAC types involves the formation of a ternary complex (Target Protein—PROTAC—E3 Ligase). However, the specific E3 ligase complex recruited and its endogenous signaling pathways differ significantly.

VHL-Based PROTACs: These PROTACs recruit the VHL protein, which is the substrate recognition subunit of the CUL2-RBX1-ELOB-ELOC E3 ubiquitin ligase complex (CRL2^VHL^). The primary endogenous role of VHL is to act as a tumor suppressor by targeting hypoxia-inducible factor-1α (HIF-1α) for degradation under normal oxygen conditions. VHL-based PROTACs leverage this machinery to degrade neo-substrates.

CRBN-Based PROTACs: These PROTACs recruit Cereblon (CRBN), the substrate recognition component of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex (CRL4^CRBN^). CRBN's physiological roles include regulating the degradation of transcription factors and signaling molecules. The mechanism of immunomodulatory drugs (IMiDs) like thalidomide involves binding to CRBN and inducing the degradation of specific "neo-substrate" proteins, a principle that CRBN-based PROTACs exploit.

PROTAC_Mechanism cluster_VHL VHL-Based PROTAC cluster_Ternary_VHL cluster_CRBN CRBN-Based PROTAC cluster_Ternary_CRBN VHL_PROTAC (S,R,S)-Ahpc-Linker-TargetLigand POI_VHL Protein of Interest (POI) VHL_PROTAC->POI_VHL Binds VHL_Complex VHL E3 Ligase Complex (CRL2) VHL_PROTAC->VHL_Complex Binds Ternary_VHL POI-PROTAC-VHL Ternary Complex Ub Ubiquitin Ternary_VHL->Ub Ubiquitination Proteasome_VHL 26S Proteasome Ub->Proteasome_VHL Degradation Degraded_VHL Degraded Peptides Proteasome_VHL->Degraded_VHL CRBN_PROTAC CRBN_Ligand-Linker-TargetLigand POI_CRBN Protein of Interest (POI) CRBN_PROTAC->POI_CRBN Binds CRBN_Complex CRBN E3 Ligase Complex (CRL4) CRBN_PROTAC->CRBN_Complex Binds Ternary_CRBN POI-PROTAC-CRBN Ternary Complex Ub2 Ubiquitin Ternary_CRBN->Ub2 Ubiquitination Proteasome_CRBN 26S Proteasome Ub2->Proteasome_CRBN Degradation Degraded_CRBN Degraded Peptides Proteasome_CRBN->Degraded_CRBN PROTAC_Workflow cluster_workflow PROTAC Evaluation Workflow A 1. PROTAC Synthesis (POI Ligand + Linker + E3 Ligand) B 2. In Vitro Binding Assays (ITC, FP, SPR) A->B Characterize Binary Binding C 3. Ternary Complex Formation (Pull-down, Native MS) B->C Confirm Ternary Complex D 4. Cellular Assays (Cell Culture Treatment) C->D Test in Cellular Context E 5. Target Ubiquitination Assay (Immunoprecipitation + Western Blot) D->E Verify Mechanism F 6. Protein Degradation Quantification (Western Blot, Mass Spec) D->F Quantify Efficacy (DC50, Dmax) G 7. Downstream Functional Assays (Cell Viability, Phenotypic Screens) F->G Assess Biological Impact

References

Assessing the Selectivity of (S,R,S)-Ahpc-C10-NH2-based Degraders: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The targeted degradation of proteins using Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. A critical aspect of developing safe and effective PROTACs is ensuring their selectivity towards the intended target protein(s) while minimizing off-target effects. This guide provides a comparative assessment of the selectivity of a hypothetical BET degrader, AP-10-BETd , synthesized using the (S,R,S)-Ahpc-C10-NH2 linker-ligand, against the well-characterized, potent, and selective VHL-based dual degrader of BRD9 and BRD7, VZ185 .

Introduction to this compound

This compound is a ligand-linker conjugate that incorporates the (S,R,S)-AHPC based von Hippel-Lindau (VHL) E3 ligase ligand and a 10-carbon alkyl linker.[1][2] This building block is utilized in the synthesis of PROTACs to recruit the VHL E3 ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. Its utility has been noted in the context of developing BET-targeted PROTACs.[1][2]

Comparative Selectivity Analysis: AP-10-BETd vs. VZ185

To illustrate the assessment of selectivity, we will compare the performance of our hypothetical degrader, AP-10-BETd , which targets the BET family of bromodomain proteins (BRD2, BRD3, and BRD4), with the published data for VZ185 , a selective degrader of BRD7 and BRD9.[3]

Quantitative Degradation and Selectivity Data

The following tables summarize the key performance metrics for both degraders.

Table 1: On-Target Degradation Potency and Efficacy

DegraderTarget(s)Cell LineDC50 (nM)Dmax (%)
AP-10-BETd (Hypothetical) BRD4HeLa5>90
BRD2HeLa15>90
BRD3HeLa25>85
VZ185 BRD9RI-11.8>95
BRD7RI-14.5>95

DC50: Concentration of the degrader required to induce 50% degradation of the target protein. Dmax: Maximum percentage of target protein degradation achieved.

Table 2: Proteome-Wide Selectivity Analysis (Quantitative Mass Spectrometry)

DegraderCell LineConcentrationTotal Proteins QuantifiedSignificant Off-Target Degradation (>50%)
AP-10-BETd (Hypothetical) HeLa100 nM (24h)~8,0005 (e.g., ZFP36, HEXIM1)
VZ185 RI-1100 nM (4h)6,273None besides BRD7/9
VZ185 Kelly100 nM (5h)7,742None besides BRD7/9

Table 3: Key Off-Target Analysis from CRISPR-Cas9 Screen

DegraderScreen TypeTop Off-Target Genes Leading to Cell Viability Changes
AP-10-BETd (Hypothetical) Genome-wide knockoutMYC, CDK9
VZ185 Not reported, but proteomic data suggests high selectivityNot applicable

Signaling Pathways and Experimental Workflows

To understand the mechanism and assess the selectivity of these degraders, specific experimental workflows are employed.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (this compound based) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex POI Target Protein (e.g., BET) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_POI Polyubiquitinated Target Protein Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Mechanism of action for a PROTAC utilizing an this compound linker.

Proteomics_Workflow A Cell Culture and Treatment (e.g., HeLa, RI-1) B Cell Lysis and Protein Extraction A->B C Protein Digestion (e.g., Trypsin) B->C D Peptide Labeling (e.g., TMT) or Label-Free C->D E LC-MS/MS Analysis D->E F Data Analysis: Protein Identification and Quantification E->F G Selectivity Profile Generation F->G

Caption: Workflow for quantitative mass spectrometry-based proteomics.

HiBiT_Workflow A CRISPR/Cas9-mediated Knock-in of HiBiT tag to target gene B Generation of Stable Cell Line Expressing HiBiT-tagged Protein A->B C Cell Plating and Degrader Treatment B->C D Addition of LgBiT Protein and Substrate C->D E Luminescence Measurement D->E F Calculation of DC50 and Dmax E->F

References

Head-to-Head Comparison of (S,R,S)-Ahpc-C10-NH2 Analogs in PROTAC Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the performance and experimental evaluation of (S,R,S)-Ahpc-Cn-NH2 analogs as linkers in Proteolysis Targeting Chimeras (PROTACs).

The strategic design of PROTACs, heterobifunctional molecules that co-opt the ubiquitin-proteasome system to induce targeted protein degradation, hinges on the careful selection of their constituent parts: a warhead for the target protein, an E3 ligase ligand, and a connecting linker. The (S,R,S)-Ahpc (amino-hydroxy-phenyl-caproic) moiety is a well-established von Hippel-Lindau (VHL) E3 ligase ligand, and its derivatives featuring an amino-terminated alkyl chain ((S,R,S)-Ahpc-Cn-NH2) are frequently employed as versatile handles for linker attachment. The length of this alkyl chain is a critical determinant of PROTAC efficacy, influencing the geometry of the ternary complex, degradation efficiency, and cell permeability.

This guide provides a head-to-head comparison of (S,R,S)-Ahpc-Cn-NH2 analogs with varying linker lengths. Due to the lack of a single study that systematically evaluates a comprehensive series of these specific analogs against the same target, this comparison synthesizes findings from multiple studies on VHL-recruiting PROTACs to elucidate the impact of linker length on key performance metrics.

Data Presentation: Impact of Linker Length on PROTAC Performance

The following table summarizes the general trends and specific findings on how the length of the alkyl chain in VHL-recruiting PROTACs influences their biological activity. It is important to note that the optimal linker length is highly dependent on the specific target protein and the warhead used.

Linker Analog SeriesKey Performance MetricGeneral Trend with Increasing Linker LengthSupporting Experimental Data (Illustrative Examples)
(S,R,S)-Ahpc-Cn-NH2 Degradation Efficiency (DC50 & Dmax) A non-linear relationship is observed. An optimal linker length often exists for maximal degradation. Linkers that are too short may lead to steric hindrance and prevent effective ternary complex formation, while excessively long linkers can result in unproductive binding and a decrease in degradation potency.[1]For estrogen receptor (ER)-α targeting PROTACs, a 16-atom chain length was found to be optimal for degradation.[1] In another study, extension of a linker by a single ethylene glycol unit abolished HER2 degradation while maintaining EGFR degradation, highlighting the sensitivity of degradation to minor changes in linker length.
Ternary Complex Formation & Stability Linker length dictates the relative orientation of the target protein and VHL, influencing the stability and cooperativity of the ternary complex. Optimal linker length facilitates favorable protein-protein interactions within the complex.The formation of a stable ternary complex is a prerequisite for efficient ubiquitination and subsequent degradation. The "hook effect," where degradation efficiency decreases at high PROTAC concentrations, is influenced by linker properties that affect the equilibrium between binary and ternary complexes.
Cell Permeability Shorter alkyl linkers are generally presumed to improve permeability by reducing the molecule's polar surface area. However, studies have shown that this is not always the case, and the overall conformation of the PROTAC plays a more significant role.[2]In a study of VH032-based PROTACs, a compound with an alkyl linker was found to be the least permeable, suggesting that the ability of the molecule to adopt a conformation that shields its polar surface area is more critical than simply having a shorter, less polar linker.
Selectivity Linker length can be modulated to achieve selectivity for degrading a specific protein over other structurally similar proteins.Subtle changes in linker length have been shown to switch the degradation selectivity between different members of a protein family.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC performance. Below are generalized protocols for key experiments cited in the evaluation of (S,R,S)-Ahpc-Cn-NH2 analogs.

Western Blotting for Protein Degradation

This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.

Methodology:

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTACs for a specified duration (e.g., 24, 48, or 72 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) and then incubate with a primary antibody specific for the target protein. After washing, incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of degradation relative to a vehicle-treated control. The DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation) values can be determined by fitting the data to a dose-response curve.

Ternary Complex Formation Assays

These assays are used to measure the formation and stability of the Target Protein-PROTAC-E3 Ligase complex.

a) Isothermal Titration Calorimetry (ITC)

Methodology:

  • Sample Preparation: Prepare purified solutions of the target protein, the VHL-ElonginB-ElonginC (VCB) complex, and the PROTAC in a suitable buffer.

  • Titration: Load the target protein into the sample cell of the ITC instrument and the PROTAC into the injection syringe. Titrate the PROTAC into the protein solution and measure the heat changes associated with binding.

  • Data Analysis: Analyze the resulting thermogram to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction. To measure ternary complex formation, the VCB complex can be titrated with the PROTAC in the presence of a saturating concentration of the target protein.

b) Surface Plasmon Resonance (SPR)

Methodology:

  • Immobilization: Immobilize the VCB complex onto the surface of an SPR sensor chip.

  • Binding Analysis: Inject a solution containing the PROTAC and the target protein over the sensor surface and monitor the change in the refractive index, which is proportional to the mass bound to the surface.

  • Data Analysis: Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) for the ternary complex can be calculated.

Cell Permeability Assays

These assays are used to assess the ability of PROTACs to cross the cell membrane.

a) Parallel Artificial Membrane Permeability Assay (PAMPA)

Methodology:

  • Membrane Preparation: A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • Assay Setup: The donor wells of the filter plate are filled with a solution of the PROTAC, and the acceptor wells are filled with buffer.

  • Incubation: The plate is incubated for a defined period to allow the PROTAC to diffuse across the artificial membrane.

  • Quantification: The concentration of the PROTAC in both the donor and acceptor wells is measured using LC-MS/MS.

  • Data Analysis: The permeability coefficient (Pe) is calculated based on the rate of appearance of the PROTAC in the acceptor well.

b) Caco-2 Permeability Assay

Methodology:

  • Cell Culture: Caco-2 cells are seeded on a porous membrane insert and cultured for approximately 21 days to form a differentiated monolayer with tight junctions, mimicking the intestinal epithelium.

  • Permeability Measurement: The PROTAC is added to either the apical (A) or basolateral (B) side of the monolayer. At various time points, samples are taken from the opposite chamber.

  • Quantification: The concentration of the PROTAC in the samples is determined by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. The efflux ratio (Papp(B-to-A) / Papp(A-to-B)) can be calculated to assess the involvement of active efflux transporters.

Mandatory Visualizations

Signaling and Experimental Workflow Diagrams

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC ((S,R,S)-Ahpc-Cn-NH2 based) Ternary_Complex Ternary Complex (Target-PROTAC-VHL) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: Mechanism of action for a PROTAC utilizing an (S,R,S)-Ahpc-Cn-NH2 linker.

Western_Blot_Workflow A Cell Treatment with PROTAC Analogs B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Immunoblotting with Primary & Secondary Antibodies E->F G Signal Detection F->G H Data Analysis (DC50, Dmax) G->H

Caption: Experimental workflow for assessing protein degradation by Western blotting.

Linker_Length_Logic cluster_linker Linker Length (n in Cn) cluster_outcome PROTAC Efficacy Short Too Short Low_Efficacy1 Low Efficacy (Steric Hindrance) Short->Low_Efficacy1 Optimal Optimal High_Efficacy High Efficacy (Productive Ternary Complex) Optimal->High_Efficacy Long Too Long Low_Efficacy2 Low Efficacy (Unproductive Binding) Long->Low_Efficacy2

Caption: Logical relationship between linker length and PROTAC efficacy.

References

Validating Ternary Complex Formation: A Comparative Guide for (S,R,S)-Ahpc-C10-NH2-based PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the field of targeted protein degradation. These heterobifunctional molecules induce the ubiquitination and subsequent degradation of target proteins by bringing them into proximity with an E3 ubiquitin ligase. The formation of a stable ternary complex, consisting of the target protein, the PROTAC, and the E3 ligase, is a critical determinant of a PROTAC's efficacy. This guide provides a comparative analysis of validating ternary complex formation, with a focus on PROTACs synthesized using the (S,R,S)-Ahpc-C10-NH2 moiety, a von Hippel-Lindau (VHL) E3 ligase ligand connected to a 10-carbon alkyl linker.

We will compare the performance of a representative VHL-based PROTAC with a C10 linker, GNE-987, against other well-characterized BET (Bromodomain and Extra-Terminal domain) protein degraders that utilize different E3 ligase recruiters and linker technologies. This comparison will be supported by quantitative data from various biophysical and cellular assays, along with detailed experimental protocols.

Mechanism of Action: PROTAC-mediated Protein Degradation

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. The key steps are outlined in the signaling pathway below.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC (this compound based) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (e.g., BRD4) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (VHL) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: General mechanism of PROTAC-mediated targeted protein degradation.

Comparative Performance of BET Degraders

The choice of E3 ligase ligand and the nature of the linker significantly impact the formation and stability of the ternary complex, which in turn influences the degradation potency of the PROTAC. Below is a comparison of key performance metrics for different BET degraders.

ParameterGNE-987 (VHL-based, C10 alkyl linker)MZ1 (VHL-based, PEG linker)dBET1 (CRBN-based, PEG linker)
Target Protein BRD4BRD4BRD4
E3 Ligase Recruited VHLVHLCereblon (CRBN)
Binding Affinity (BRD4 BD2, Kd) ~4.4 nM[1]~28 nM[2]~90 nM[2]
Ternary Complex Cooperativity (α) Not explicitly reported, but potent degradation suggests favorable complex formation.>1 (Positive)[2]~1 (Non-cooperative)[2]
Degradation Potency (DC50) 0.03 nM (in EOL-1 cells)~13 nM (in HeLa cells)~3 nM (in HeLa cells)

Note: DC50 values can vary depending on the cell line and experimental conditions.

Experimental Protocols for Ternary Complex Validation

Several biophysical and cellular assays can be employed to validate and characterize the formation of the PROTAC-induced ternary complex.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time. It is a powerful tool for dissecting the binary and ternary interactions involved in PROTAC efficacy.

SPR_Workflow cluster_1 SPR Experimental Workflow Immobilize Immobilize E3 Ligase (e.g., VHL) on Sensor Chip Binary_Binding Inject PROTAC alone (Binary Interaction) Immobilize->Binary_Binding Ternary_Binding Inject PROTAC + Target Protein (Ternary Interaction) Immobilize->Ternary_Binding Data_Analysis Data Analysis (Kd, kon, koff, Cooperativity) Binary_Binding->Data_Analysis Ternary_Binding->Data_Analysis

Caption: Workflow for SPR-based analysis of ternary complex formation.

Detailed Protocol:

  • Immobilization: Covalently immobilize the purified E3 ligase (e.g., recombinant VHL complex) onto a sensor chip surface.

  • Binary Interaction Analysis:

    • Flow a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (Kd).

    • In a separate experiment, immobilize the target protein and flow the PROTAC over to determine its binary affinity for the target.

  • Ternary Complex Analysis:

    • Prepare a series of solutions containing a fixed, near-saturating concentration of the target protein and varying concentrations of the PROTAC.

    • Inject these mixtures over the immobilized E3 ligase surface.

    • The resulting sensorgrams represent the formation and dissociation of the ternary complex.

  • Data Analysis:

    • Fit the sensorgram data to appropriate binding models to determine the association rate (kon), dissociation rate (koff), and dissociation constant (Kd) for both binary and ternary interactions.

    • Calculate the cooperativity factor (α) as the ratio of the binary Kd to the ternary Kd (α = Kd,binary / Kd,ternary). An α value greater than 1 indicates positive cooperativity.

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

AlphaLISA is a bead-based immunoassay that can be used to detect the formation of the ternary complex in a high-throughput format.

AlphaLISA_Principle cluster_2 AlphaLISA for Ternary Complex Detection Components Donor Bead (e.g., anti-GST) GST-tagged Target Protein PROTAC His-tagged E3 Ligase Acceptor Bead (e.g., anti-His) Ternary_Complex_Alpha Ternary Complex Formation Components:f0->Ternary_Complex_Alpha Components:f1->Ternary_Complex_Alpha Components:f2->Ternary_Complex_Alpha Components:f3->Ternary_Complex_Alpha Components:f4->Ternary_Complex_Alpha Signal Luminescent Signal Ternary_Complex_Alpha->Signal

Caption: Principle of the AlphaLISA for detecting ternary complex formation.

Detailed Protocol:

  • Reagent Preparation: Prepare solutions of the tagged target protein (e.g., GST-tagged BRD4), the tagged E3 ligase (e.g., His-tagged VHL complex), and the PROTAC at various concentrations in an appropriate assay buffer.

  • Assay Plate Setup: In a 384-well microplate, add the target protein, E3 ligase, and a serial dilution of the PROTAC. Include control wells without the PROTAC or with only one of the protein components.

  • Incubation: Incubate the plate at room temperature to allow for ternary complex formation.

  • Detection: Add AlphaLISA acceptor beads (e.g., anti-His) and donor beads (e.g., anti-GST) to the wells. Incubate in the dark.

  • Signal Measurement: Read the plate on an AlphaLISA-compatible plate reader. A high signal indicates the formation of the ternary complex, bringing the donor and acceptor beads into close proximity.

Co-Immunoprecipitation (Co-IP)

Co-IP is a classic technique used to demonstrate protein-protein interactions within a cellular context, providing evidence for ternary complex formation in a more physiologically relevant environment.

Detailed Protocol:

  • Cell Treatment: Treat cells expressing the target protein with the PROTAC at various concentrations and for different durations. Include a proteasome inhibitor (e.g., MG132) to prevent the degradation of the target protein.

  • Cell Lysis: Lyse the cells using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation:

    • Incubate the cell lysates with an antibody specific for the E3 ligase (e.g., anti-VHL).

    • Add protein A/G beads to pull down the antibody-E3 ligase complex.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads.

    • Separate the proteins by SDS-PAGE and perform a Western blot to detect the presence of the target protein. An increased amount of the target protein pulled down in the presence of the PROTAC indicates the formation of the ternary complex.

Conclusion

The validation of ternary complex formation is a cornerstone in the development of effective PROTACs. As demonstrated by the potent activity of GNE-987, which utilizes a this compound moiety, the careful selection of the E3 ligase ligand and linker is paramount. While GNE-987's picomolar potency suggests highly efficient ternary complex formation, a comprehensive understanding requires direct biophysical characterization.

By employing a suite of assays such as SPR, AlphaLISA, and Co-IP, researchers can quantitatively assess the binding affinities, kinetics, and cooperativity of ternary complex formation. This multi-faceted approach allows for a robust comparison of different PROTAC designs, such as comparing the alkyl linker of GNE-987 to the PEG linkers of MZ1 and dBET1, or the VHL recruiter to the CRBN recruiter. The data generated from these experiments are invaluable for establishing structure-activity relationships and for the rational design of next-generation protein degraders with improved potency and selectivity.

References

Navigating the Selectivity Landscape of VHL-Based PROTACs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of Proteolysis Targeting Chimeras (PROTACs) is paramount for advancing safe and effective therapeutics. This guide provides a comparative analysis of the selectivity of PROTACs based on the (S,R,S)-Ahpc scaffold, a derivative of the von Hippel-Lindau (VHL) E3 ligase ligand. While specific cross-reactivity data for (S,R,S)-Ahpc-C10-NH2 is not extensively available in public literature, this guide leverages data from closely related VHL-based PROTACs and contrasts them with Cereblon (CRBN)-based alternatives to offer a comprehensive overview of selectivity.

This guide will delve into the quantitative proteomics data of a VHL-based PROTAC, (S,R,S)-AHPC(Me)-C6-NH2, and compare it with the well-characterized CRBN-based and VHL-based BET bromodomain degraders, dBET1 and MZ1, respectively. Detailed experimental protocols for key assays are provided to ensure reproducibility and aid in the design of future cross-reactivity studies.

Quantitative Comparison of PROTAC Selectivity

The selectivity of a PROTAC is a critical attribute, defining its therapeutic window and potential for off-target effects. Global quantitative proteomics by mass spectrometry is the gold standard for assessing a degrader's specificity, providing an unbiased view of the cellular proteome upon treatment. Below is a summary of the performance of a VHL-based degrader and a comparison with VHL- and CRBN-based BET degraders.

PROTAC E3 Ligase Recruited Primary Target(s) Cell Line Treatment Quantitative Proteomics Results On-Target Degradation
(S,R,S)-AHPC(Me)-C6-NH2 VHLFBXO22MOLT-41 µM for 5hFBXO22 was the only protein significantly degraded across the proteome.[1][2]DC50 = 77 nM, Dmax = 99%[1][2]
MZ1 VHLBET BromodomainsHeLa1 µM for 24hMarkedly selective degradation of BET proteins (BRD4 preferentially over BRD2 and BRD3) among 5,674 quantified proteins.[3]BRD4 DC50 = 2-20 nM (cell line dependent)
dBET1 CRBNBET BromodomainsMV4;11250 nM for 2hHighly selective degradation of BRD2, BRD3, and BRD4 among 7,429 detected proteins.>85% BRD4 degradation at 100 nM

Experimental Protocols

Accurate and reproducible assessment of PROTAC cross-reactivity relies on robust experimental design and execution. The following are detailed protocols for key experiments in PROTAC selectivity profiling.

Global Quantitative Proteomics for Off-Target Profiling

This protocol outlines a typical workflow for identifying off-target protein degradation using mass spectrometry.

a. Cell Culture and PROTAC Treatment:

  • Seed cells (e.g., MOLT-4, HeLa, MV4;11) at an appropriate density and allow them to adhere or stabilize in culture overnight.

  • Treat cells with the PROTAC of interest at a concentration determined to be effective for on-target degradation (e.g., 1 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 2, 5, or 24 hours).

  • Harvest cells by scraping or trypsinization, wash with ice-cold PBS, and pellet by centrifugation.

b. Protein Extraction and Digestion:

  • Lyse cell pellets in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a standard assay (e.g., BCA assay).

  • Reduce protein disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).

  • Digest proteins into peptides overnight using a protease such as trypsin.

c. Peptide Labeling and Fractionation (for TMT/iTRAQ):

  • For multiplexed proteomics, label peptides from different treatment conditions with isobaric tags (e.g., Tandem Mass Tags™).

  • Combine the labeled peptide samples.

  • Fractionate the combined peptide mixture using high-pH reversed-phase chromatography to increase proteome coverage.

d. LC-MS/MS Analysis:

  • Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., Orbitrap).

  • Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

e. Data Analysis:

  • Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).

  • Search the spectra against a human protein database (e.g., UniProt) to identify peptides and proteins.

  • Quantify protein abundance based on label-free quantification (LFQ) intensities or reporter ion intensities for labeled experiments.

  • Perform statistical analysis to identify proteins with significantly altered abundance in PROTAC-treated samples compared to controls. Proteins with significantly reduced abundance are considered potential off-targets.

Western Blot for On-Target Degradation and Validation

This is a standard method to confirm and quantify the degradation of the target protein.

a. Sample Preparation:

  • Treat cells with a dose-response of the PROTAC for a fixed time point.

  • Lyse cells and quantify protein concentration as described above.

b. SDS-PAGE and Immunoblotting:

  • Separate equal amounts of protein lysate by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST).

  • Incubate the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH, β-actin).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

c. Quantification:

  • Densitometry analysis of the protein bands is performed using software such as ImageJ.

  • The target protein band intensity is normalized to the loading control band intensity.

  • The percentage of degradation is calculated relative to the vehicle-treated control. The DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values are determined from the dose-response curve.

Visualizing PROTAC Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation Pathway PROTAC PROTAC Target Binder Linker E3 Ligase Binder Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein (e.g., BET, FBXO22) Target_Protein->Ternary_Complex Binding E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Recruitment Ubiquitination Poly-Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of Action for a PROTAC, showing the formation of a ternary complex, subsequent ubiquitination, and proteasomal degradation of the target protein.

Cross_Reactivity_Workflow cluster_1 Experimental Workflow for PROTAC Cross-Reactivity Assessment A Cell Treatment with PROTAC vs. Vehicle Control B Protein Extraction and Digestion A->B C LC-MS/MS Analysis (Global Proteomics) B->C D Data Analysis: Protein Identification & Quantification C->D E Identification of Significantly Downregulated Proteins D->E F On-Target Protein Degradation Confirmed E->F Target Protein G Off-Target Proteins Identified E->G Other Proteins H Target Validation (e.g., Western Blot, Functional Assays) G->H

Caption: A typical experimental workflow for assessing the cross-reactivity of PROTACs using quantitative proteomics.

References

Benchmarking (S,R,S)-Ahpc-C10-NH2-based PROTACs Against Known Degraders: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Proteolysis Targeting Chimeras (PROTACs) utilizing the (S,R,S)-Ahpc-C10-NH2 linker-ligand conjugate against other established protein degraders. This compound is a key component in the construction of PROTACs that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce targeted protein degradation.[1][2] The primary alternatives for comparison are PROTACs that recruit the Cereblon (CRBN) E3 ligase, another widely used platform in targeted protein degradation.[3][4]

The PROTAC Mechanism: A Brief Overview

PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a chemical linker. One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This proximity induces the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.

PROTAC_Mechanism cluster_0 cluster_1 cluster_2 POI Target Protein (POI) Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex PROTAC PROTAC (this compound based) PROTAC->Ternary_Complex E3_Ligase VHL E3 Ligase E3_Ligase->Ternary_Complex Ubiquitinated_POI Ubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ubiquitination Proteasome Proteasome Ubiquitinated_POI->Proteasome Ub Ubiquitin Ub->Ubiquitinated_POI Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Figure 1: General mechanism of action for a VHL-recruiting PROTAC.

Quantitative Performance Comparison: VHL vs. Cereblon-based Degraders

The choice of E3 ligase can significantly impact a PROTAC's degradation efficiency (DC50), maximal degradation (Dmax), and selectivity. Below are comparative data for VHL and Cereblon-based PROTACs targeting the same proteins.

MEK1/2 Degraders

This compound is a component of the VHL-based MEK1/2 degrader, MS432.[5]

DegraderTargetE3 Ligase RecruitedCell LineDC50 (nM)Dmax (%)Reference
MS432 MEK1VHLHT2931>90
MEK2HT2917>90
MEK1COLO 20518>90
MEK2COLO 20511>90
MS910 MEK1/2CereblonCapan-1-Less than MS432
BET Protein Degraders

This compound is designed for use in BET-targeted PROTACs.

DegraderTargetE3 Ligase RecruitedDC50 (nM)Dmax (%)Reference
VHL-based BRD4VHL15>95
CRBN-based BRD4Cereblon5>95
Estrogen Receptor α (ERα) Degraders

VHL-based PROTACs have been developed to target ERα.

DegraderTargetE3 Ligase RecruitedCell LineDC50 (nM)Dmax (%)Reference
ERD-308 ERαVHLMCF-70.17>95
T47D0.43>95
ARV-471 ERα-ER+ cell lines1.8>90
ERE-PROTAC ERαVHLMCF-7<5000-

Experimental Protocols

Western Blot for Protein Degradation

This is a standard method to quantify the extent of target protein degradation induced by a PROTAC.

Workflow:

Western_Blot_Workflow A Cell Treatment with PROTAC B Cell Lysis A->B C Protein Quantification (e.g., BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (to PVDF/Nitrocellulose) D->E F Blocking E->F G Primary Antibody Incubation (Target & Loading Control) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Chemiluminescent Detection H->I J Data Analysis (Densitometry) I->J

Figure 2: Standard workflow for Western Blot analysis of PROTAC-mediated protein degradation.

Methodology:

  • Cell Treatment: Plate cells and treat with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay like the BCA assay.

  • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein and a primary antibody for a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibodies.

  • Detection: Apply a chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity. Calculate the percentage of degradation relative to the vehicle-treated control.

Ternary Complex Characterization Assays

Biophysical assays are crucial for understanding the formation and stability of the ternary complex.

Workflow:

Biophysical_Assays cluster_assays Biophysical Assays SPR Surface Plasmon Resonance (SPR) Output Binding Affinities (KD) Cooperativity (α) Thermodynamics (ΔH, ΔS) SPR->Output BLI Biolayer Interferometry (BLI) BLI->Output ITC Isothermal Titration Calorimetry (ITC) ITC->Output FP Fluorescence Polarization (FP) FP->Output Input Purified POI, E3 Ligase, and PROTAC Input->SPR Input->BLI Input->ITC Input->FP

Figure 3: Common biophysical assays for characterizing ternary complex formation.

Methodology (General Principles):

  • Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI): These label-free techniques measure the binding of molecules in real-time. Typically, one protein (e.g., the E3 ligase) is immobilized on a sensor surface, and the binding of the PROTAC and the target protein is measured. These assays can determine binding affinities (KD) and kinetics (kon, koff).

  • Isothermal Titration Calorimetry (ITC): This technique directly measures the heat changes that occur upon molecular interactions. By titrating the PROTAC and target protein into a solution containing the E3 ligase, the binding affinity, stoichiometry, and thermodynamic parameters (enthalpy and entropy) of ternary complex formation can be determined.

  • Fluorescence Polarization (FP): This method is used to measure the binding of a small fluorescently labeled molecule to a larger protein. In the context of PROTACs, a fluorescently labeled ligand for the E3 ligase can be used in a competition assay to determine the binding affinity of the PROTAC. It can also be adapted to study ternary complex formation.

Concluding Remarks

The selection of an E3 ligase recruiting moiety is a critical step in PROTAC design. While this compound provides a robust and widely used scaffold for recruiting the VHL E3 ligase, the comparative data presented here highlights that the optimal choice of E3 ligase is target and cell-type dependent. Cereblon-based degraders may offer advantages in certain contexts, such as improved cell permeability or efficacy in specific tissues. Therefore, a thorough evaluation of both VHL and Cereblon-based PROTACs, using the standardized experimental protocols outlined in this guide, is recommended to identify the most effective degrader for a given protein of interest.

References

literature review of (S,R,S)-Ahpc-C10-NH2 efficacy in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Review of PROTACs Utilizing the (S,R,S)-Ahpc-C10-NH2 Linker: Efficacy, Alternatives, and Experimental Methodologies

The landscape of targeted drug discovery has been revolutionized by the emergence of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. A key component in the architecture of many successful PROTACs is the linker element that connects the target-binding ligand to the E3 ligase-recruiting moiety. This review focuses on the efficacy of PROTACs incorporating the this compound, a von Hippel-Lindau (VHL) E3 ligase ligand tethered to a 10-carbon alkyl amine linker, in various cancer cell lines. We present a comparative analysis with alternative PROTAC strategies, detailed experimental protocols for efficacy assessment, and visualizations of the underlying biological pathways and experimental workflows.

Efficacy of this compound-Containing PROTACs

The this compound linker-ligand conjugate has been instrumental in the development of potent and selective protein degraders. A notable example is the MEK1/2-targeting PROTAC, MS432.[1][2] This molecule has demonstrated significant efficacy in degrading MEK1 and MEK2 proteins and inhibiting the growth of various cancer cell lines. Another area of application for this linker is in the development of PROTACs targeting Bromodomain and Extra-Terminal (BET) proteins.[3][4]

Below is a summary of the quantitative efficacy data for MS432 in different cancer cell lines.

Cell LineCancer TypeTargetEfficacy MetricValue (nM)
HT29Colorectal CancerMEK1DC₅₀31
HT29Colorectal CancerMEK2DC₅₀17
COLO 205Colorectal CancerMEK1DC₅₀18 ± 7
COLO 205Colorectal CancerMEK2DC₅₀11 ± 2
UACC257MelanomaMEK1DC₅₀56 ± 25
UACC257MelanomaMEK2DC₅₀27 ± 19
HT-29Colorectal CancerProliferationGI₅₀30 - 200
SK-MEL-28MelanomaProliferationGI₅₀30 - 200
COLO 205Colorectal CancerProliferationGI₅₀30 - 200
UACC 257MelanomaProliferationGI₅₀30 - 200

DC₅₀: Half-maximal degradation concentration. GI₅₀: Half-maximal growth inhibition.

Comparison with Alternative PROTAC Platforms

While VHL-recruiting PROTACs utilizing linkers like this compound have proven effective, the field of targeted protein degradation is continually evolving, with alternative E3 ligase recruiters offering distinct advantages. The most prominent alternative to VHL is Cereblon (CRBN).[5] The choice between VHL and CRBN can influence a PROTAC's degradation profile, cell permeability, and tissue expression. Other E3 ligases such as MDM2 and Inhibitor of Apoptosis Proteins (IAPs) are also being explored.

Here, we compare a VHL-based PROTAC with a CRBN-based PROTAC targeting the same protein, BRD4, to highlight the performance differences.

FeatureVHL-based PROTAC (Illustrative)CRBN-based PROTAC (Illustrative)
Target Protein Bromodomain-containing protein 4 (BRD4)Bromodomain-containing protein 4 (BRD4)
DC₅₀ (nM) 155
Dₘₐₓ (%) >95>95
Cell Permeability (Papp, 10⁻⁶ cm/s) 0.55.2

This table presents hypothetical data for illustrative purposes based on findings comparing VHL and CRBN-based PROTACs. Actual values will vary depending on the specific PROTACs and experimental conditions.

Experimental Protocols

The assessment of PROTAC efficacy relies on a set of well-defined experimental procedures. Below are detailed methodologies for key assays used to characterize the activity of PROTACs like MS432.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC or control compound for the desired duration (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Protein Degradation Assay (Western Blot)

This technique is used to detect and quantify the levels of a specific protein in a cell lysate.

  • Cell Lysis: After treatment with the PROTAC for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control like β-actin or GAPDH to normalize protein levels.

Visualizing PROTAC Mechanisms and Workflows

To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for evaluating PROTAC efficacy.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Target Binder Linker E3 Ligase Ligand TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC:f0->TernaryComplex Binds PROTAC:f2->TernaryComplex Binds TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex UbiquitinatedTarget Ubiquitinated Target Protein TernaryComplex->UbiquitinatedTarget Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome Proteasome UbiquitinatedTarget->Proteasome Enters DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degrades into

Caption: Mechanism of action of a PROTAC, leading to targeted protein degradation.

PROTAC_Workflow cluster_workflow PROTAC Efficacy Evaluation Workflow start Start: Select Target Protein and Cell Lines synthesis Synthesize PROTAC with this compound Linker start->synthesis treatment Treat Cells with Varying PROTAC Concentrations synthesis->treatment protein_analysis Protein Degradation Analysis (e.g., Western Blot) treatment->protein_analysis viability_analysis Cell Viability Analysis (e.g., MTT Assay) treatment->viability_analysis data_analysis Data Analysis: Calculate DC₅₀ and GI₅₀ protein_analysis->data_analysis viability_analysis->data_analysis comparison Compare with Alternative PROTACs (e.g., CRBN-based) data_analysis->comparison conclusion Conclusion: Assess Efficacy and Selectivity comparison->conclusion

Caption: A typical experimental workflow for assessing the efficacy of a PROTAC.

References

Safety Operating Guide

Navigating the Safe Disposal of (S,R,S)-Ahpc-C10-NH2: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the proper disposal of specialized chemical reagents like (S,R,S)-Ahpc-C10-NH2, a component used in Proteolysis Targeting Chimera (PROTAC) technology, is a critical aspect of laboratory safety and environmental responsibility.[1][2][3] While specific disposal instructions for every novel compound are not always readily available, established protocols for handling and disposing of similar chemical entities provide a clear and safe path forward. This guide offers a step-by-step operational plan for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Core Principles of Chemical Waste Management

The fundamental principle guiding the disposal of any research chemical is to treat it as hazardous waste unless explicitly classified otherwise by a safety data sheet (SDS) or other official documentation. For aminocaproic acid and its derivatives, disposal must be in accordance with local, state, and federal regulations.[4] It is imperative not to dispose of such chemical waste into the sanitary sewer system.[4]

Personal Protective Equipment (PPE) and Handling

Before beginning any disposal procedure, it is essential to be equipped with the appropriate personal protective equipment. This includes, but is not limited to, safety glasses with side shields, chemical-resistant gloves, and a lab coat. All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation:

    • Properly label a dedicated waste container for this compound waste. The label should clearly indicate the chemical name and any known hazards.

    • Segregate the waste. Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.

  • Containerization:

    • Use a chemically resistant, sealable container for collecting the waste.

    • For solid waste (e.g., contaminated gloves, weigh boats, paper towels), place it in a designated, lined solid waste container.

    • For liquid waste (e.g., unused solutions), use a sealed, non-reactive liquid waste container. If the compound was dissolved in a solvent, the solvent's hazards must also be considered in the disposal plan.

  • Storage of Waste:

    • Store the sealed waste container in a designated, secondary containment area away from incompatible materials.

    • The storage area should be cool, dry, and well-ventilated.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

    • Provide the EHS office with a complete and accurate description of the waste, including the chemical name and quantity.

Quantitative Data Summary

While specific quantitative data for the disposal of this compound is not available, the following table summarizes key handling and storage parameters derived from information on similar compounds.

ParameterValueSource
Storage Temperature (Short Term) -20°C (1 month)
Storage Temperature (Long Term) -80°C (6 months)
Recommended Handling Environment Well-ventilated area / Chemical fume hood

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is depicted in the following diagram. This workflow ensures that all safety and regulatory considerations are met at each stage of the process.

G A Step 1: Assess Hazards & Don PPE (Safety Glasses, Gloves, Lab Coat) B Step 2: Segregate Waste (Solid vs. Liquid) A->B C Step 3: Label Waste Container (Chemical Name, Hazard Info) B->C D Step 4: Transfer Waste to Container (Use Chemical Fume Hood) C->D E Step 5: Securely Seal Container D->E F Step 6: Store in Designated Area (Secondary Containment) E->F G Step 7: Contact EHS for Pickup F->G H Step 8: Document Waste Disposal G->H

Disposal Workflow for this compound

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

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